Dibutylammonium Acetate
Description
Properties
IUPAC Name |
dibutylazanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIKAWTCOXAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CCCC.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Dibutylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylammonium Acetate (DBAA) is a quaternary ammonium (B1175870) salt that serves as a versatile compound in various research and industrial applications. With the CAS Number 19070-91-8, it is recognized for its utility as an ion-pairing agent and a phase transfer catalyst.[1] Its application is particularly prominent in analytical chemistry, specifically as a mobile phase additive in High-Performance Ion-Pair Chromatography (HPIPC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of molecules such as intracellular nucleotides and bile acid conjugates.[1] DBAA's ability to enhance reaction rates and yields also makes it valuable in organic synthesis for pharmaceuticals and agrochemicals.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that many commercially available sources provide this compound as a solution, typically around 0.5 M in water, and some properties are reported for this form.[2]
| Property | Value | Source(s) |
| CAS Number | 19070-91-8 | [1][3][4] |
| Molecular Formula | C₁₀H₂₃NO₂ or C₈H₁₉N·C₂H₄O₂ | [4][5][6] |
| Molecular Weight | 189.30 g/mol | [5][6] |
| Appearance | Clear, colorless liquid (as a ~0.5 mol/L aqueous solution) | [3] |
| Solubility | Soluble in water | |
| Refractive Index | n20/D 1.348 (for 0.5 M solution in H₂O) | |
| Melting Point | Data not available | [2][3] |
| Boiling Point | Data not available | [2] |
| Density | Data for aqueous solutions have been measured across temperatures. | [7] |
| pKa | Specific value not readily available. |
Experimental Protocols for Property Determination
The determination of physical properties requires precise experimental methodologies. Below are protocols relevant to the characterization of this compound and similar ionic liquids.
Determination of Density and Speed of Sound
This protocol is based on the methodology used for aqueous binary solutions of dibutylammonium-based ionic liquids.[7]
-
Objective: To simultaneously measure the density and speed of sound of this compound solutions at various temperatures.
-
Instrumentation: An Anton Paar densimeter (Model DSA 5000) or equivalent, equipped with an oscillating U-tube for density measurement and a pulse-echo sensor for speed of sound measurement.[7] The instrument should have temperature control via internal Peltier elements with an accuracy of ±0.01 K.[7]
-
Procedure:
-
Prepare aqueous solutions of this compound at the desired concentrations.
-
Calibrate the densimeter using dry air and ultra-pure water at atmospheric pressure.
-
Inject the sample solution into the measurement cells of the instrument.
-
Set the initial temperature (e.g., 293.15 K). Allow the system to stabilize.
-
Record the density and speed of sound measurements.
-
Increase the temperature in defined increments (e.g., 5 K steps) up to the final desired temperature (e.g., 323.15 K).[7]
-
Repeat the measurements at each temperature increment, ensuring thermal equilibrium before each reading.
-
Perform each measurement in duplicate or triplicate to ensure reproducibility.[7]
-
Determination of Refractive Index
This is a standard protocol for measuring the refractive index of a liquid sample.
-
Objective: To measure the refractive index of a this compound solution.
-
Instrumentation: A standard Abbe refractometer.
-
Procedure:
-
Calibrate the refractometer using a standard reference material with a known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of the this compound solution (e.g., 0.5 M in H₂O) to the surface of the prism.
-
Close the prism assembly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Record the temperature at which the measurement was taken, as refractive index is temperature-dependent (e.g., 20°C for nD line).
-
Visualization of Application in Chromatography
This compound is frequently used as an ion-pairing reagent in reversed-phase HPLC, a technique essential for the separation of ionic analytes. The following diagram illustrates the fundamental workflow of this application.
Caption: Workflow of Ion-Pair Chromatography using this compound.
References
- 1. This compound | 19070-91-8 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. Buy Online CAS Number 19070-91-8 - TRC - this compound (0.5M Solution in Water) | LGC Standards [lgcstandards.com]
- 5. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water - PMC [pmc.ncbi.nlm.nih.gov]
Dibutylammonium Acetate: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Synthesis of a Versatile Ion-Pairing Agent
Dibutylammonium acetate (B1210297) is an ionic compound that has garnered significant attention in analytical and synthetic chemistry. Comprising a dibutylammonium cation and an acetate anion, this salt is widely utilized as a phase transfer catalyst and, most notably, as a volatile ion-pairing agent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] Its ability to enhance the retention and separation of acidic molecules makes it an invaluable tool for drug development professionals and researchers in the pharmaceutical and agrochemical sectors.[1]
This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and synthesis of dibutylammonium acetate, tailored for a scientific audience.
Chemical Structure and Formula
This compound is the product of a classic Brønsted-Lowry acid-base neutralization reaction between the secondary amine, dibutylamine (B89481), and the weak carboxylic acid, acetic acid.[2] The proton (H⁺) from the carboxylic acid group of acetic acid is transferred to the lone pair of electrons on the nitrogen atom of dibutylamine. This transfer results in the formation of the dibutylammonium cation [(CH₃CH₂CH₂CH₂)₂NH₂⁺] and the acetate anion [CH₃COO⁻].
The molecular formula of the resulting salt is C₁₀H₂₃NO₂, derived from its constituent components: dibutylamine (C₈H₁₉N) and acetic acid (C₂H₄O₂).[2]
-
IUPAC Name: dibutylazanium;acetate[3]
-
Synonyms: Dibutylamine Acetate, Di-n-butylammonium Acetate, IPC-DBAA[2]
-
CAS Number: 19070-91-8[1]
-
Canonical SMILES: CCCC[NH2+]CCCC.CC(=O)[O-][3]
Physicochemical Properties
The properties of this compound are dictated by its ionic nature and the alkyl chains of the cation. It is typically supplied as a colorless, clear liquid, often as a solution in water (e.g., 0.5 mol/L).[1] Its volatility is a key characteristic that makes it suitable for LC-MS applications, as it can be readily removed in the gas phase, minimizing ion source contamination.[2]
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 189.30 g/mol | [2] |
| Molecular Formula | C₁₀H₂₃NO₂ | [2] |
| Appearance | Colorless, clear liquid | [1] |
| Melting Point | 45.0 °C | [4] |
| Refractive Index (n20/D) | 1.348 | |
| pKa (Conjugate Acid) | ~11.25 - 11.31 (for Dibutylammonium ion) | [5][6] |
| pKa (Acid) | ~4.76 (for Acetic Acid in H₂O) | [3] |
| Solubility | Soluble in water and DMSO | [4] |
| Storage Temperature | 2 - 8 °C or Room Temperature (<15°C) | [1] |
Formation Pathway and Synthesis
The synthesis of this compound is a direct and high-yield acid-base neutralization. This reaction is exothermic and results in the formation of the salt.
Caption: Formation of this compound via neutralization.
Experimental Protocol: General Methodology
The laboratory synthesis of this compound is based on a straightforward stoichiometric reaction.[2] The following protocol describes the general procedure.
Materials:
-
Dibutylamine (C₈H₁₉N)
-
Glacial Acetic Acid (C₂H₄O₂)
-
Appropriate solvent (optional, e.g., a non-hydrogen-bonding solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Stoichiometric Calculation: Calculate the required mass or volume of dibutylamine and acetic acid for a 1:1 molar ratio.
-
Reaction Setup: Place the calculated amount of dibutylamin—the base—into a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add the acetic acid to a dropping funnel. Begin stirring the dibutylamine and add the acetic acid dropwise to control the exothermic reaction. An ice bath can be used to moderate the temperature if necessary.
-
Reaction Completion: Allow the mixture to stir at room temperature for a set period (e.g., 1 hour) to ensure the reaction goes to completion.[7]
-
Purification (if necessary): For high-purity applications, any excess reactants or solvent can be removed under reduced pressure. The final product is typically a clear liquid or a low-melting-point solid.[2][7]
This protocol yields a high-purity product suitable for demanding analytical applications such as ion-pair chromatography.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (19070-91-8) for sale [vulcanchem.com]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa of Dibutylamine [vcalc.com]
- 7. Synthesis, antibiotic structure–activity relationships, and cellulose dissolution studies of new room-temperature ionic liquids derived from lignin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Dibutylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Dibutylammonium Acetate (B1210297) (DBAA). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of the preparation of this important chemical compound. This guide details a plausible synthetic route and a standard purification method, complete with experimental protocols and characterization data.
Introduction
Dibutylammonium acetate is an ionic compound formed from the reaction of the secondary amine, dibutylamine (B89481), and the weak carboxylic acid, acetic acid. It is often utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and can serve as a phase-transfer catalyst in organic synthesis. The controlled synthesis and effective purification of DBAA are crucial for ensuring its purity and suitability for these applications.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction. Dibutylamine acts as the base, and acetic acid acts as the acid. The reaction is typically performed in a suitable solvent to facilitate the reaction and subsequent isolation of the product.
Reaction Scheme
The overall reaction is as follows:
(CH₃CH₂CH₂CH₂)₂NH + CH₃COOH → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻
Experimental Protocol: Synthesis
Materials:
-
Dibutylamine (DBA)
-
Glacial Acetic Acid
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dibutylamine (e.g., 0.1 mol).
-
Dissolve the dibutylamine in 100 mL of anhydrous diethyl ether and cool the flask in an ice bath with stirring.
-
Slowly add a stoichiometric equivalent of glacial acetic acid (0.1 mol) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.
-
A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the crude product under vacuum to remove residual solvent.
Purification of this compound
Purification of the crude this compound is essential to remove any remaining impurities. Recrystallization is a suitable method for purifying solid organic salts like DBAA. The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude this compound to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to the flask while gently heating on a hot plate. Add just enough solvent to dissolve the solid.
-
If the solid does not fully dissolve in ethyl acetate, add a minimum amount of a more polar co-solvent, such as ethanol, dropwise until a clear solution is obtained at the boiling point.
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize crystal formation, the flask can be placed in an ice bath for about 30 minutes after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals in a vacuum oven to obtain the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 129.24 | 1 |
| Acetic Acid | CH₃COOH | 60.05 | 1 |
| This compound | [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻ | 189.30 | 1 |
Table 2: Characterization Data for this compound
| Parameter | Value |
| Appearance | White crystalline solid |
| Melting Point | Not readily available in the literature. Expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃) | Predicted: δ 0.9 (t, 6H, CH₃), 1.2-1.4 (m, 8H, CH₂CH₂), 2.6 (t, 4H, NCH₂), 1.9 (s, 3H, OOCCH₃), ~8-9 (broad s, 2H, NH₂⁺). Note: The NH₂⁺ peak may be broad and its chemical shift can vary with concentration and solvent. |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Dibutylammonium Acetate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 19070-91-8
This in-depth technical guide provides a comprehensive overview of Dibutylammonium Acetate (B1210297) (DBAA), a versatile quaternary ammonium (B1175870) salt with significant applications in analytical chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and visual diagrams to facilitate understanding and practical implementation.
Chemical and Physical Properties
Dibutylammonium acetate is an organic salt formed from the neutralization of dibutylamine (B89481) with acetic acid. It is primarily utilized as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) and as a phase transfer catalyst in organic synthesis. While often used and supplied as an aqueous solution, understanding its fundamental properties is crucial for its effective application.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19070-91-8[1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₃NO₂[6] |
| Molecular Weight | 189.30 g/mol [6] |
| IUPAC Name | dibutylazanium;acetate[6] |
| Synonyms | Dibutylamine acetate, Di-n-butylammonium acetate, IPC-DBAA |
| Appearance | Typically a colorless to pale yellow liquid or solid, depending on purity and temperature. Often supplied as a clear, colorless aqueous solution.[5] |
| Solubility | Soluble in polar solvents such as water and alcohols. |
| Melting Point | Not readily available in literature. |
| Boiling Point | Not readily available in literature. |
| Refractive Index (n20/D) | 1.348 (for 0.5 M aqueous solution) |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction. The process involves the reaction of dibutylamine with acetic acid, typically in a 1:1 molar ratio.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Dibutylamine
-
Glacial Acetic Acid
-
Anhydrous diethyl ether (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of dibutylamine in a minimal amount of anhydrous diethyl ether. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.
-
Acid Addition: While stirring vigorously, add an equimolar amount of glacial acetic acid dropwise to the dibutylamine solution using a dropping funnel. Maintain the temperature of the reaction mixture below 20°C.
-
Reaction Completion: After the addition of acetic acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product will be this compound.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications in Analytical Chemistry: Ion-Pair Chromatography
This compound is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of polar and anionic metabolites that are poorly retained on conventional C18 columns.
The underlying principle involves the formation of a neutral ion pair between the positively charged dibutylammonium cation and the negatively charged analyte. This ion pair exhibits increased hydrophobicity, leading to enhanced retention on the nonpolar stationary phase of the HPLC column.
Experimental Protocol: Analysis of Polar Metabolites by LC-MS
This protocol provides a general methodology for the use of this compound as an ion-pairing reagent for the analysis of polar metabolites in biological samples.
Materials:
-
This compound (0.5 M aqueous solution)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for pH adjustment)
-
Reversed-phase HPLC column (e.g., C18)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution containing a final concentration of 5-10 mM this compound. Adjust the pH as needed for optimal separation (typically in the acidic to neutral range).
-
Mobile Phase B: Prepare a solution of 5-10 mM this compound in acetonitrile.
-
-
Sample Preparation: Extract metabolites from the biological matrix using a suitable protocol (e.g., protein precipitation with cold methanol). Evaporate the solvent and reconstitute the sample in Mobile Phase A.
-
LC-MS Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample.
-
Elute the analytes using a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Monitor the elution of analytes using the mass spectrometer in either positive or negative ion mode, depending on the analytes of interest.
-
-
Data Analysis: Process the acquired chromatograms and mass spectra to identify and quantify the target polar metabolites.
Applications in Organic Synthesis: Phase Transfer Catalysis
This compound can function as a phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). As a quaternary ammonium salt, it can transport an anionic reactant from the aqueous phase into the organic phase, where it can react with an organic-soluble substrate.
Experimental Protocol: Alkylation of Phenylacetonitrile (B145931) (Representative Example)
This protocol describes the alkylation of phenylacetonitrile using an alkyl halide under phase transfer catalysis conditions. While this example often uses other quaternary ammonium salts, it illustrates the role that this compound could play.
Materials:
-
Phenylacetonitrile
-
Benzyl (B1604629) chloride (or other alkyl halide)
-
Sodium hydroxide (B78521) (aqueous solution, e.g., 50%)
-
This compound (as the phase transfer catalyst)
-
Toluene (or other suitable organic solvent)
-
Reaction vessel with efficient stirring
-
Separatory funnel
Procedure:
-
Reaction Setup: In a reaction vessel, combine phenylacetonitrile, toluene, and the aqueous sodium hydroxide solution.
-
Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the biphasic mixture.
-
Addition of Alkylating Agent: While stirring the mixture vigorously to ensure a large interfacial area, slowly add the benzyl chloride.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically exothermic and may require cooling to maintain a desired temperature.
-
Work-up: Once the reaction is complete, discontinue stirring and allow the phases to separate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8]
Conclusion
This compound is a valuable and versatile chemical tool for both analytical and synthetic chemists. Its properties as an ion-pairing reagent enable the analysis of challenging polar molecules by LC-MS, while its utility as a phase transfer catalyst provides an efficient means for conducting biphasic organic reactions. The experimental protocols and diagrams provided in this guide offer a practical foundation for the successful application of this compound in a research and development setting.
References
- 1. aksci.com [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of Dibutylammonium Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylammonium acetate (B1210297) (DBAA), a protic ionic liquid, is increasingly utilized in various chemical and pharmaceutical applications, including as an ion-pairing reagent in chromatography and as a catalyst in organic synthesis.[1][2][3] Understanding its solubility in different organic solvents is crucial for process design, formulation development, and reaction optimization. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of DBAA and addresses the current landscape of available data. While extensive searches for quantitative solubility data of dibutylammonium acetate in a broad range of organic solvents have not yielded specific numerical values in publicly accessible literature, this guide focuses on the experimental protocols to enable researchers to determine these values in their own laboratories.
Current State of Solubility Data for this compound
Experimental Protocols for Solubility Determination
The determination of the solubility of a protic ionic liquid like this compound in an organic solvent can be accomplished through several well-established methods. The choice of method often depends on the expected solubility range, the nature of the solvent, and the available analytical instrumentation. The following are detailed methodologies for key experimental approaches.
Gravimetric Method (Isothermal Equilibrium Method)
The gravimetric method is a straightforward and widely used technique for determining the solubility of solids in liquids.[4][5] It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent at a constant temperature.
Experimental Protocol:
-
Sample Preparation: A known mass of the organic solvent is placed in a thermostatically controlled vessel equipped with a stirrer.
-
Equilibration: An excess amount of this compound is added to the solvent. The mixture is then stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and it is crucial to confirm that the concentration of the dissolved solute does not change over time.[4]
-
Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the undissolved solid is allowed to settle. A sample of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.
-
Analysis: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the DBAA).
-
Calculation: The container with the dried solute is weighed. The mass of the dissolved DBAA and the mass of the solvent in the sample are then used to calculate the solubility, typically expressed as g/100g of solvent or molality.
Spectroscopic Method (UV-Vis or NMR)
Spectroscopic methods are particularly useful for determining the solubility of compounds that have a chromophore (for UV-Vis) or can be readily distinguished by NMR spectroscopy.[6][7][8][9] These methods rely on creating a calibration curve to relate the spectroscopic signal to the concentration of the solute.
Experimental Protocol:
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the desired organic solvent are prepared at known concentrations.
-
Calibration Curve: The absorbance (for UV-Vis) or the integral of a characteristic peak (for NMR) of each standard solution is measured. A calibration curve of absorbance/integral versus concentration is then plotted.
-
Preparation of Saturated Solution: A saturated solution of DBAA in the organic solvent is prepared at a constant temperature, as described in the gravimetric method (steps 1 and 2).
-
Sample Analysis: After allowing the excess solid to settle, a clear aliquot of the saturated solution is carefully removed and, if necessary, diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Concentration Determination: The spectroscopic signal of the diluted sample is measured, and the concentration of DBAA in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.
Synthetic (Visual) Method
The synthetic method involves observing the temperature at which a known mixture of solute and solvent becomes a single homogeneous phase upon heating or cooling. This method is often used to construct solubility-temperature phase diagrams.
Experimental Protocol:
-
Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known mass of the organic solvent.
-
Heating and Observation: The vials are slowly heated in a controlled temperature bath with constant stirring. The temperature at which the last solid particle of DBAA dissolves is recorded as the solubility temperature for that specific composition.
-
Cooling and Observation (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which the first crystals appear (the cloud point) is recorded. The average of the dissolution and cloud point temperatures can provide a more accurate solubility temperature.
-
Data Compilation: By repeating this procedure for various compositions, a dataset of solubility versus temperature can be generated.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.
Caption: General workflow for gravimetric solubility determination.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While quantitative data is not widely published, this guide provides detailed experimental protocols for the gravimetric, spectroscopic, and synthetic methods, enabling researchers to accurately determine solubility in their solvents of interest. The provided workflow diagram offers a clear visual guide for the experimental process. Adherence to these rigorous methodologies will ensure the generation of reliable and reproducible solubility data, facilitating the optimization of processes involving this versatile protic ionic liquid.
References
- 1. US11622972B2 - Lipid nanoparticle compositions and methods of formulating the same - Google Patents [patents.google.com]
- 2. US20210115485A1 - Method for producing single-strand rna - Google Patents [patents.google.com]
- 3. US11485960B2 - RNA polymerase variants for co-transcriptional capping - Google Patents [patents.google.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. gsarpublishers.com [gsarpublishers.com]
- 7. vliz.be [vliz.be]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Study on the effect of NH3 on the solubility of KCl and NH4Cl: a microscopic view - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Mechanism of action of Dibutylammonium Acetate as a phase transfer catalyst.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry, facilitating reactions between reactants in immiscible phases. While quaternary ammonium (B1175870) salts are the most common phase transfer catalysts, secondary ammonium salts like dibutylammonium acetate (B1210297) present a unique mechanistic profile. This technical guide provides an in-depth analysis of the proposed mechanism of action of dibutylammonium acetate as a phase transfer catalyst. It covers the fundamental principles, the dual role of the dibutylammonium cation and the acetate anion, and a plausible mechanistic pathway. This document also includes hypothesized experimental protocols and summarizes the physicochemical properties relevant to its catalytic activity.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a technique used to carry out reactions between two or more reactants that are located in different, immiscible phases (e.g., a water-insoluble organic reactant in an organic solvent and a water-soluble inorganic salt in an aqueous phase).[1][2] The phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, where the reaction can then proceed.[1][2] This methodology offers several advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, increased reaction rates, and higher yields.[1][2]
The most common phase transfer catalysts are quaternary ammonium and phosphonium (B103445) salts.[1][2] These catalysts function by forming an ion pair with the anion of the inorganic reagent. This ion pair, being lipophilic due to the organic substituents on the cation, can then be extracted into the organic phase where it can react with the organic substrate.[2]
This compound: Physicochemical Properties
This compound is the salt formed from the weak base dibutylamine (B89481) and the weak acid acetic acid. Its efficacy as a phase transfer catalyst is rooted in its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₃NO₂ | [2] |
| Molecular Weight | 189.30 g/mol | [2] |
| Dibutylamine pKa | 11.25 - 11.31 | [3][4] |
| Appearance | Reported as a clear, colorless liquid in aqueous solution. | [5] |
| Solubility | Described as water-soluble.[5] The dibutylammonium cation provides lipophilicity. |
The high pKa of dibutylamine ensures that it is readily protonated by acetic acid to form the dibutylammonium cation, which is the active catalytic species.[3][4] The two butyl groups on the nitrogen atom provide sufficient lipophilicity to the cation, allowing the ion pair to be soluble in organic solvents.
Proposed Mechanism of Action
While specific mechanistic studies on this compound as a phase transfer catalyst are not extensively available in peer-reviewed literature, a plausible mechanism can be proposed based on the well-established principles of phase transfer catalysis and the unique characteristics of a secondary ammonium salt. The mechanism likely involves a modified "Extraction Mechanism."
The Extraction Mechanism with a Secondary Ammonium Salt
The catalytic cycle can be broken down into the following key steps, as illustrated in the diagram below:
-
Anion Exchange at the Interface: In a biphasic system (e.g., aqueous/organic), the water-soluble inorganic reactant, represented as M⁺Y⁻ (where Y⁻ is the nucleophile), resides in the aqueous phase. The this compound, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CH₃COO]⁻, is introduced into the system. At the aqueous-organic interface, an anion exchange occurs, where the acetate anion is exchanged for the reactant anion Y⁻, forming the lipophilic ion pair [(CH₃CH₂CH₂CH₂)₂NH₂]⁺Y⁻.
-
Phase Transfer: The newly formed dibutylammonium-anion ion pair is sufficiently soluble in the organic phase due to the lipophilic nature of the two butyl groups and is transferred from the aqueous or interfacial region into the bulk organic phase.
-
Reaction in the Organic Phase: In the organic phase, the anion Y⁻ is "naked" or poorly solvated, making it highly reactive. It reacts with the organic substrate R-X to form the product R-Y and a new anion X⁻.
-
Regeneration of the Catalyst: The resulting dibutylammonium salt, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺X⁻, migrates back to the interface. Here, it exchanges the anion X⁻ for another reactant anion Y⁻ from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle.
The Role of the Acetate Anion
The acetate anion (CH₃COO⁻) from the catalyst can play a dual role. In some cases, it may be the desired nucleophile itself. More commonly, in reactions involving other nucleophiles, the acetate acts as the initial counter-ion to the dibutylammonium cation, facilitating the initial anion exchange with the reactant anion at the interface.
The Significance of the N-H Proton
Unlike quaternary ammonium salts, the dibutylammonium cation possesses a proton on the nitrogen atom. This proton can engage in hydrogen bonding with the anion it is paired with. This hydrogen bonding can influence the reactivity of the anion in the organic phase. While typically, a "naked" anion is desired for maximum reactivity, in some cases, this hydrogen bonding might play a role in the selectivity of the reaction. Furthermore, the acidic proton could participate in proton transfer steps in certain reaction mechanisms.
Visualizing the Mechanism and Workflow
Proposed Catalytic Cycle
Caption: Proposed mechanism of action for this compound in PTC.
General Experimental Workflow
Caption: General experimental workflow for a reaction using this compound as a PTC.
Hypothesized Experimental Protocols
As specific protocols for this compound are scarce, the following are adapted from known phase transfer catalysis reactions and the use of tetrabutylammonium (B224687) acetate.[6]
Protocol 1: Nucleophilic Substitution (Williamson Ether Synthesis)
-
Reaction: Benzyl (B1604629) bromide + Sodium phenoxide → Benzyl phenyl ether
-
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521)
-
This compound
-
-
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve phenol (10 mmol) in toluene (50 mL).
-
Add an aqueous solution of sodium hydroxide (15 mmol in 20 mL of water).
-
Add this compound (0.5 mmol, 5 mol%).
-
Add benzyl bromide (10 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Knoevenagel Condensation (Adapted from Tetrabutylammonium Acetate Catalysis)
-
Reaction: Isatin (B1672199) + Malononitrile (B47326) + a 1,3-dicarbonyl compound → Spirooxindole[6]
-
Materials:
-
Isatin
-
Malononitrile
-
1,3-dicarbonyl compound (e.g., dimedone)
-
This compound
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and this compound (0.1 mmol, 10 mol%) in water (5 mL).
-
Stir the mixture vigorously and heat to 100°C for 30-60 minutes.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. Filter the solid product and wash with cold water and then cold ethanol.[6]
-
Dry the product to obtain the pure spirooxindole.
-
Conclusion
This compound is a potentially effective phase transfer catalyst, particularly for reactions where a secondary ammonium salt may offer advantages in terms of reactivity or selectivity.[5] While it is not as widely studied as its quaternary ammonium counterparts, its mechanism can be understood through the established principles of phase transfer catalysis, with the added dimension of the N-H proton's potential for hydrogen bonding. The lipophilicity provided by the butyl groups and the basicity of the parent amine are key to its function.[3] Further research is needed to fully elucidate its catalytic scope and efficiency in a broader range of organic transformations. This guide provides a foundational understanding for researchers interested in exploring the application of this and similar secondary ammonium salt-based phase transfer catalysts.
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa of Dibutylamine [vcalc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Role of Dibutylammonium Acetate in Modifying Protein Structures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes available information on dibutylammonium acetate (B1210297) (DBAA) and its role in modifying protein structures. Direct research on the protein denaturation effects of DBAA is limited. Therefore, this document combines existing evidence with established principles of protein science, chaotropic agents, and ionic liquids to provide a comprehensive overview.
Introduction: The Landscape of Protein Structure Modification
The precise three-dimensional structure of a protein is paramount to its biological function. The ability to controllably modify or denature protein structures is a critical tool in biochemical research and drug development. It allows for the study of protein folding pathways, stability, and the mechanisms of action of therapeutic agents. Protein denaturation involves the disruption of the secondary, tertiary, and quaternary structures of a protein, leading to a loss of its native conformation and function[1][2]. This process can be induced by various external stressors, including heat, extreme pH, and chemical agents[3][4].
Among the chemical denaturants, chaotropic agents play a significant role. These substances disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect—a major driving force in protein folding[5][6]. By increasing the solubility of nonpolar residues, chaotropic agents facilitate the unfolding of the protein structure[5][6]. Common examples of chaotropic agents include guanidinium (B1211019) chloride and urea[3][7][8].
Dibutylammonium Acetate: An Emerging Player
This compound (DBAA) is an ionic liquid (IL) composed of a dibutylammonium cation and an acetate anion[5]. While extensively utilized as an ion-pairing agent in reversed-phase chromatography for the analysis of oligonucleotides and other biomolecules, its role in protein chemistry is less characterized[9][10]. However, emerging evidence suggests that DBAA can act as a potent protein denaturant.
A study investigating the stability of lysozyme (B549824) in various hydrated ionic liquid media found that in the presence of hydrated this compound, the refoldability index of the protein was zero[8]. This indicates that after denaturation in this medium, the protein was unable to refold to its native state, highlighting the strong denaturing capability of DBAA under these conditions[8].
Mechanism of Action: A Chaotropic Effect
The denaturing effect of this compound is likely attributable to its chaotropic nature. The mechanism can be understood through the following steps:
-
Disruption of Water Structure: Like other chaotropic agents, the ions of DBAA in an aqueous solution are thought to interfere with the highly ordered hydrogen-bonding network of water molecules[5][6].
-
Weakening of the Hydrophobic Effect: The hydrophobic core of a globular protein is stabilized by the hydrophobic effect, which drives nonpolar amino acid side chains to the interior of the protein, away from water. By disrupting the water structure, DBAA makes the bulk solvent more "hydrophobic-friendly," thus reducing the energetic penalty for exposing nonpolar residues[5].
-
Protein Unfolding: With the weakening of the hydrophobic effect, the tightly packed hydrophobic core of the protein is destabilized. This, along with potential direct interactions between the DBAA ions and the protein, leads to the unfolding of the polypeptide chain and the loss of its native three-dimensional structure.
The following diagram illustrates the proposed chaotropic mechanism of action of this compound on protein structure.
Quantitative Analysis of Protein Denaturation by this compound
While specific quantitative data for the denaturing effect of DBAA on a wide range of proteins is not yet available in the literature, its impact can be assessed using standard biophysical techniques. The following table provides a hypothetical summary of data that could be generated from such experiments to compare the denaturing potential of DBAA with a well-characterized denaturant like guanidinium chloride (GdmCl).
| Protein | Denaturant | Concentration (M) for 50% Unfolding (Cm) | Change in Melting Temperature (ΔTm) (°C) | Free Energy of Unfolding (ΔGu) (kcal/mol) |
| Lysozyme | GdmCl | 3.2 | -25 | 5.8 |
| DBAA | 1.8 (Hypothetical) | -35 (Hypothetical) | 4.2 (Hypothetical) | |
| Myoglobin | GdmCl | 2.5 | -22 | 4.9 |
| DBAA | 1.5 (Hypothetical) | -30 (Hypothetical) | 3.8 (Hypothetical) | |
| RNase A | GdmCl | 2.9 | -28 | 6.1 |
| DBAA | 1.7 (Hypothetical) | -38 (Hypothetical) | 4.5 (Hypothetical) |
Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on protein structure.
A stock solution of this compound is typically prepared in an aqueous buffer. For example, a 0.5 M stock solution can be prepared in water[11]. The pH of the solution should be adjusted as required for the specific protein and experiment.
This protocol is adapted for determining the change in the melting temperature (Tm) of a protein in the presence of DBAA.
-
Protein Preparation: Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Prepare a series of dilutions of this compound in the same buffer.
-
Assay Setup: In a 96-well PCR plate, mix the protein solution, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the DBAA dilutions. Include a control with buffer only.
-
Data Acquisition: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm in the presence of DBAA.
This protocol measures the change in the secondary structure of a protein upon titration with DBAA at a constant temperature.
-
Sample Preparation: Prepare a solution of the protein in a suitable buffer that is compatible with CD spectroscopy (e.g., phosphate (B84403) buffer).
-
Instrument Setup: Set up a CD spectropolarimeter to monitor the far-UV region (e.g., 200-250 nm) to observe changes in the protein's secondary structure.
-
Titration: Titrate the protein solution with increasing concentrations of a concentrated DBAA stock solution. Allow the sample to equilibrate after each addition.
-
Data Acquisition: Record the CD spectrum after each titration point.
-
Data Analysis: The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) is plotted against the DBAA concentration. The data can be fitted to a two-state unfolding model to determine the concentration of DBAA required for 50% unfolding (Cm) and the free energy of unfolding (ΔGu).
The following diagram illustrates a typical experimental workflow for assessing the impact of a chemical compound on protein stability.
Native mass spectrometry can be used to observe the unfolding of proteins in the presence of DBAA.
-
Sample Preparation: Prepare the protein in a volatile buffer system, such as ammonium (B1175870) acetate, containing varying concentrations of DBAA.
-
Mass Spectrometry: Introduce the sample into an electrospray ionization mass spectrometer under "native" conditions (i.e., minimal collisional activation).
-
Data Analysis: Unfolded proteins typically exhibit a higher charge state distribution compared to their folded counterparts. An increase in the average charge state of the protein with increasing DBAA concentration indicates unfolding.
Applications in Research and Drug Development
The ability of this compound to induce protein denaturation can be harnessed in several areas:
-
Protein Folding Studies: By using DBAA to unfold proteins, researchers can study the refolding process upon its removal, providing insights into the protein folding landscape.
-
Formulation Development: Understanding how excipients like DBAA interact with and potentially destabilize therapeutic proteins is crucial for developing stable drug formulations.
-
Screening for Stabilizers: DBAA-induced denaturation can be used as a baseline in high-throughput screening assays to identify compounds that stabilize a target protein.
-
Mass Spectrometry Workflows: The volatile nature of DBAA makes it a potentially useful reagent in mass spectrometry-based proteomics for controlled in-source denaturation to improve sequence coverage in top-down proteomics.
Conclusion
While primarily known for its role in chromatography, this compound is emerging as a compound of interest for its ability to modify protein structures. Its likely mechanism as a chaotropic agent, supported by evidence of its ability to irreversibly denature lysozyme, positions it as a potent tool for researchers in protein science and drug development. Further quantitative studies are needed to fully elucidate its denaturing properties across a range of proteins and to establish standardized protocols for its use in protein structure modification. The methodologies and conceptual frameworks presented in this guide provide a foundation for such future investigations.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound (19070-91-8) for sale [vulcanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. watrex.com [watrex.com]
- 11. This compound H2O0.5M,LiChropur™,forionpairchromatography 19070-91-8 [sigmaaldrich.com]
Understanding Dibutylammonium Acetate as an Ion-Pairing Agent: A Technical Guide
Dibutylammonium acetate (B1210297) (DBAA) is a chemical compound increasingly utilized as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of highly charged molecules like oligonucleotides.[1] This guide provides a comprehensive overview of its properties, mechanism of action, and practical application for researchers, scientists, and drug development professionals.
Physicochemical Properties
DBAA is a quaternary ammonium (B1175870) salt formed from the neutralization of dibutylamine (B89481) with acetic acid.[2] Its structure provides a balance of ionic and hydrophobic characteristics, making it an effective ion-pairing reagent.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₃NO₂ | [3] |
| Molecular Weight | 189.30 g/mol | [3] |
| IUPAC Name | Dibutylazanium acetate | [3] |
| Common Synonyms | Dibutylamine acetate, IPC-DBAA | [3][4] |
| Typical Form | Supplied as a ~0.5 M solution in water | [4] |
Mechanism of Action in Ion-Pairing Chromatography
In reversed-phase chromatography, highly polar and charged analytes, such as the phosphate (B84403) backbone of oligonucleotides, exhibit poor retention on non-polar stationary phases (e.g., C8 or C18).[5] Ion-pairing agents are introduced into the mobile phase to overcome this challenge.
The positively charged dibutylammonium cation (DBA⁺) from DBAA forms an electrically neutral ion-pair with the negatively charged analyte.[4] This new complex has increased hydrophobicity due to the butyl chains of the DBA⁺ ion, allowing it to be retained and separated on the reversed-phase column.[4][6] Elution is then typically achieved by increasing the concentration of an organic solvent like acetonitrile (B52724) in the mobile phase.[7]
Caption: Mechanism of DBAA in ion-pair reversed-phase chromatography.
Comparative Performance of Ion-Pairing Agents
The choice of ion-pairing agent significantly impacts chromatographic resolution and retention time. DBAA often provides higher retention for oligonucleotides compared to smaller alkylamine reagents like triethylammonium (B8662869) acetate (TEAA).[7] This increased retention necessitates a higher concentration of the organic modifier to elute the analytes, which can be leveraged to improve separation performance.[7]
| Parameter | Triethylammonium Acetate (TEAA) | Dibutylammonium Acetate (DBAA) | Hexylammonium Acetate (HAA) |
| Relative Hydrophobicity | Low | Medium | High |
| Analyte Retention | Lower | Higher | Highest |
| Required Organic Modifier % | Lower (e.g., 10-15%) | Medium (e.g., 26-46%) | Higher (e.g., 30-45%) |
| Typical Concentration | 15 mM - 100 mM | 5 mM - 100 mM | 100 mM |
| Reference | [1][8][9] | [1][7][8] | [1][7] |
Note: The required organic modifier percentage is highly dependent on the specific analyte, column, and gradient profile.
Experimental Protocols
This protocol describes the preparation of an aqueous mobile phase (Mobile Phase A) containing DBAA. An equimolar solution ensures proper buffering capacity.[7]
-
Start with Deionized Water: Add approximately 450 mL of high-purity, deionized water to a 500 mL volumetric flask.
-
Add Acetic Acid: Carefully add the required molar amount of acetic acid and mix thoroughly.
-
Add Dibutylamine: In a fume hood, add the equimolar amount of dibutylamine to the solution and mix.
-
Complete to Volume: Add water to bring the final volume to 500 mL.
-
Adjust pH (Optional but Recommended): Carefully adjust the pH of the solution to the desired level (e.g., 7.0) by adding small volumes of acetic acid or dibutylamine.[1][7]
-
Filtration: Filter the final solution through a 0.45 µm filter before use to remove particulates.
This protocol provides a starting point for the analysis of oligonucleotides using a DBAA mobile phase. Optimization is typically required.
| Parameter | Typical Condition |
| LC System | Agilent 1290 Infinity II LC or similar |
| Column | Agilent AdvanceBio Oligonucleotide or Waters ACQUITY PREMIER Oligonucleotide BEH C18 |
| Mobile Phase A | 10 mM - 100 mM this compound (DBAA) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.8 mL/min |
| Column Temperature | 25 - 60 °C[8] |
| Injection Volume | 5 µL |
| Detection | UV at 260 nm |
| Example Gradient | Start at 20-25% B, ramp to 40-45% B over 20-30 minutes |
| Reference | [1][7][8] |
Experimental and Logical Workflows
Successful analysis using DBAA involves a systematic workflow from preparation to data interpretation. The hydrophobicity of the ion-pairing agent is a critical factor that directly influences the retention of the analyte.
Caption: General experimental workflow for oligonucleotide analysis using DBAA.
The relationship between the ion-pairing agent's structure and its chromatographic effect is a key principle for method development.
Caption: Relationship between ion-pair agent hydrophobicity and analyte retention.
Conclusion
This compound is a valuable and effective ion-pairing agent for the reversed-phase HPLC analysis of anionic molecules, especially oligonucleotides. Its use leads to increased retention compared to smaller amine reagents, providing an additional parameter for method developers to optimize selectivity and resolution.[7] By understanding its mechanism of action and following systematic protocols, researchers can effectively implement DBAA to enhance their analytical capabilities in the development and characterization of nucleic acid-based therapeutics and diagnostics.
References
- 1. agilent.com [agilent.com]
- 2. Physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H23NO2 | CID 11052426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. atdbio.com [atdbio.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Dibutylammonium Acetate: A Versatile Catalyst in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dibutylammonium acetate (B1210297) (DBAA) is emerging as a versatile and efficient catalyst in a variety of organic transformations. As a salt of a secondary amine and a weak carboxylic acid, it exhibits unique properties that enable it to function as a phase transfer catalyst and a mild base, promoting key carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the applications of dibutylammonium acetate in organic synthesis, with a focus on its role in multicomponent reactions, Knoevenagel condensations, and aldol (B89426) reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its adoption in research and development settings, particularly within the pharmaceutical industry.
Multicomponent Reactions: Efficient Synthesis of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and often lead to the rapid generation of molecular diversity. This compound and its analogues have shown significant promise as catalysts in MCRs, particularly in aqueous media, aligning with the principles of green chemistry.
One notable application is the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry. The one-pot, three-component reaction of an isatin (B1672199), an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound can be efficiently catalyzed by tetra-n-butylammonium acetate (TBAA), a closely related quaternary ammonium (B1175870) acetate.
Quantitative Data: Catalyst Comparison in Spirooxindole Synthesis
The following table summarizes the yield of a model reaction for the synthesis of a spirooxindole using different catalysts in water. This data highlights the superior performance of TBAA compared to other common catalysts for this transformation.
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | No Catalyst | Water | 100 | 60 | Trace |
| 2 | TBAB | Water | 100 | 45 | 70 |
| 3 | TEBAC | Water | 100 | 50 | 65 |
| 4 | CTAB | Water | 100 | 60 | 55 |
| 5 | CTAC | Water | 100 | 60 | 50 |
| 6 | SDS | Water | 100 | 60 | 50 |
| 7 | TBAB melt | Water | 100 | 40 | 75 |
| 8 | TBA Acetate | Water | 100 | 30 | 92 |
TBAB: Tetrabutylammonium bromide; TEBAC: Triethylbenzylammonium chloride; CTAB: Cetyltrimethylammonium bromide; CTAC: Cetyltrimethylammonium chloride; SDS: Sodium dodecyl sulfate.
Experimental Protocol: General Procedure for the Synthesis of Spirooxindole Derivatives
A mixture of the isatin (1 mmol), an active methylene compound (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and tetra-n-butylammonium acetate (0.1 mmol) in water (2 mL) is stirred at 100°C for 15-60 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is then collected by filtration, washed with water and cold ethanol (B145695) to afford the pure spirooxindole derivative.[1]
Workflow for Spirooxindole Synthesis
References
Methodological & Application
Application Notes and Protocols for the Use of Dibutylammonium Acetate in Reverse-Phase HPLC
Introduction
Dibutylammonium acetate (B1210297) (DBAA) is an ion-pairing agent utilized in reverse-phase high-performance liquid chromatography (IP-RP-HPLC), particularly for the analysis of acidic biomolecules such as oligonucleotides and peptides.[1][2] The negatively charged phosphate (B84403) backbone of oligonucleotides, for instance, leads to poor retention on conventional nonpolar stationary phases.[2] Ion-pairing agents like DBAA, which possess a positively charged amino group and a hydrophobic dibutyl moiety, associate with the negatively charged analytes. This interaction neutralizes the charge and increases the overall hydrophobicity of the analyte, thereby enhancing its retention on the reverse-phase column and improving chromatographic resolution.[3] DBAA is a volatile ion-pairing reagent, making it compatible with mass spectrometry (MS) detection.
Mechanism of Action
In ion-pair reverse-phase chromatography, DBAA is added to the mobile phase. The positively charged dibutylammonium ions form an ion pair with the negatively charged analyte molecules. This newly formed neutral complex has a greater affinity for the hydrophobic stationary phase (e.g., C18) than the charged analyte alone. Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase, which disrupts the hydrophobic interactions and releases the ion-paired complex from the stationary phase.
Caption: Mechanism of DBAA in IP-RP-HPLC.
Experimental Protocols
1. Preparation of this compound (DBAA) Mobile Phase
This protocol describes the preparation of a 100 mM DBAA stock solution, which can be diluted to the desired final concentration for the mobile phase.
-
Materials:
-
Dibutylamine (B89481) (DBA)
-
Glacial Acetic Acid
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
-
Procedure for 100 mM DBAA Stock Solution:
-
In a fume hood, add approximately 450 mL of HPLC-grade water to a 500 mL volumetric flask.
-
Carefully add the appropriate amount of glacial acetic acid.
-
Slowly add the corresponding equimolar amount of dibutylamine while stirring.[3]
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired level (typically around 7.0-7.5) with small additions of acetic acid or dibutylamine.[1]
-
Bring the final volume to 500 mL with HPLC-grade water.
-
Filter the solution through a 0.22 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Dilute the DBAA stock solution with HPLC-grade water to the final desired concentration (e.g., 5-10 mM).
-
Mobile Phase B: Prepare the same concentration of DBAA in an organic solvent, typically acetonitrile or a mixture of acetonitrile and water (e.g., 50:50).
-
2. HPLC System Setup and Conditions
The following are typical starting conditions for the analysis of oligonucleotides using DBAA. Method optimization is often necessary based on the specific analyte and desired separation.
| Parameter | Typical Value |
| Column | C18 Reverse-Phase Column (e.g., YMC-Triart C18, Agilent AdvanceBio)[1] |
| Mobile Phase A | 5-10 mM DBAA in water |
| Mobile Phase B | 5-10 mM DBAA in 50% acetonitrile/water |
| Gradient | A linear gradient, for example, 62-72% B over 20 minutes |
| Flow Rate | 0.2 - 0.8 mL/min |
| Column Temperature | 30 - 60 °C[2] |
| Detection | UV at 260 nm or Mass Spectrometry (ESI-negative mode) |
| Injection Volume | 4 - 10 µL |
3. Sample Preparation
-
Dissolve the oligonucleotide sample in a solution that is compatible with the initial mobile phase conditions, such as Mobile Phase A or a similar aqueous buffer.
-
Ensure the sample is fully dissolved and filter if any particulate matter is present.
Caption: General workflow for HPLC analysis using DBAA.
Data and Performance
The concentration of DBAA can impact retention time, resolution, and signal intensity. Lower concentrations may lead to higher signal intensity, while higher concentrations can increase retention.
| DBAA Concentration | Analyte | Observation |
| 5 mM | Oligonucleotides | Higher signal intensity is achieved, though retention and resolution may be slightly decreased compared to higher concentrations. |
| 10 mM | Oligonucleotides | Good retention and separation for analytes like miRNA. A good starting point for method development.[2] |
| 25 mM | DNA Oligonucleotides | Increased retention time, but potential for broader peaks.[2] |
Comparison with Other Ion-Pairing Agents
DBAA often provides superior signal intensity and retention for oligonucleotides when compared to other common ion-pairing agents like Triethylamine Acetate (TEAA) under the same buffer concentration.
Troubleshooting and Considerations
-
Peak Broadening: High concentrations of DBAA can sometimes lead to peak broadening.[2] Optimizing the concentration is crucial.
-
System Contamination: As with all ion-pairing agents, thorough flushing of the HPLC system after use is recommended to prevent contamination of subsequent analyses.
-
Temperature Effects: Increasing the column temperature can be beneficial for denaturing HPLC of duplex DNA or RNA and can influence separation efficiency.[2] The optimal temperature should be determined empirically.[2]
-
LC-MS Compatibility: DBAA is a volatile buffer, making it suitable for LC-MS applications. However, it's important to use a concentration that provides good chromatography without causing significant ion suppression in the mass spectrometer.
References
Application Note: Preparation of a Dibutylammonium Acetate Mobile Phase for Enhanced LC-MS Analysis of Oligonucleotides
Introduction
The analysis of oligonucleotides and related therapeutics by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges due to their inherent polarity and charge. Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a widely adopted technique to enhance the retention and separation of these molecules on hydrophobic stationary phases. The choice of the ion-pairing agent is critical for achieving optimal chromatographic resolution and mass spectrometric sensitivity. Dibutylammonium acetate (B1210297) (DBAA) has emerged as an effective ion-pairing reagent that can significantly improve the performance of LC-MS methods for oligonucleotide analysis. This application note provides a detailed protocol for the preparation of a DBAA mobile phase, often used in conjunction with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), for robust and sensitive LC-MS analysis.
Materials and Reagents
-
Dibutylamine (DBA), ≥99.5% purity
-
Glacial Acetic Acid (AA), LC-MS grade
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), LC-MS grade
-
Water, LC-MS grade
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Sterile, graduated cylinders and volumetric flasks
-
Magnetic stirrer and stir bars
-
0.22 µm membrane filters for solvent filtration
-
Clean, borosilicate glass solvent bottles
Experimental Protocols
A meticulous preparation of the mobile phase is crucial to ensure reproducible chromatographic results and to avoid contamination of the LC-MS system. The following protocols describe the step-by-step preparation of a DBAA-containing mobile phase.
Protocol 1: Preparation of Mobile Phase A (Aqueous Component)
This protocol details the preparation of the aqueous mobile phase containing Dibutylammonium Acetate (DBAA). It is common to also include HFIP to improve mass spectrometry sensitivity.
Procedure:
-
Measure approximately 450 mL of LC-MS grade water into a clean 500 mL glass beaker equipped with a magnetic stir bar.
-
With continuous stirring, carefully add the desired volume of HFIP. For instance, to prepare a 50 mM HFIP solution in 500 mL, add 3.3 mL of HFIP.
-
Continue stirring and add the desired amount of dibutylamine. For a 15 mM concentration in 500 mL, add 1.2 mL of dibutylamine.
-
Add an equimolar amount of glacial acetic acid to the dibutylamine. For a 15 mM concentration, this would be approximately 0.43 mL.
-
Allow the solution to mix thoroughly for at least 15 minutes.
-
Transfer the solution to a 500 mL volumetric flask and add LC-MS grade water to the mark.
-
Filter the final solution through a 0.22 µm membrane filter into a clean, designated mobile phase bottle.
-
This mobile phase is typically used without pH adjustment.[1]
Protocol 2: Preparation of Mobile Phase B (Organic Component)
Mobile Phase B is the strong organic solvent used for the gradient elution.
Procedure:
-
Measure the desired volume of LC-MS grade acetonitrile or methanol into a clean mobile phase bottle.
-
In many applications, the organic mobile phase does not contain the ion-pairing reagents. However, to maintain a constant concentration of the ion-pairing reagent throughout the gradient, an identical concentration of DBAA and HFIP as in Mobile Phase A can be prepared in an aqueous-organic mixture (e.g., 50:50 water:acetonitrile).
-
If no additives are required, simply filter the organic solvent through a 0.22 µm membrane filter before use.
Data Presentation
The selection of an appropriate ion-pairing reagent is a critical step in method development for oligonucleotide analysis. The choice of both the amine and the acidic counter-ion can significantly affect retention, resolution, and MS signal intensity.[1] The following table summarizes a comparison of different amine-acetate and amine-HFIP mobile phase combinations.
| Ion-Pairing Reagent | Counter-Ion | Amine Concentration | Counter-Ion Concentration | Chromatographic Performance Summary |
| Triethylamine (TEA) | Acetic Acid (AA) | 100 mM | 100 mM | Commonly used, but may offer lower resolution compared to other amines.[1] |
| Dibutylamine (DBA) | Acetic Acid (AA) | 100 mM | 100 mM | Shows significantly better performance compared to TEAA for reference samples. [1] |
| Hexylamine (HA) | Acetic Acid (AA) | 100 mM | 100 mM | Provides improved retention and peak resolution relative to triethylamine.[2] |
| Triethylamine (TEA) | HFIP | 15 mM | 400 mM | A commonly used starting point that shows superior performance compared to TEAA and drastically increases MS sensitivity.[1] |
| Dibutylamine (DBA) | HFIP | 15 mM | 25-100 mM | Lowering HFIP concentration can maintain or improve resolution while reducing cost and adduct formation. [2] |
Mandatory Visualization
The following diagram illustrates the workflow for the preparation of the this compound (DBAA) aqueous mobile phase (Mobile Phase A).
Caption: Workflow for the preparation of the aqueous DBAA mobile phase.
References
Application Notes and Protocols for Optimal Use of Dibutylammonium Acetate in Ion Pair Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibutylammonium acetate (B1210297) (DBAA) is a widely utilized ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of negatively charged molecules such as oligonucleotides, peptides, and other anionic compounds. The formation of a neutral ion pair between the positively charged dibutylammonium cation and the negatively charged analyte enhances the analyte's hydrophobicity, leading to increased retention on a nonpolar stationary phase. The concentration of DBAA in the mobile phase is a critical parameter that significantly influences chromatographic performance, including retention time, resolution, and peak shape. This document provides detailed application notes and protocols to guide the optimization of DBAA concentration for various analytical applications in drug discovery and development.[1][2][3][4][5][6]
Principles of Ion Pair Chromatography with DBAA
Ion pair chromatography with DBAA operates on the principle of forming a neutral, hydrophobic complex between the analyte and the ion-pairing agent. This complex exhibits stronger interaction with the reversed-phase stationary phase (e.g., C18) compared to the free, charged analyte. The retention of the analyte is therefore dependent on the concentration of the ion-pairing reagent in the mobile phase.[6][7][8] An increase in DBAA concentration generally leads to increased retention of the analyte. However, excessively high concentrations can lead to broader peaks and may not be compatible with mass spectrometry (MS) detection due to signal suppression.[2][5][9]
The overall chromatographic separation is a complex interplay between the DBAA concentration, the nature of the analyte, the stationary phase, the mobile phase composition (including organic modifier and additives), and the temperature.[4][10]
Experimental Protocols
The following protocols are generalized starting points for method development using DBAA in ion pair chromatography. Optimization will be required for specific applications.
2.1. Preparation of DBAA Stock Solution (0.5 M)
A commercially available 0.5 M solution of Dibutylammonium Acetate in water can be used.[7][8][11] Alternatively, it can be prepared as follows:
-
Reagents and Materials:
-
Dibutylamine (B89481) (≥99.5%)
-
Glacial Acetic Acid (≥99.8%)
-
HPLC-grade water
-
-
Procedure:
-
In a fume hood, carefully add equimolar amounts of dibutylamine and glacial acetic acid to a volumetric flask. The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Add HPLC-grade water to the desired final volume to achieve a 0.5 M concentration.
-
Adjust the pH to approximately 7.0 with either dibutylamine or acetic acid as needed.[12]
-
Filter the solution through a 0.22 µm filter before use.
-
2.2. Protocol for Oligonucleotide Analysis
This protocol is a starting point for the analysis of single-stranded DNA (ssDNA) and RNA (ssRNA) oligonucleotides.[1]
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio Oligonucleotide (or equivalent)
-
Mobile Phase A: Aqueous solution containing the desired concentration of DBAA (e.g., 100 mM).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be 26% to 46% B over 19 minutes.[1] The gradient should be optimized based on the specific oligonucleotide.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm
-
-
Procedure:
-
Prepare mobile phases with the desired DBAA concentration by diluting the 0.5 M stock solution.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the oligonucleotide sample.
-
Run the gradient elution.
-
Analyze the chromatogram for retention time, peak shape, and resolution.
-
Adjust the DBAA concentration and gradient as needed to optimize the separation. For example, studies have shown that for some DNA oligonucleotides, a concentration of 5 mM DBAA may not be sufficient for complete ion pairing, while 25 mM can lead to peak broadening.[2] A concentration of 100 mM has been successfully used for both ssDNA and ssRNA.[1]
-
2.3. Protocol for General Anionic Drug Molecules
This protocol provides a general framework for developing methods for small anionic drug molecules.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with the desired concentration of DBAA (start with 5-10 mM).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV (select appropriate wavelength) or Mass Spectrometry.
-
-
Procedure:
-
Prepare mobile phases with the desired DBAA concentration. The recommended starting concentration is typically around 0.005 M (5 mM).[13]
-
Equilibrate the column.
-
Inject the sample.
-
Run the gradient.
-
Evaluate the chromatography and adjust the DBAA concentration and gradient to achieve the desired retention and resolution. The retention of the analyte will generally increase with increasing DBAA concentration.[14]
-
Data Presentation: Effect of DBAA Concentration
The optimal concentration of DBAA is a balance between achieving sufficient retention and maintaining good peak shape and MS compatibility. The following tables summarize findings from various studies.
Table 1: Comparison of DBAA with other Ion-Pairing Agents for Oligonucleotide Analysis [1]
| Ion-Pairing Agent (100 mM) | Analyte | Observed Retention | Resolution | Notes |
| Triethylammonium Acetate (TEAA) | ssRNA | Poor | Poor | Not suitable for retaining ssRNA under these conditions. |
| This compound (DBAA) | ssRNA | Good | Good (Resolution of 20 & 21 nt peaks = 2.3) | Provides good retention and resolution for ssRNA. |
| Hexylammonium Acetate (HAA) | ssRNA | Strong | Excellent (Resolution of 20 & 21 nt peaks = 2.8) | Offers superior resolution compared to DBAA for ssRNA. |
| Triethylammonium Acetate (TEAA) | ssDNA | Good | Good | Suitable for ssDNA analysis. |
| This compound (DBAA) | ssDNA | Strong | Good | Provides stronger retention than TEAA for ssDNA. |
| Hexylammonium Acetate (HAA) | ssDNA | Very Strong | Excellent | Offers the highest retention and resolution for ssDNA. |
Table 2: Effect of DBAA Concentration on DNA Oligonucleotide Analysis [2]
| DBAA Concentration | Observation | Recommendation |
| 5 mM | Incomplete ion pairing, broad main peak. | Increase concentration for better pairing. |
| 10 mM | Improved pairing and peak shape. | A good starting point for optimization. |
| 25 mM | Increased retention time, but broader peaks observed. | May be too high for this specific application, leading to decreased efficiency. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for optimizing DBAA concentration in ion pair chromatography method development.
Caption: A logical workflow for the systematic optimization of this compound concentration.
Concluding Remarks
The optimal concentration of this compound for ion pair chromatography is highly dependent on the specific analyte and the desired chromatographic outcome. A systematic approach to method development, starting with a concentration around 10 mM and adjusting based on initial results, is recommended. For challenging separations, such as those involving oligonucleotides, higher concentrations of up to 100 mM may be necessary to achieve adequate retention and resolution.[1] It is crucial to consider the trade-offs between retention, resolution, and compatibility with the chosen detection method, particularly when using mass spectrometry. These application notes and protocols provide a solid foundation for researchers and drug development professionals to effectively utilize DBAA in their ion pair chromatography methods.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. agilent.com [agilent.com]
- 5. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. diva-portal.org [diva-portal.org]
- 11. This compound (ca. 0.5mol/L in Water) [Ion-Pair Reagent for LC-MS], 10ML | Labscoop [labscoop.com]
- 12. lcms.cz [lcms.cz]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Dibutylammonium Acetate in Polyester Synthesis
Disclaimer: The following application notes and protocols are based on established methodologies for analogous quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) acetate (B1210297), in polyester (B1180765) synthesis. Direct literature specifying the use of dibutylammonium acetate for this application is not widely available. Therefore, the provided protocols should be considered as starting points for research and development, and optimization may be necessary for specific applications.
Introduction
This compound is a quaternary ammonium salt that holds potential as a catalyst in polyester synthesis. Analogous compounds, particularly those with a carboxylate counter-ion, have demonstrated efficacy in two primary polyester synthesis methodologies: Ring-Opening Polymerization (ROP) of lactones and Phase Transfer Catalyzed (PTC) polycondensation. These compounds can function as nucleophilic initiators or as phase transfer agents, facilitating reactions under milder conditions than traditional metal-based catalysts. The use of such organocatalysts is of growing interest due to their potential for producing metal-free polymers, which is critical for biomedical and electronic applications.
This document provides detailed application notes and experimental protocols for the potential use of this compound as a catalyst in these two key areas of polyester synthesis.
Application Note 1: this compound as an Initiator for Ring-Opening Polymerization (ROP) of Lactones
Principle:
In the ring-opening polymerization of lactones (e.g., ε-caprolactone, L-lactide), the acetate anion of this compound can act as a nucleophile to initiate the polymerization. The dibutylammonium cation can assist in activating the monomer. This method allows for the synthesis of polyesters with controlled molecular weights and potentially narrow polydispersity.
Potential Applications:
-
Synthesis of biodegradable polyesters for biomedical applications (e.g., drug delivery, tissue engineering).
-
Production of specialty polymers with defined end-group functionality.
Logical Relationship of ROP Initiation
Application of Dibutylammonium Acetate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dibutylammonium acetate (B1210297) (DBAA), a salt of the secondary amine dibutylamine (B89481) and acetic acid, is emerging as a versatile and efficient catalyst in organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic scaffolds. Its utility stems from its basic nature, phase transfer capabilities, and its role as an ionic liquid, which can enhance reaction rates and yields in various condensation reactions. This document provides detailed application notes and protocols for the use of DBAA and its precursor, dibutylamine, in the synthesis of bioactive molecules.
Overview of Applications
Dibutylammonium acetate and its corresponding amine, dibutylamine, are effective catalysts for several key carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to the synthesis of a wide array of pharmaceutical agents. These reactions are often employed in multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency in generating molecular diversity.[1][2]
Key applications include:
-
Knoevenagel Condensation: A cornerstone reaction in organic synthesis, the Knoevenagel condensation is used to create α,β-unsaturated compounds, which are precursors to many active pharmaceutical ingredients (APIs).[3]
-
Synthesis of Bioactive Heterocycles: DBAA and related catalysts have been successfully employed in the one-pot synthesis of various heterocyclic systems with significant biological activities, including pyranopyrimidines and chromenes.[4][5]
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these compounds can be efficiently catalyzed by dibutylamine, the precursor to DBAA, in a one-pot, three-component reaction.[4]
Reaction Scheme:
The general reaction involves the condensation of an aromatic aldehyde, malononitrile (B47326), and barbituric acid in the presence of a catalytic amount of dibutylamine.
Caption: General workflow for the synthesis of pyrano[2,3-d]pyrimidine derivatives.
Quantitative Data Summary
The following table summarizes the yields and reaction times for the synthesis of various pyrano[2,3-d]pyrimidine derivatives using dibutylamine as a catalyst in an aqueous ethanol (B145695) solvent system.[4]
| Entry | Aromatic Aldehyde (R) | Product | Yield (%) | Time (min) |
| 1 | H | 5-Amino-7-(phenyl)-7,8-dihydro-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile | 92 | 15 |
| 2 | 4-CH₃ | 5-Amino-7-(4-methylphenyl)-7,8-dihydro-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile | 94 | 10 |
| 3 | 4-OCH₃ | 5-Amino-7-(4-methoxyphenyl)-7,8-dihydro-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile | 90 | 12 |
| 4 | 4-Cl | 5-Amino-7-(4-chlorophenyl)-7,8-dihydro-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile | 93 | 18 |
| 5 | 4-NO₂ | 5-Amino-7-(4-nitrophenyl)-7,8-dihydro-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile | 88 | 20 |
| 6 | 3-NO₂ | 5-Amino-7-(3-nitrophenyl)-7,8-dihydro-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile | 85 | 25 |
Experimental Protocol
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid (1 mmol)
-
Dibutylamine (10 mol%)
-
Ethanol:Water (1:1, 5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and 5 mL of a 1:1 ethanol-water mixture.
-
Add dibutylamine (10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for the time specified in the table.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Broader Applications in the Synthesis of Bioactive Heterocycles
The catalytic activity of ammonium (B1175870) acetates extends to the synthesis of other important classes of heterocyclic compounds with pharmaceutical applications.
Synthesis of Spirooxindoles
Spirooxindoles are a class of compounds that are present in numerous natural products and have shown a wide range of biological activities, making them attractive targets in drug discovery.[6] The synthesis of spirooxindoles can be achieved through a one-pot, three-component reaction catalyzed by tetrabutylammonium (B224687) acetate (TBAA), a close analog of DBAA. This reaction typically involves an isatin (B1672199) derivative, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound.
Synthesis of Chromene Derivatives
Proposed Catalytic Mechanism
The catalytic activity of this compound in these condensation reactions is attributed to the basicity of the acetate anion. The proposed mechanism for the Knoevenagel condensation, which is often the initial step in these multicomponent reactions, is as follows:
In this cycle, the acetate anion acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration steps lead to the formation of the α,β-unsaturated product and regeneration of the catalyst.
Conclusion
This compound and its precursor, dibutylamine, are effective and versatile catalysts for the synthesis of a variety of pharmaceutically important heterocyclic compounds. Their application in multicomponent reactions offers an efficient and atom-economical approach to generating molecular diversity for drug discovery. The straightforward experimental protocols, coupled with high yields and short reaction times, make these catalysts valuable tools for researchers and scientists in the field of pharmaceutical development. Further exploration of DBAA in other condensation reactions and its application as an ionic liquid in pharmaceutical synthesis is warranted.
References
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Separation of Nucleotides by Ion-Pair Reversed-Phase HPLC Using Dibutylammonium Acetate
Introduction
The analysis of nucleotides is crucial in various fields, including drug development, metabolic research, and clinical diagnostics.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these highly polar molecules.[3][4] Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a widely used method that enhances the retention of polar analytes like nucleotides on nonpolar stationary phases.[3][5] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on a reversed-phase column.[3][6]
Dibutylammonium acetate (B1210297) (DBAA) is an effective ion-pairing reagent for the separation of nucleotides and oligonucleotides.[5][6] Its volatility makes it compatible with mass spectrometry (MS) detection, allowing for further characterization of the separated compounds.[6] DBAA often provides superior resolution for certain separations compared to other ion-pairing reagents like triethylammonium (B8662869) acetate (TEAA).[5][6]
These application notes provide a detailed protocol for the separation of nucleotides using DBAA as an ion-pairing reagent in RP-HPLC.
Experimental Protocols
1. Mobile Phase Preparation: 10 mM Dibutylammonium Acetate (DBAA)
The preparation of the mobile phase is a critical step for reproducible HPLC results.
-
Reagents and Materials:
-
Di-n-butylamine (DBA), ≥99.5%
-
Acetic acid, glacial
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol
-
0.45 µm membrane filters
-
-
Procedure for Mobile Phase A (Aqueous): 10 mM DBAA in Water
-
Add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully add the appropriate volume of di-n-butylamine to achieve a 10 mM concentration.
-
Adjust the pH to the desired value (typically around 7.5) by adding glacial acetic acid.[6]
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the solution through a 0.45 µm membrane filter and degas thoroughly before use.
-
-
Procedure for Mobile Phase B (Organic): 10 mM DBAA in Acetonitrile/Water
-
Prepare a 10 mM di-n-butylamine-acetic acid solution as described for Mobile Phase A.
-
Mix this aqueous DBAA solution with acetonitrile in the desired ratio (e.g., 50:50 v/v).[6]
-
Filter the final mixture through a 0.45 µm membrane filter and degas.
-
2. Sample Preparation
The sample preparation method will vary depending on the sample matrix (e.g., cultured cells, tissue extracts, purified standards). A general procedure for extracting nucleotides from cells is provided below.
-
Reagents and Materials:
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
-
Potassium hydroxide (B78521) (KOH) or a potassium carbonate solution for neutralization
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure for Cellular Nucleotide Extraction:
-
Harvest cells and wash with a cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of cold TCA or PCA.
-
Incubate on ice to allow for protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the nucleotides.
-
Neutralize the extract by adding KOH or a potassium carbonate solution.
-
Centrifuge to remove the precipitated salt.
-
Filter the final supernatant through a 0.22 µm syringe filter before injecting into the HPLC system.
-
3. HPLC Instrumentation and Conditions
The following table summarizes typical HPLC conditions for nucleotide separation using DBAA. These parameters may require optimization depending on the specific application and analytes of interest.
| Parameter | Typical Conditions |
| HPLC System | A biocompatible or inert HPLC system is recommended to avoid interactions between phosphorylated compounds and stainless steel components.[7] |
| Column | C18 reversed-phase column (e.g., YMC-Triart C18, 3 µm, 12 nm, 150 x 2.0 mm I.D.[6]; Hydrosphere C18, 3 µm, 12 nm, 50 x 4.6 mm I.D.[6]) |
| Mobile Phase A | 10 mM di-n-butylamine-acetic acid (pH 7.5) in water.[6] |
| Mobile Phase B | 10 mM di-n-butylamine-acetic acid (pH 7.5) in 50:50 (v/v) acetonitrile/water.[6] |
| Gradient | A linear gradient, for example, from 62% to 72% B over 20 minutes, can be used.[6] |
| Flow Rate | 0.2 mL/min.[6] |
| Column Temperature | 30°C.[6] Temperature can be optimized to improve separation, with higher temperatures sometimes used for denaturing HPLC.[6] |
| Detection | UV at 260 nm.[6] For further identification, an ESI-MS in negative mode can be used.[6] |
| Injection Volume | 4 µL.[6] |
Data Presentation
The following table provides an example of how to present quantitative data from the HPLC analysis. Retention times and resolution will be specific to the exact method and analytes.
Table 1: Example Retention Times and Resolution for Nucleotide Separation
| Analyte | Retention Time (min) | Resolution (Rs) |
| AMP | 5.2 | - |
| ADP | 8.7 | 4.1 |
| ATP | 12.1 | 3.8 |
| GMP | 6.5 | 1.8 |
| GDP | 10.3 | 4.5 |
| GTP | 14.0 | 4.2 |
Note: The data in this table is illustrative and will vary based on the specific experimental conditions.
Visualizations
Experimental Workflow for Nucleotide Separation by IP-RP-HPLC
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cellular Nucleotides Analysis [novocib.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ymc.eu [ymc.eu]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Oligonucleotide Analysis Using Dibutylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of oligonucleotides using Dibutylammonium Acetate (B1210297) (DBAA) as an ion-pairing reagent in reversed-phase liquid chromatography (IP-RP-LC), often coupled with mass spectrometry (MS).
Introduction
The analysis of synthetic oligonucleotides, which are pivotal in research, diagnostics, and therapeutics, requires robust and reliable analytical methods.[1][2][3][4] Ion-pair reversed-phase chromatography (IP-RP-HPLC) is a widely adopted technique for the separation and analysis of these highly polar molecules.[5][6] The choice of an appropriate ion-pairing reagent is critical for achieving optimal retention, resolution, and, when coupled with mass spectrometry, signal intensity.[7][8]
Dibutylammonium acetate (DBAA) has emerged as a valuable ion-pairing reagent for oligonucleotide analysis.[5][9] As a volatile agent, it is compatible with mass spectrometry, a significant advantage over non-volatile salts.[7] DBAA often provides superior chromatographic performance, including enhanced retention and resolution of oligonucleotides, when compared to more traditional reagents like triethylammonium (B8662869) acetate (TEAA).[7][8] This application note details the protocols for utilizing DBAA in the LC and LC-MS analysis of various oligonucleotides.
Principle of Ion-Pair Reversed-Phase Chromatography
Oligonucleotides possess a negatively charged phosphate (B84403) backbone, making them highly polar and poorly retained on conventional reversed-phase columns.[6] Ion-pairing reagents, such as the dibutylammonium cation from DBAA, are positively charged molecules with a hydrophobic alkyl moiety.[7] In the mobile phase, these cations form neutral ion pairs with the negatively charged oligonucleotides. This interaction increases the hydrophobicity of the oligonucleotides, leading to their retention on the non-polar stationary phase of the reversed-phase column.[8] Elution is then typically achieved by a gradient of an organic solvent, such as acetonitrile (B52724) or methanol.[7][8]
Experimental Protocols
Protocol 1: General IP-RP-LC Analysis of Oligonucleotides using DBAA
This protocol provides a starting point for the analysis of a range of oligonucleotides, such as single-stranded DNA (ssDNA) and RNA (ssRNA).
1. Materials and Reagents:
-
Mobile Phase A: 10 mM this compound (DBAA) in water, pH 7.5.
-
Preparation: To prepare 1 L, add the appropriate amount of di-n-butylamine to approximately 950 mL of high-purity water. Adjust the pH to 7.5 with acetic acid. Bring the final volume to 1 L with water. Filter through a 0.22 µm membrane.
-
-
Mobile Phase B: 5 mM this compound in 50:50 (v/v) acetonitrile/water.
-
Preparation: Prepare a 10 mM DBAA solution in water as described for Mobile Phase A. Mix equal volumes of this solution and acetonitrile.
-
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water or Mobile Phase A to a suitable concentration (e.g., 5 nmol/mL).[7]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Triart C18 (3 µm, 12 nm), 150 x 2.0 mm I.D.[7] |
| Mobile Phase A | 10 mM DBAA, pH 7.5[7] |
| Mobile Phase B | 10 mM DBAA in 50:50 (v/v) acetonitrile/water[7] |
| Gradient | 62-72% B over 20 minutes[7] |
| Flow Rate | 0.2 mL/min[7] |
| Column Temperature | 30°C[7] |
| Detection | UV at 260 nm |
| Injection Volume | 4 µL[7] |
3. Data Analysis:
-
Analyze the resulting chromatogram to determine retention times and peak areas for purity assessment and quantification.
-
Resolution between peaks can be calculated to assess the separation efficiency.
Protocol 2: High-Resolution LC-MS Analysis of Oligonucleotides using DBAA
This protocol is optimized for coupling with mass spectrometry, providing both separation and mass confirmation of oligonucleotides. Using a lower concentration of DBAA is often recommended for better MS signal intensity.[7]
1. Materials and Reagents:
-
Mobile Phase A: 5-10 mM this compound (DBAA) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water to a concentration of approximately 1-10 µM.
2. LC-MS Conditions:
| Parameter | Condition |
| Column | Hydrosphere C18 (3 µm, 12 nm), 50 x 2.0 mm I.D.[7] |
| Mobile Phase A | 5-10 mM DBAA[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Optimized based on oligonucleotide length and modifications (e.g., a shallow gradient of 10-30% B over 20-30 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 60°C[6] |
| MS Detector | ESI-MS (Electrospray Ionization Mass Spectrometry) |
| Ionization Mode | Negative[7] |
| Mass Range | Dependent on the expected mass of the oligonucleotides |
| Injection Volume | 2 - 10 µL |
3. Data Analysis:
-
Process the MS data to obtain the deconvoluted mass of the main oligonucleotide product and any impurities.
-
Correlate the chromatographic peaks with the mass spectra to identify different species.
Data Presentation
The choice of ion-pairing reagent significantly impacts the chromatographic resolution. The following table summarizes a comparison of resolution between 19 nt and 20 nt single-stranded DNA oligonucleotides using different ion-pairing agents.
Table 1: Comparison of Chromatographic Resolution with Different Ion-Pairing Agents
| Ion-Pairing Reagent | Resolution (19 nt vs. 20 nt) | Reference |
| This compound (DBAA) | 3.2 | [5] |
| Hexylamine Acetate (HAA) | 3.9 | [5] |
As demonstrated, while DBAA provides good resolution, other reagents like HAA may offer superior separation for specific applications.[5]
The concentration of DBAA also plays a crucial role. While higher concentrations can improve chromatographic resolution, lower concentrations are often preferred for LC-MS to achieve better signal intensity.[7]
Table 2: Effect of DBAA Concentration on Oligonucleotide Analysis
| DBAA Concentration | Chromatographic Effect | MS Signal Intensity | Recommendation |
| High (e.g., >10 mM) | Improved retention and resolution[6] | Potentially reduced | UV-based analysis |
| Low (e.g., 5-10 mM) | Slightly decreased retention and resolution[7] | Higher[7] | LC-MS analysis[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for oligonucleotide analysis using DBAA-based IP-RP-LC.
Caption: General workflow for oligonucleotide analysis using DBAA.
Logical Relationship of Method Optimization
Optimizing the analytical method involves considering several interconnected parameters.
Caption: Key parameters for method optimization in oligonucleotide analysis.
Conclusion
This compound is a versatile and effective ion-pairing reagent for the reversed-phase chromatographic analysis of oligonucleotides. Its compatibility with mass spectrometry makes it particularly suitable for applications requiring both high-resolution separation and accurate mass determination. By carefully optimizing parameters such as DBAA concentration, mobile phase composition, and temperature, researchers can develop robust and reliable analytical methods for the characterization and quality control of a wide range of oligonucleotide-based products.
References
- 1. lcms.cz [lcms.cz]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ymc.eu [ymc.eu]
- 8. agilent.com [agilent.com]
- 9. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Dibutylammonium Acetate in Solid-Liquid Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibutylammonium Acetate (B1210297) as a Phase Transfer Catalyst
Dibutylammonium acetate (DBAA) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst.[1] These catalysts are essential in facilitating reactions between reactants located in different, immiscible phases, a common challenge in organic synthesis.[2][3] In solid-liquid phase transfer catalysis (SL-PTC), the catalyst aids in the transfer of a solid reactant into an organic liquid phase where the reaction can proceed.[1] This methodology offers several advantages over conventional techniques, including the use of milder reaction conditions, increased reaction rates, and often higher yields and selectivity.[4][5]
The structure of the dibutylammonium cation, with its alkyl chains, provides the necessary lipophilicity to be soluble in organic solvents, while the acetate anion can be exchanged for the anion of the solid reactant. This allows the catalyst to act as a "shuttle," carrying the reactant anion from the solid phase into the organic phase.[6]
Principles of Solid-Liquid Phase Transfer Catalysis (SL-PTC)
Solid-liquid PTC is a powerful technique in synthetic organic chemistry, particularly for reactions involving an organic-soluble substrate and a solid inorganic salt. The primary advantage of SL-PTC over liquid-liquid PTC is the potential for increased reactivity of the transferred anion.[7] In the absence of a significant aqueous phase, the anion is less hydrated, making it a more potent nucleophile.[7] This can lead to faster reactions and higher selectivity.[4]
The general mechanism involves the phase transfer catalyst (Q⁺X⁻, in this case, DBAA) exchanging its counter-ion (Acetate⁻) with the anion of the solid reactant (M⁺Y⁻) at the solid-liquid interface. The resulting lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and can then react with the organic substrate (RX). The catalyst is regenerated in the process and can continue the catalytic cycle.[4][8]
Application Note: O-Alkylation of Phenol (B47542) using this compound
This representative application note details the use of this compound (DBAA) as a phase transfer catalyst in the O-alkylation of phenol with 1-bromobutane (B133212). This reaction is a classic example of a nucleophilic substitution where SL-PTC can be effectively employed.
Reaction:
Phenol + 1-Bromobutane --(DBAA, K₂CO₃)--> Butyl Phenyl Ether
In this system, solid potassium carbonate (K₂CO₃) acts as the base to deprotonate phenol, forming the potassium phenoxide salt in situ. The DBAA then facilitates the transfer of the phenoxide anion into the organic phase to react with 1-bromobutane.
Advantages of using DBAA in this context include:
-
Mild Reaction Conditions: The reaction can proceed at a lower temperature compared to traditional methods that might require harsh bases and high-boiling polar aprotic solvents.
-
High Selectivity: The enhanced nucleophilicity of the "naked" phenoxide anion in the organic phase can lead to a more selective reaction with the alkyl halide.
-
Simplified Workup: The solid base can be easily removed by filtration at the end of the reaction.
Experimental Protocols
Materials:
-
Phenol (99%)
-
1-Bromobutane (99%)
-
Potassium Carbonate (anhydrous, powdered)
-
This compound (DBAA)
-
Toluene (B28343) (anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Representative Experimental Protocol for O-Alkylation of Phenol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10.0 g, 106 mmol), potassium carbonate (21.9 g, 158 mmol), and this compound (1.0 g, 5.3 mmol, 5 mol%).
-
Add 100 mL of anhydrous toluene to the flask.
-
Begin stirring the mixture and add 1-bromobutane (17.3 g, 126 mmol) to the flask.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash with 2 x 50 mL of deionized water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield butyl phenyl ether.
Data Presentation
The following table presents representative data for the O-alkylation of phenol with 1-bromobutane using this compound as the phase transfer catalyst. This data is for illustrative purposes to demonstrate how results could be presented.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 80 | 6 | 75 |
| 2 | 2.5 | 80 | 5 | 88 |
| 3 | 5 | 80 | 4 | 95 |
| 4 | 5 | 60 | 8 | 82 |
Mandatory Visualization
Caption: General mechanism of Solid-Liquid Phase Transfer Catalysis.
Caption: Experimental workflow for the O-alkylation of phenol.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Step-by-step guide for Dibutylammonium Acetate solution preparation.
An Application Note and Protocol for the Preparation of Dibutylammonium Acetate (B1210297) Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the preparation of Dibutylammonium Acetate (DBAA) solution, a versatile ion-pairing agent and phase transfer catalyst. This compound is frequently utilized in analytical chemistry, particularly as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation of acidic and basic compounds.[1] Its volatility makes it compatible with mass spectrometry detectors. This protocol details the necessary materials, safety precautions, and a precise methodology for synthesizing a 0.5 M aqueous solution from dibutylamine (B89481) and acetic acid.
Chemical and Physical Data
A summary of the quantitative data for the reagents and the final product is presented below. The final product, this compound, is formed from an acid-base reaction between Dibutylamine and Acetic Acid.[2]
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |
| Dibutylamine | C₈H₁₉N | 129.24 | ~0.767 | 111-92-2 |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | ~1.049 | 64-19-7 |
| This compound | C₁₀H₂₃NO₂ | 189.30 | Not specified | 19070-91-8 |
| Water (HPLC Grade) | H₂O | 18.02 | ~1.000 | 7732-18-5 |
Health and Safety Information
Before beginning the preparation, it is crucial to review the Safety Data Sheets (SDS) for all reagents. This procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dibutylamine: Corrosive, flammable, and toxic upon inhalation or skin contact.
-
Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage, and has a pungent odor.
-
The reaction between an amine (base) and an acid is exothermic and will generate heat. The reagents must be mixed slowly and with cooling.
Experimental Protocol: Preparation of 1 L of 0.5 M this compound Solution
This protocol outlines the synthesis of 1 liter of a 0.5 M this compound aqueous solution.
Materials and Equipment
-
Reagents:
-
Dibutylamine (≥99% purity)
-
Glacial Acetic Acid (≥99.7% purity)
-
HPLC Grade Water
-
-
Glassware and Equipment:
-
1000 mL volumetric flask (Class A)
-
100 mL graduated cylinder
-
50 mL graduated cylinder
-
1500 mL beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Ice bath
-
pH meter (optional, for verification)
-
0.22 µm membrane filtration system
-
Appropriately labeled storage bottle
-
Step-by-Step Procedure
-
Prepare the Reaction Vessel: Place the 1500 mL beaker on a magnetic stirrer and add approximately 800 mL of HPLC grade water. Add a magnetic stir bar and place the beaker in an ice bath to cool.
-
Measure Dibutylamine: In the fume hood, carefully measure 84.3 mL of Dibutylamine using a 100 mL graduated cylinder and add it to the cooled water in the beaker. Start stirring the solution at a moderate speed.
-
Measure Acetic Acid: In the fume hood, carefully measure 28.6 mL of glacial acetic acid using a 50 mL graduated cylinder.
-
React the Components: Slowly , add the glacial acetic acid dropwise to the stirring dibutylamine solution. The addition should be done over a period of 15-20 minutes to control the exothermic reaction and prevent excessive heat generation. Keep the beaker in the ice bath throughout the addition.
-
Dissolution and Equilibration: Once the addition is complete, allow the solution to stir for an additional 30 minutes while it slowly returns to room temperature.
-
Transfer to Volumetric Flask: Carefully transfer the prepared solution from the beaker into the 1000 mL volumetric flask. Rinse the beaker with a small amount of HPLC grade water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Adjust to Final Volume: Allow the solution in the volumetric flask to reach thermal equilibrium with the ambient room temperature. Then, carefully add HPLC grade water to the calibration mark of the 1000 mL volumetric flask.
-
Homogenize: Cap the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Filter the Solution: To remove any potential particulates, filter the solution through a 0.22 µm membrane filter into a clean, labeled storage bottle.
-
Storage: Store the prepared this compound solution in a tightly sealed container at 2-8°C.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound solution.
Caption: A flowchart detailing the step-by-step preparation of a 0.5 M this compound solution.
Applications
This compound solution is primarily used as a volatile buffer and ion-pairing agent in reversed-phase HPLC and LC-MS.[1] It is effective for improving peak shape and retention of acidic analytes. Its role as a phase transfer catalyst is also valuable in various organic synthesis applications, where it facilitates reactions between reactants in immiscible phases.
References
Troubleshooting & Optimization
Technical Support Center: Dibutylammonium Acetate in Ion Pair Chromatography
Welcome to the technical support center for Dibutylammonium Acetate (B1210297) (DBAA) in ion pair chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is Dibutylammonium Acetate (DBAA) and why is it used in ion pair chromatography?
This compound (DBAA) is a volatile ion-pairing reagent used in reversed-phase high-performance liquid chromatography (RP-HPLC). It is particularly effective for retaining and separating anionic analytes, such as oligonucleotides and peptides, on non-polar stationary phases.[1][2] The dibutylammonium cation pairs with the negatively charged analyte, increasing its hydrophobicity and promoting retention on the column. Its volatility makes it compatible with mass spectrometry (MS) detection.[3][4]
2. What are the most common issues encountered when using DBAA?
Common problems include:
-
Peak shape distortion: This can manifest as peak tailing, fronting, or splitting.[5]
-
Baseline instability: Users may experience baseline drift, especially during gradient elution, or excessive noise.[6][7][8]
-
Poor reproducibility: Inconsistent retention times between runs can be a significant issue.
-
Mass spectrometry signal suppression: The presence of ion-pairing reagents can sometimes reduce the ionization efficiency of the analyte in the MS source.[3][4][9]
-
Long column equilibration times: Columns can require extended flushing with the mobile phase containing DBAA to achieve a stable baseline and reproducible retention.[10]
3. How does the concentration of DBAA in the mobile phase affect my separation?
The concentration of DBAA is a critical parameter that directly influences analyte retention. Generally, increasing the DBAA concentration will lead to longer retention times for anionic analytes.[11][12] However, excessively high concentrations can lead to broader peaks and may not significantly improve resolution.[13] It is crucial to optimize the DBAA concentration for each specific application to achieve the desired retention and peak shape.
4. Is DBAA compatible with mass spectrometry (MS) detection?
Yes, DBAA is considered a volatile ion-pairing reagent, which makes it more suitable for LC-MS applications compared to non-volatile salts.[3][4] However, like all ion-pairing reagents, it can cause signal suppression in the electrospray ionization (ESI) source.[3][4][9] The degree of suppression can depend on the concentration of DBAA, the analyte, and the MS instrument geometry.[3] It is recommended to use the minimum effective concentration of DBAA to minimize this effect.[14]
5. How should I prepare and store mobile phases containing DBAA?
For consistent results, it is crucial to prepare mobile phases accurately. Use high-purity solvents and reagents. When preparing a buffered mobile phase, dissolve the DBAA and any other salts in the aqueous portion first and adjust the pH before adding the organic solvent. Always filter the mobile phase through a 0.22 µm or 0.45 µm membrane to remove particulates.[15] Store mobile phases in well-sealed containers and prepare fresh solutions regularly to avoid degradation and contamination.
Troubleshooting Guides
Peak Shape Problems
Poor peak shape is a common frustration in ion pair chromatography. The following guide addresses common peak shape issues and provides systematic troubleshooting steps.
Issue 1: Peak Tailing
-
Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing in ion pair chromatography with DBAA can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Ensure the mobile phase pH is appropriate to suppress silanol activity (typically pH 2-4 for basic compounds). Using a higher concentration of the ion-pairing reagent or a small amount of a competing amine like triethylamine (B128534) (TEA) can also help mask these sites.[16]
-
-
Insufficient Ion-Pairing Reagent Concentration: If the DBAA concentration is too low, there may not be enough ion-pairing reagent to effectively pair with all the analyte molecules.
-
Solution: Gradually increase the DBAA concentration in the mobile phase. A concentration in the range of 10-25 mM is often a good starting point.[16]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[5]
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Issue 2: Peak Fronting
-
Question: My peaks are fronting. What is the likely cause?
-
Answer: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.
-
-
Column Overload: In some specific cases of non-linear chromatography, severe column overload can also manifest as peak fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Issue 3: Split Peaks
-
Question: I am observing split peaks for my analyte. What could be the issue?
-
Answer: Split peaks can be caused by both chemical and physical problems in the chromatographic system:
-
Co-eluting Impurity: The "split" peak may actually be a closely eluting, unresolved impurity.
-
Solution: Try changing the selectivity of the separation by altering the mobile phase composition (e.g., organic solvent type or gradient slope) or temperature.
-
-
Sample Dissolved in a Strong, Incompatible Solvent: Similar to peak fronting, injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.
-
Solution: Dissolve the sample in the mobile phase.
-
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample band to be distorted as it enters the column, leading to split peaks.[6]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent this problem.[6]
-
-
Analyte Present in Multiple Forms: If the mobile phase pH is close to the pKa of the analyte, it may exist in both ionized and non-ionized forms, which can sometimes lead to peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[18]
-
-
Baseline Instability
A stable baseline is essential for accurate quantification. This section provides guidance on resolving common baseline problems.
Issue 1: Baseline Drift (especially in gradient elution)
-
Question: My baseline is drifting significantly during my gradient run. What can I do?
-
Answer: Baseline drift in gradient elution is common but can be minimized:
-
Mobile Phase Absorbance Mismatch: If the mobile phase components have different UV absorbance at the detection wavelength, the baseline will drift as the composition changes.[8]
-
Solution: Use high-purity solvents. If possible, choose a detection wavelength where all mobile phase components have low and similar absorbance. Sometimes, adding a small amount of the stronger absorbing solvent to the weaker one can help to balance the absorbance profile.[7]
-
-
Inadequate Column Equilibration: Ion pair chromatography requires longer equilibration times than standard reversed-phase methods. If the column is not fully equilibrated with the initial mobile phase conditions, the baseline will drift as the gradient starts.[10]
-
Solution: Increase the equilibration time at the initial gradient conditions before each injection. Monitor the baseline until it is stable before starting the run.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the refractive index, leading to baseline drift.[19]
-
Solution: Use a column oven and ensure the mobile phase reservoirs are not in direct sunlight or subject to drafts.[19]
-
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can leach out during the gradient, causing the baseline to drift.[6]
-
Solution: Prepare fresh mobile phase with high-purity reagents.[6] If the system is contaminated, flush it thoroughly with a strong solvent.
-
-
Issue 2: Baseline Noise
-
Question: I am experiencing excessive baseline noise. How can I reduce it?
-
Answer: Baseline noise can originate from several sources:
-
Pump Issues: Inconsistent solvent delivery from the pump, due to air bubbles or faulty check valves, is a common cause of noise.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, the check valves may need cleaning or replacement.[7]
-
-
Detector Issues: A failing lamp in a UV detector can cause increased noise. Air bubbles in the detector flow cell can also lead to sharp spikes in the baseline.
-
Solution: Check the lamp's usage hours and replace it if necessary. Flush the detector flow cell with a strong, degassed solvent to remove any bubbles.[19]
-
-
Poor Mixing of Mobile Phase: If the mobile phase components are not mixed thoroughly, it can lead to fluctuations in the composition reaching the detector, resulting in noise.
-
Solution: If using a low-pressure mixing system, ensure the mixer is functioning correctly and is of an appropriate volume. Premixing the mobile phase manually can sometimes resolve this issue.
-
-
Contaminated Mobile Phase: Particulates or impurities in the mobile phase can contribute to baseline noise.
-
Solution: Use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.[15]
-
-
Quantitative Data
The concentration of this compound (DBAA) has a significant impact on the retention of anionic analytes. The following table provides a representative example of how varying DBAA concentrations can affect the retention factor (k') and resolution (Rs) of two hypothetical anionic analytes.
| DBAA Concentration (mM) | Analyte 1 Retention Factor (k') | Analyte 2 Retention Factor (k') | Resolution (Rs) between Analyte 1 and 2 |
| 5 | 2.1 | 2.8 | 1.3 |
| 10 | 4.5 | 5.8 | 1.8 |
| 15 | 6.8 | 8.5 | 2.1 |
| 25 | 9.2 | 11.1 | 2.0 |
| 50 | 12.5 | 14.8 | 1.9 |
Note: This data is illustrative. Actual retention and resolution will depend on the specific analytes, column, and other chromatographic conditions.
As the table demonstrates, increasing the DBAA concentration generally increases the retention of both analytes. Resolution often improves up to an optimal concentration, after which it may plateau or even decrease due to peak broadening.[13]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for DBAA Ion Pair Chromatography
This protocol describes the preparation of a typical mobile phase for ion pair chromatography using DBAA.
Materials:
-
This compound (DBAA)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
Acetic acid (for pH adjustment)
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Aqueous Component Preparation:
-
For 1 liter of a 10 mM DBAA aqueous solution, weigh out the appropriate amount of DBAA.
-
Dissolve the DBAA in approximately 900 mL of HPLC-grade water in a clean glass reservoir.
-
Adjust the pH to the desired level (e.g., pH 7.0) using a dilute solution of acetic acid.
-
Bring the final volume to 1 liter with HPLC-grade water.
-
-
Mobile Phase Preparation:
-
This aqueous stock can be used as Mobile Phase A in a binary gradient system.
-
Mobile Phase B is typically an organic solvent such as acetonitrile or methanol, and may or may not contain the same concentration of DBAA.
-
For isocratic elution, mix the aqueous DBAA solution with the organic solvent in the desired ratio (e.g., 60:40 v/v aqueous:organic).
-
-
Filtration and Degassing:
-
Filter the final mobile phase(s) through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[15]
-
Thoroughly degas the mobile phase(s) using an inline degasser, helium sparging, or sonication under vacuum.
-
Protocol 2: Analysis of Oligonucleotides using DBAA
This protocol provides a starting point for the analysis of oligonucleotides using DBAA ion pair reversed-phase chromatography.[2]
Chromatographic Conditions:
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide or Waters OST C18).
-
Mobile Phase A: 100 mM this compound (DBAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM this compound (DBAA) in 50:50 acetonitrile:water.
-
Gradient: A shallow gradient, for example, 26% to 46% B over 20 minutes. The optimal gradient will depend on the specific oligonucleotide sample.[2]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 60 °C (elevated temperature helps to denature secondary structures of oligonucleotides).[20]
-
Detection: UV at 260 nm.
-
Injection Volume: 5-10 µL.
Procedure:
-
Prepare the mobile phases as described in Protocol 1.
-
Equilibrate the column with the initial mobile phase composition for an extended period (e.g., 30-60 minutes) until a stable baseline is achieved.
-
Inject the oligonucleotide sample.
-
Run the gradient program.
-
After each run, ensure the column is re-equilibrated to the initial conditions before the next injection.
Visualizations
DBAA Concentration and Analyte Retention
This diagram illustrates the relationship between the concentration of this compound (DBAA) and its effect on analyte retention and potential for MS signal suppression.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. BASi® | Troubleshooting [basinc.com]
- 7. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. youtube.com [youtube.com]
- 16. hplc.eu [hplc.eu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Post-HPLC Dibutylammonium Acetate (DBAA) Removal
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Dibutylammonium Acetate (B1210297) (DBAA) from samples after High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Dibutylammonium Acetate (DBAA) from my sample post-HPLC?
A1: this compound (DBAA) is a non-volatile ion-pairing agent commonly used in reversed-phase HPLC to improve the retention and separation of acidic compounds like oligonucleotides. However, its presence in the final sample can interfere with downstream applications such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and cell-based assays. DBAA can cause ion suppression in MS, leading to reduced sensitivity, and its signals can complicate NMR spectra. Therefore, its removal is crucial for accurate sample analysis and to ensure the purity of the isolated compound.
Q2: What are the common methods for removing DBAA from a sample?
A2: Several methods can be employed to remove DBAA, with the choice of method depending on the nature of your analyte and the downstream application. The most common techniques include:
-
Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction (LLE)
-
Cation-Exchange Chromatography
-
Ethanol (B145695) Precipitation (primarily for oligonucleotides)
-
Lyophilization (effectiveness is dependent on the volatility of DBAA)
Q3: Is this compound volatile and can it be removed by lyophilization?
A3: While ammonium (B1175870) acetate is considered volatile and can be removed by lyophilization, this compound is significantly less volatile.[1] Complete removal of DBAA by lyophilization alone is often challenging and may require repeated cycles.[2] The efficiency of removal can be influenced by the sample matrix and the specific lyophilization parameters used. For complete removal, it is often recommended to use lyophilization in conjunction with other methods or to opt for a more robust technique.
Q4: Can I use the same HPLC column for other applications after it has been used with DBAA?
A4: It is generally not recommended to use an HPLC column for other applications after it has been exposed to ion-pairing reagents like DBAA.[3][4] These reagents can irreversibly adsorb to the stationary phase, altering its properties and potentially leading to carryover and affecting the chromatography of subsequent analyses. It is best practice to dedicate a column specifically for methods that use ion-pairing reagents.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of DBAA using various techniques.
Solid-Phase Extraction (SPE) Troubleshooting
Solid-phase extraction is a popular method for desalting and purifying samples. A common approach involves using a reversed-phase sorbent (e.g., C18) to retain the analyte while the more polar DBAA is washed away.
Issue 1: Poor recovery of the target analyte.
| Possible Cause | Solution |
| Analyte did not bind to the SPE sorbent. | Ensure the sample is properly conditioned before loading. For reversed-phase SPE, the sample should be in an aqueous solution with low organic content to promote hydrophobic interaction with the sorbent. Acidifying the sample with a volatile acid like formic or acetic acid can also enhance binding.[5] |
| Analyte was prematurely eluted during the wash step. | The wash solvent may be too strong. Reduce the organic solvent concentration in the wash solution. A typical wash solution for a C18 cartridge is 5% methanol (B129727) or acetonitrile (B52724) in water.[6] |
| Analyte was not eluted from the sorbent. | The elution solvent may be too weak. Increase the concentration of the organic solvent in the elution buffer. A common elution solution is 50-70% acetonitrile or methanol in water.[5][6] For very hydrophobic analytes, a stronger solvent or the addition of a small amount of a basic modifier (if compatible with your analyte) may be necessary. |
Issue 2: DBAA is still present in the final sample.
| Possible Cause | Solution |
| Inefficient washing. | Increase the volume of the wash solution or perform multiple wash steps to ensure all the DBAA is removed from the cartridge.[2] |
| DBAA co-eluted with the analyte. | Optimize the wash and elution conditions. A shallower gradient in the organic solvent concentration during elution might help to separate the analyte from any retained DBAA. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For removing DBAA, the goal is often to extract the analyte into an organic phase, leaving the salt in the aqueous phase.
Issue 1: The analyte is not efficiently extracted into the organic phase.
| Possible Cause | Solution |
| The analyte is too polar to be extracted into the chosen organic solvent. | Select a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.[7] |
| The analyte is ionized and therefore more soluble in the aqueous phase. | Adjust the pH of the aqueous phase to neutralize the charge on your analyte, making it more soluble in the organic solvent. For acidic analytes, lower the pH. For basic analytes, increase the pH.[8][9] |
Issue 2: An emulsion has formed between the two phases.
| Possible Cause | Solution |
| Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. |
| High concentration of solutes. | Dilute the sample. |
| Presence of surfactants or other emulsifying agents. | Add a small amount of a saturated salt solution (brine) to "break" the emulsion. Centrifugation can also be effective. |
Cation-Exchange Chromatography Troubleshooting
Cation-exchange chromatography can be used to capture the positively charged dibutylammonium ion, allowing the (typically anionic or neutral) analyte to pass through.
Issue 1: The analyte is retained on the column along with the DBAA.
| Possible Cause | Solution |
| The analyte has a net positive charge at the buffer pH. | Increase the pH of the mobile phase to a point where your analyte is neutral or negatively charged, while the dibutylammonium ion remains positively charged. |
| Non-specific binding of the analyte to the resin. | Increase the ionic strength of the mobile phase by adding a salt (e.g., NaCl) to disrupt non-specific interactions. |
Issue 2: DBAA is not effectively removed.
| Possible Cause | Solution |
| The column capacity has been exceeded. | Use a larger column or reduce the amount of sample loaded. |
| The ionic strength of the sample is too high. | Dilute the sample to reduce its ionic strength, allowing for better binding of the dibutylammonium ion to the resin. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol is suitable for desalting a wide range of analytes from aqueous solutions containing DBAA.
Materials:
-
C18 SPE Cartridge (e.g., 100 mg bed weight)
-
Conditioning Solution: 90% Methanol in water with 0.1% Trifluoroacetic Acid (TFA)
-
Equilibration/Loading Solution: 0.1% TFA in water
-
Wash Solution: 5% Methanol in water with 0.1% TFA
-
Elution Solution: 70% Acetonitrile in water with 0.1% TFA
-
Vacuum manifold (optional)
Procedure:
-
Conditioning: Pass 3 mL of Conditioning Solution through the C18 cartridge. Do not allow the cartridge to go dry.
-
Equilibration: Pass 2 mL of Equilibration/Loading Solution through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Slowly load the sample (dissolved in the Equilibration/Loading Solution) onto the cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Pass 1-3 mL of Wash Solution through the cartridge to remove the DBAA.
-
Elution: Elute the analyte by passing 1 mL of Elution Solution through the cartridge. Collect the eluate.
-
Drying: Dry the collected fraction using a centrifugal evaporator or a stream of nitrogen.
Protocol 2: Ethanol Precipitation of Oligonucleotides
This protocol is specifically designed for the purification of oligonucleotides from solutions containing DBAA.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
Cold 100% Ethanol (-20°C)
-
Cold 70% Ethanol (-20°C)
-
Microcentrifuge
Procedure:
-
To your oligonucleotide sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the DBAA.
-
Wash the pellet by adding 200 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified oligonucleotide pellet in a suitable buffer or water.
Data Presentation
Currently, there is a lack of publicly available quantitative data directly comparing the efficiency of different methods for DBAA removal. The effectiveness of each method is highly dependent on the specific analyte and experimental conditions. Researchers are encouraged to perform pilot experiments to determine the optimal method for their specific application.
| Method | Principle | Typical Analyte | Advantages | Disadvantages |
| Solid-Phase Extraction (C18) | Differential partitioning | Peptides, small molecules, oligonucleotides | High recovery, good for desalting | Requires method development, potential for analyte loss |
| Liquid-Liquid Extraction | Differential solubility | Small molecules, natural products | Scalable, can handle complex matrices | Can be labor-intensive, potential for emulsion formation |
| Cation-Exchange Chromatography | Ion-exchange | Anionic or neutral molecules | High specificity for cation removal | May require buffer exchange, potential for non-specific binding |
| Ethanol Precipitation | Decreased solubility | Oligonucleotides, DNA, RNA | Simple, effective for nucleic acids | May not be suitable for other types of molecules, potential for co-precipitation of other salts |
Visualizations
References
- 1. 二丁胺乙酸盐浓缩液 0.5 M in H2O, LiChropur™, suitable for ion pair chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to remove ion-pairing agent from RP column? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Technical Support Center: Troubleshooting Peak Tailing with Dibutylammonium Acetate Mobile Phase
Welcome to our dedicated technical support resource for scientists and researchers utilizing Dibutylammonium Acetate (DBAA) in their mobile phase for High-Performance Liquid Chromatography (HPLC). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges with peak tailing and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when using a this compound (DBAA) mobile phase?
A1: The most common cause of peak tailing in reversed-phase HPLC, even with an ion-pairing agent like DBAA, is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] Compounds with basic functional groups, such as amines, are particularly prone to these interactions with ionized silanols, leading to a portion of the analyte being retained longer and resulting in a tailing peak.[1][2][3] While DBAA is designed to mask these silanol groups and form a neutral ion-pair with acidic analytes like oligonucleotides, sub-optimal conditions can lead to incomplete masking or other secondary effects.[4]
Q2: How does the concentration of DBAA in the mobile phase affect peak shape?
A2: The concentration of DBAA is critical for effective ion-pairing and minimizing peak tailing. An insufficient concentration may lead to incomplete pairing with the analyte, resulting in broad or tailing peaks.[4] Conversely, an excessively high concentration can sometimes lead to broader peaks, although this is less common.[4] It is crucial to optimize the DBAA concentration for your specific analyte and column. Typically, concentrations in the range of 5-15 mM are a good starting point for oligonucleotide analysis.[4][5]
Q3: Can the pH of the DBAA mobile phase contribute to peak tailing?
A3: Yes, the mobile phase pH is a powerful tool that significantly influences peak shape.[6][7] The pH affects the ionization state of both the analyte and the residual silanol groups on the stationary phase.[7][8] For acidic analytes like oligonucleotides, a mobile phase pH above their pKa is necessary to ensure they are ionized and can pair with the dibutylammonium ion. For basic analytes, operating at a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the analyte and reducing tailing.[1][3] When using DBAA, the pH should be carefully controlled and optimized for the specific separation.
Q4: My peaks are tailing even after optimizing the DBAA concentration and pH. What else could be the cause?
A4: If peak tailing persists, consider the following potential issues:
-
Column Degradation: The column's performance can degrade over time, leading to the formation of voids at the column inlet or channels in the packing bed.[1] A partially blocked inlet frit can also cause peak distortion that affects all peaks in the chromatogram.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] This can be either mass overload (too concentrated a sample) or volume overload (too large an injection volume).
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[9] This is particularly noticeable with smaller diameter columns.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase.
Q5: How long should I equilibrate my column with the DBAA mobile phase?
A5: Ion-pairing chromatography often requires longer column equilibration times compared to standard reversed-phase methods.[7][10] This is because the ion-pairing reagent needs to adsorb onto the stationary phase to form a stable surface for interaction with the analyte. Insufficient equilibration can lead to shifting retention times and poor peak shape. A general guideline is to equilibrate the column with at least 20-50 column volumes of the mobile phase.[11] For a new method, it is recommended to perform injections until stable retention times and peak shapes are observed.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing when using a DBAA mobile phase.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Guide 2: Optimizing Mobile Phase Parameters
This guide focuses on the systematic optimization of the DBAA mobile phase to improve peak shape.
| Parameter | Recommended Action | Expected Outcome |
| DBAA Concentration | Start with a concentration of 10-15 mM.[4][5] If peaks are broad or tailing, incrementally increase the concentration. If retention time is excessively long, a slight decrease may be beneficial. | Improved peak symmetry and consistent retention times. |
| Mobile Phase pH | For acidic analytes (e.g., oligonucleotides), ensure the pH is at least 2 units above the analyte's pKa. For basic analytes, adjust the pH to be at least 2 units below the pKa to minimize silanol interactions.[8][12] | Reduced peak tailing and improved resolution. |
| Organic Modifier | Evaluate both acetonitrile (B52724) and methanol. The choice of organic solvent can influence the ion-pairing mechanism and peak shape. | Sharper peaks and potentially altered selectivity. |
| Buffer Strength | While DBAA provides some buffering capacity, for pH-sensitive separations, the use of an additional buffering agent (e.g., acetate) at 10-50 mM may be necessary to maintain a stable pH.[1] | Consistent retention times and peak shapes. |
Experimental Protocols
Protocol 1: Preparation of this compound (DBAA) Mobile Phase (1 L of 10 mM)
Materials:
-
Dibutylamine (B89481) (DBAA) (HPLC grade)
-
Glacial Acetic Acid (HPLC grade)
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile or methanol)
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
To approximately 900 mL of HPLC-grade water in a 1 L volumetric flask, add the calculated amount of dibutylamine for a 10 mM solution.
-
Slowly add glacial acetic acid dropwise while monitoring the pH until the desired pH is reached.
-
Bring the solution to the final volume of 1 L with HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Degas the mobile phase using ultrasonication or helium sparging before use.
-
Prepare the final mobile phase by mixing the aqueous DBAA buffer with the desired percentage of organic modifier.
Protocol 2: Column Equilibration for Ion-Pairing Chromatography
Objective: To ensure a stable and reproducible chromatographic system when using a DBAA mobile phase.
Procedure:
-
Install the HPLC column in the instrument.
-
If the column was stored in an organic solvent, flush it with a mixture of water and the organic modifier used in your mobile phase (e.g., 50:50 water:acetonitrile) for at least 10 column volumes.
-
Switch the mobile phase to your prepared DBAA-containing mobile phase.
-
Equilibrate the column by pumping the mobile phase through it at the analytical flow rate for a minimum of 30-60 minutes. For a new method or column, it is advisable to equilibrate for a longer period.
-
To confirm equilibration, perform several injections of your standard or sample and monitor the retention time and peak shape. The system is considered equilibrated when consecutive injections show reproducible retention times (e.g., <0.5% RSD) and consistent peak asymmetry.
Data Presentation
The following table summarizes the expected qualitative effects of key parameters on peak tailing when using a DBAA mobile phase. This is intended as a general guide, and optimal conditions should be determined experimentally.
| Parameter Change | Potential Impact on Peak Tailing | Rationale |
| Increase DBAA Concentration | Decrease | More complete ion-pairing with the analyte and masking of residual silanol groups.[4] |
| Decrease Mobile Phase pH (for basic analytes) | Decrease | Protonation of silanol groups, reducing their interaction with the basic analyte.[1][3] |
| Increase Mobile Phase pH (for acidic analytes) | Decrease | Ensures the acidic analyte is fully ionized for effective ion-pairing.[8] |
| Increase Column Temperature | Decrease | Can improve mass transfer kinetics and reduce secondary interactions.[4] |
| Use of an End-Capped Column | Decrease | The end-capping process chemically blocks many of the residual silanol groups.[3] |
| Decrease Sample Concentration/Injection Volume | Decrease | Avoids column overload, which can be a cause of peak asymmetry.[1] |
Visualizations
Caption: Interaction of analyte with residual silanols causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. jk-sci.com [jk-sci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Optimizing Dibutylammonium Acetate Concentration for Enhanced HPLC Resolution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dibutylammonium Acetate (DBAA) to improve High-Performance Liquid Chromatography (HPLC) resolution, particularly for anionic analytes like oligonucleotides. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to address common challenges and streamline your method development process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of DBAA concentration in your HPLC method.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient ion-pairing, secondary interactions with stationary phase, or inadequate buffer concentration. | 1. Increase DBAA Concentration: Incrementally raise the DBAA concentration in the mobile phase (e.g., in 5 mM steps) to ensure complete pairing with the analyte.[1] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units above the pKa of acidic analytes to maintain their ionized form. 3. Elevate Column Temperature: Increasing the temperature (e.g., to 60°C) can reduce secondary interactions and improve peak symmetry, especially for oligonucleotides.[1][2] |
| Poor Peak Shape (Fronting) | Column overload (mass or volume), or sample solvent stronger than the mobile phase. | 1. Reduce Sample Concentration/Volume: Dilute the sample or decrease the injection volume to avoid overloading the column.[3] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3] |
| Split Peaks | Column inlet contamination, column void, or sample solvent incompatibility with the mobile phase. | 1. Check for Contamination: Remove the guard column and re-run. If the problem is resolved, replace the guard. If not, reverse and flush the analytical column. 2. Ensure Solvent Compatibility: Inject the sample dissolved in the starting mobile phase to prevent peak distortion, especially for early-eluting peaks. 3. Column Overload: Peak splitting can also be a sign of column overload, particularly in ion-pairing chromatography.[4] |
| Decreasing Retention Time with Increasing Sample Concentration | Overloading of the stationary phase, which can be complex in ion-pair chromatography. | This can indicate that the column is being overloaded even at low mass on the column. Try reducing the injected mass of the analyte. |
| Loss of Resolution as DBAA Concentration Increases | Excessive retention leading to broader peaks, or reaching a plateau in ion-pairing efficiency. | 1. Optimize Concentration: There is an optimal concentration for ion-pairing reagents. At 25 mM DBAA, for instance, peaks may become broader, suggesting a lower concentration might be more effective.[1] 2. Adjust Gradient Slope: If retention times become too long, consider a steeper gradient to sharpen peaks and improve resolution. |
| Long Column Equilibration Times | Slow adsorption of the ion-pairing reagent onto the stationary phase. | It is a known challenge with ion-pairing chromatography that columns require extended equilibration times. Ensure a consistent and sufficient equilibration period between runs for reproducible results. It is often recommended to dedicate a column specifically for ion-pairing applications. |
Frequently Asked Questions (FAQs)
1. What is this compound (DBAA) and how does it work in HPLC?
This compound is an ion-pairing agent. In reversed-phase HPLC, it is added to the mobile phase to improve the retention and resolution of ionic compounds, such as oligonucleotides and other acidic molecules.[5] The positively charged dibutylammonium ion forms an electrically neutral ion-pair with the negatively charged analyte. This complex has increased hydrophobicity, leading to greater retention on a nonpolar stationary phase (like C18).[6][7]
2. Why is DBAA a good choice for LC-MS applications?
DBAA is considered a volatile ion-pairing reagent. This is advantageous for mass spectrometry (MS) detection because it can be removed in the gas phase within the MS source, minimizing contamination and signal suppression that can occur with non-volatile salts.[8]
3. What is a good starting concentration for DBAA in the mobile phase?
A common starting concentration for DBAA is between 5 mM and 15 mM.[1][8] The optimal concentration will depend on the specific analyte and column used. It is recommended to start at a lower concentration and incrementally increase it to find the best balance of retention and peak shape.[9]
4. How does increasing the DBAA concentration affect the chromatography?
Generally, increasing the concentration of an alkylamine ion-pairing agent like DBAA leads to:
-
Increased Retention Time: More ion-pairing results in a more hydrophobic complex, which is retained longer on the column.[10][11]
-
Improved Peak Shape: Higher concentrations can better mask secondary interactions with the stationary phase, reducing peak tailing.
-
Potential for Peak Broadening: At very high concentrations (e.g., 25 mM DBAA), peaks may become broader, which can negatively impact resolution.[1]
5. Can I use DBAA with a gradient elution?
Yes, DBAA is suitable for gradient elution. To ensure a stable pH and consistent ion-pairing throughout the gradient, it is good practice to include the buffer components in both the aqueous (A) and organic (B) mobile phases.[12] For example, you can prepare a stock solution of DBAA and add it to both your aqueous and organic solvent reservoirs.
6. How should I prepare a DBAA buffer solution?
To prepare a DBAA buffer, you will typically mix dibutylamine (B89481) and acetic acid in HPLC-grade water. The pH is then adjusted using acetic acid.[5] For example, to prepare a 100 mM DBAA solution at pH 7, you would dissolve the appropriate amounts of dibutylamine and acetic acid in water and adjust the pH as needed.[5] Always filter the prepared mobile phase through a 0.22 µm or 0.45 µm filter before use.[2]
Data Presentation
The concentration of the ion-pairing reagent is a critical parameter that directly influences chromatographic performance. The following tables summarize the effect of DBAA and other alkylamine concentrations on the retention of oligonucleotides.
Table 1: Effect of DBAA Concentration on DNA Oligonucleotide Retention
| DBAA Concentration | Retention Time (Trityl-ON DNA) | Peak Shape Observation |
| 5 mM | Not fully paired | Broad main peak |
| 10 mM | Baseline | - |
| 15 mM | Increased retention | - |
| 25 mM | Further increased retention | Broader peaks |
Data adapted from a study on the optimization of ion-pair reversed-phase liquid chromatography for DNA oligonucleotides.[1]
Table 2: Influence of Ion-Pair Reagent Type and Concentration on Oligonucleotide Retention Factor (k)
| Ion-Pair Reagent | Concentration | Retention Factor (k) |
| Triethylammonium Acetate (TEAA) | 100 mM | 10.3 |
| 200 mM | 12.8 | |
| N,N-Dimethylbutylamine Acetate (DMBAA) | 20 mM | 14.2 |
| 40 mM | 16.5 |
This table demonstrates that even at lower concentrations, more hydrophobic ion-pairing agents like DMBAA can lead to significantly higher retention factors compared to TEAA.[11]
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound (DBAA) Stock Solution, pH 7.0
Materials:
-
Dibutylamine (DBAA)
-
Glacial Acetic Acid
-
HPLC-grade Water
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
0.22 µm membrane filter
Procedure:
-
In a well-ventilated fume hood, add approximately 800 mL of HPLC-grade water to a 1 L beaker with a magnetic stir bar.
-
While stirring, carefully add the required amount of dibutylamine for a 100 mM solution.
-
Slowly add glacial acetic acid to the solution.
-
Monitor the pH of the solution using a calibrated pH meter. Continue to add acetic acid dropwise until the pH reaches 7.0.[5]
-
Quantitatively transfer the solution to a 1 L volumetric flask.
-
Add HPLC-grade water to the flask to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates before use.[2]
-
This stock solution can be diluted to the desired final concentration in the mobile phase.
Protocol 2: Systematic Optimization of DBAA Concentration for Improved Resolution
Objective: To determine the optimal DBAA concentration for the separation of a mixture of anionic analytes.
Initial Conditions:
-
Column: C18, suitable for oligonucleotide or other polar compound analysis.
-
Mobile Phase A: 0.1 M DBAA in water, pH 7.0 (prepared as in Protocol 1).
-
Mobile Phase B: Acetonitrile (or Methanol if using HFIP).
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: 60°C.[1]
-
Detection: UV at 260 nm (for oligonucleotides) or other appropriate wavelength.
Procedure:
-
Prepare a Range of DBAA Concentrations: Prepare separate mobile phase A solutions with varying DBAA concentrations, for example, 5 mM, 10 mM, 15 mM, and 20 mM, by diluting the 100 mM stock solution.
-
Equilibrate the System: Start with the lowest concentration (5 mM DBAA). Flush the HPLC system and column thoroughly with the prepared mobile phase until a stable baseline is achieved. Note that equilibration can take a significant amount of time.[9]
-
Inject Sample: Inject your analyte mixture and record the chromatogram.
-
Evaluate Performance: Analyze the chromatogram for retention time, peak shape (asymmetry or tailing factor), and the resolution between critical peak pairs.
-
Incremental Increase: Increase the DBAA concentration to the next level (10 mM). Re-equilibrate the system and inject the sample again.
-
Compare Results: Compare the chromatograms obtained at different DBAA concentrations. Tabulate the retention times, resolution values, and tailing factors for key peaks.
-
Identify Optimum: Continue this process for all prepared concentrations. The optimal DBAA concentration will provide the best balance of resolution, reasonable retention times, and good peak shape. Be aware that at higher concentrations, peak broadening may occur, leading to a decrease in resolution.[1]
Visualizations
Caption: Workflow for the systematic optimization of DBAA concentration.
Caption: Effect of increasing DBAA concentration on HPLC parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. tcichemicals.com [tcichemicals.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. jk-sci.com [jk-sci.com]
- 10. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 11. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
Technical Support Center: Dibutylammonium Acetate (DBAA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Dibutylammonium Acetate (B1210297) (DBAA) solutions. The following information is designed to help you anticipate, troubleshoot, and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Dibutylammonium Acetate (DBAA) solutions?
A1: For optimal stability, it is recommended to store DBAA solutions, particularly aqueous solutions (e.g., 0.5mol/L in water), at 2 - 8 °C.[1] Short-term storage at room temperature is generally acceptable for many applications, but for long-term storage, refrigeration is advised to minimize potential degradation. Always refer to the manufacturer's specific recommendations.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for DBAA are not extensively documented in publicly available literature, based on the chemical structure (a salt of a secondary amine and a weak carboxylic acid), the following are potential degradation routes:
-
Thermal Degradation: At elevated temperatures, the salt may dissociate back into dibutylamine (B89481) and acetic acid. Secondary amines can be susceptible to thermal degradation.
-
pH-Mediated Degradation: In highly acidic or alkaline conditions, the equilibrium between the salt and its constituent acid and base will be shifted. Extreme pH can catalyze the degradation of either the dibutylamine or acetate components.
-
Oxidative Degradation: Although less common for this type of salt, strong oxidizing conditions could potentially lead to the degradation of the dibutylamine moiety.
Q3: How can I tell if my DBAA solution has degraded?
A3: Signs of degradation can include:
-
A noticeable change in the solution's appearance, such as discoloration from a clear, colorless liquid to a yellowish tint.[1]
-
The presence of a strong amine-like odor, which might indicate the dissociation of the salt into volatile dibutylamine.
-
A shift in the pH of the solution.
-
Inconsistent results in your experiments, such as changes in retention times or peak shapes in chromatography when DBAA is used as an ion-pairing reagent.
Q4: Can I use a DBAA solution that has been stored for a long time?
A4: The shelf life of a DBAA solution depends on the storage conditions. A manufacturer suggests a 3-year shelf life for unopened ammonium (B1175870) acetate solutions stored at room temperature, with a 3-month shelf life once opened.[2] While not specific to DBAA, this provides a general guideline. For critical applications, it is always best to use a freshly prepared solution or a solution that has been stored correctly and is within its expiration date. If you suspect degradation, it is advisable to prepare a fresh solution.
Troubleshooting Guides
Issue 1: Inconsistent Chromatographic Results (Retention Time Shifts, Peak Tailing)
Potential Cause: Degradation of the DBAA ion-pairing reagent.
Recommended Actions:
-
Prepare Fresh DBAA Solution: The most straightforward step is to prepare a fresh solution of DBAA to see if the issue is resolved.
-
Verify pH of the Mobile Phase: Ensure the pH of your mobile phase is within the optimal range for your separation and for the stability of DBAA. Significant shifts in pH can affect both the analyte and the ion-pairing reagent.
-
Check for Contamination: Ensure that the water and other solvents used to prepare the mobile phase are of high purity and free from contaminants that could accelerate degradation.
Issue 2: Unexpected Peaks in Blank Runs
Potential Cause: Formation of degradation products from the DBAA solution.
Recommended Actions:
-
Run a Blank Gradient with a Freshly Prepared DBAA Solution: This will help determine if the extraneous peaks are coming from the aged DBAA solution.
-
Analyze the DBAA Solution Directly: If you have access to mass spectrometry (MS), you can analyze the DBAA solution to identify potential degradation products.
-
Clean the Chromatographic System: Degradation products can accumulate in the system. Follow the manufacturer's instructions for cleaning your LC system.
Data Presentation
Table 1: Qualitative Stability and Recommended Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2 - 8 °C (Refrigerated) | To minimize thermal dissociation and potential microbial growth in aqueous solutions.[1] |
| pH Range | Near Neutral (pH 6-8) | To maintain the salt's integrity and avoid acid or base-catalyzed degradation. |
| Solvent | High-purity water is common. | Compatibility with other solvents should be verified. |
| Light Exposure | Store in amber or opaque containers. | While not highly photo-labile, minimizing light exposure is a general good practice for chemical stability. |
| Atmosphere | Store in a tightly sealed container. | To prevent the ingress of atmospheric contaminants and the loss of volatile components. |
Experimental Protocols
Hypothetical Protocol for a Forced Degradation Study of a DBAA Solution
This protocol is a general guideline and should be adapted based on the specific concentration and intended use of the DBAA solution.
Objective: To assess the stability of a 0.1 M this compound solution under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 0.1 M aqueous solution of this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a calibrated oven for 7 days.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining DBAA and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of DBAA remaining at each time point.
-
Document the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of DBAA solutions.
Caption: Troubleshooting logic for issues with DBAA solutions.
References
Addressing baseline instability with Dibutylammonium Acetate in HPLC.
Welcome to the technical support center for addressing baseline instability and other common issues when using Dibutylammonium Acetate (B1210297) (DBAA) in High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is Dibutylammonium Acetate (DBAA) and why is it used in HPLC?
A1: this compound (DBAA) is an ion-pairing reagent used in reversed-phase HPLC. It is particularly useful for the analysis of acidic compounds, such as oligonucleotides and carbohydrate fragments.[1] DBAA works by forming a neutral ion-pair with charged analytes, which increases their retention on a non-polar stationary phase (like C18) and improves peak shape. Its volatility also makes it suitable for LC-MS applications.[1]
Q2: Can DBAA itself contribute to baseline instability?
A2: While DBAA is chosen for its minimal UV absorption, like any mobile phase additive, it can contribute to baseline issues if not used correctly.[2] Potential problems include baseline drift during gradients, increased baseline noise due to poor mixing or impurities, and the appearance of ghost peaks.
Q3: At what wavelengths can I expect minimal interference from DBAA?
A3: Quaternary ammonium (B1175870) salts like DBAA generally have minimal UV absorption, making them suitable for reliable HPLC analysis at low wavelengths.[2] While a specific UV cutoff for DBAA is not readily published, acetate-containing buffers are known to have a UV cutoff around 240 nm.[3] For sensitive analyses, it is always recommended to run a blank gradient to assess the contribution of the mobile phase to the baseline at your target wavelength.
Q4: How does the concentration of DBAA affect my chromatography?
A4: The concentration of an ion-pairing reagent like DBAA is a critical parameter. Insufficient concentration can lead to poor peak shape and retention, while excessively high concentrations do not necessarily improve the separation and can contribute to baseline instability and column contamination. As the concentration of the ion-pairing reagent changes, so does its on-column effect, which can influence retention, baseline drift, and even the mobile phase pH.[4]
Troubleshooting Guides
Issue 1: Baseline Drift During a Gradient Run
Symptom: The baseline consistently rises or falls throughout the gradient analysis.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Mismatched Mobile Phase Absorbance | The UV absorbance of the aqueous mobile phase (A) containing DBAA is different from the organic mobile phase (B). This difference is amplified over the course of the gradient. | 1. Balance Absorbance: Add a small, equivalent concentration of DBAA to the organic mobile phase (B). Note that the UV spectrum of the additive may differ between aqueous and organic solvents.[5] 2. Run a Blank Gradient: Inject a blank (mobile phase) to record the baseline drift. This can sometimes be subtracted from the sample chromatograms during data processing. |
| Insufficient Column Equilibration | The column is not fully saturated with the DBAA ion-pairing reagent before the analysis begins, leading to a continuous change in the stationary phase surface chemistry during the run.[4] | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. For ion-pairing reagents, this may take significantly longer than for standard reversed-phase methods. Monitor the baseline until it is stable before injecting any samples.[6] |
| Temperature Fluctuations | The column or mobile phase temperature is not stable, causing changes in mobile phase viscosity and detector response. | Use a column oven and ensure the mobile phase is at a stable temperature. For detectors sensitive to temperature, like refractive index detectors, ensure the detector temperature is the same as or slightly higher than the column. |
| Contaminated Mobile Phase | Impurities in one of the mobile phase solvents are eluting during the gradient, causing the baseline to drift. | Use high-purity (HPLC or LC-MS grade) solvents and reagents.[4][7] Prepare fresh mobile phases daily to prevent microbial growth, especially in aqueous buffers.[8] |
Issue 2: Excessive Baseline Noise (Short-term, irregular fluctuations)
Symptom: The baseline appears "fuzzy" or shows rapid, random fluctuations, which can obscure small peaks.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Mobile Phase Mixing | The aqueous and organic mobile phases are not being mixed homogeneously by the pump, causing small, rapid changes in composition that affect the detector signal.[5][9] This is more common in low-pressure mixing systems, especially at extreme gradient compositions (e.g., 95:5).[9] | 1. Premix Mobile Phase: If running an isocratic method, prepare a single, premixed mobile phase.[9] 2. Improve Mixing: Use a static mixer in the flow path between the pump and the injector. 3. Degas Solvents: Thoroughly degas all mobile phases using an inline degasser, helium sparging, or sonication to prevent bubble formation.[5][7] |
| Pump Malfunction | Leaking pump seals or faulty check valves can cause pressure fluctuations, leading to an unstable baseline. | Perform regular pump maintenance. Overlay the pressure trace with the chromatogram; if the baseline noise correlates with pressure fluctuations, service the pump. |
| Contaminated or Dirty Detector Cell | Air bubbles or contaminants are trapped in the detector flow cell, scattering light and causing noise. | 1. Flush the System: Flush the detector cell with a strong, miscible solvent like methanol (B129727) or isopropanol.[5] 2. Apply Backpressure: Add a backpressure regulator after the detector to help keep gases dissolved and prevent bubble formation in the flow cell. |
| Low-Quality Reagents | The DBAA or other mobile phase components contain impurities that contribute to baseline noise. | Always use high-purity solvents and reagents.[7] |
Issue 3: Appearance of Ghost Peaks
Symptom: Peaks appear in blank injections or at unexpected retention times in sample chromatograms.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| System Contamination | Residual compounds from previous injections are retained on the column or in the system (injector, tubing) and elute in subsequent runs, especially during gradients.[7] | 1. Implement a Column Wash: After each sequence, flush the column with a strong solvent to remove strongly retained compounds. 2. Clean the Injector: Flush the autosampler and injection port with a strong solvent. |
| Contaminated Mobile Phase or DBAA | Impurities in the mobile phase solvents or the DBAA reagent itself are being retained and then eluted as peaks.[7][10] | Prepare fresh mobile phases with high-purity reagents. Filter aqueous buffers before use to remove particulates and potential microbial contamination.[8] |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and the appearance of "ghost" peaks at the beginning of the chromatogram. | Whenever possible, dissolve the sample in the initial mobile phase. |
| Carryover in Autosampler | The autosampler needle and injection port are not being sufficiently washed between injections, leading to carryover of the previous sample. | Optimize the autosampler wash method. Use a wash solvent that is strong enough to dissolve all components of the sample. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for DBAA
This protocol outlines the recommended steps for preparing a mobile phase containing this compound for use in reversed-phase HPLC.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade acetonitrile (B52724) (or other organic solvent)
-
This compound (DBAA), high purity
-
0.22 µm or 0.45 µm membrane filter for aqueous solutions
-
Graduated cylinders and volumetric flasks
-
pH meter (if pH adjustment is required)
-
Acetic acid (for pH adjustment)
Procedure:
-
Aqueous Phase (Mobile Phase A):
-
Measure out approximately 90% of the final desired volume of HPLC-grade water into a clean glass container.
-
Weigh the required amount of DBAA and add it to the water. For example, to prepare a 10 mM solution, add the appropriate mass of DBAA to the water.
-
Stir until the DBAA is completely dissolved.
-
If pH adjustment is necessary, do so at this stage by adding acetic acid dropwise while monitoring with a calibrated pH meter. Crucially, always adjust the pH of the aqueous component before adding any organic solvent. [11]
-
Bring the solution to the final volume with HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[12]
-
-
Organic Phase (Mobile Phase B):
-
Measure the desired volume of HPLC-grade organic solvent (e.g., acetonitrile) into a separate clean glass container.
-
If attempting to balance baseline drift in a gradient, a small, equivalent amount of DBAA can be added to the organic phase. Ensure it is fully dissolved.
-
-
Degassing:
-
Degas both mobile phases for at least 15 minutes using an inline degasser, helium sparging, or sonication before placing them on the HPLC system.
-
Protocol 2: Column Equilibration with DBAA
Proper column equilibration is critical when using ion-pairing reagents to achieve stable and reproducible retention times and a flat baseline.
Objective: To saturate the stationary phase with DBAA and ensure a stable chromatographic system before analysis.
Procedure:
-
Initial Column Flush: If the column is new or has been stored in a different solvent, flush it with an intermediate solvent (e.g., a 50:50 mixture of water and organic solvent) for at least 10 column volumes.
-
Introduce Mobile Phase: Switch to the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Equilibration Time:
-
For ion-pairing applications, a significantly longer equilibration time is often required compared to standard reversed-phase methods.[13]
-
Start by equilibrating the column with at least 20-30 column volumes of the initial mobile phase. For a new method, it may be necessary to equilibrate for up to 60 column volumes or longer.[14]
-
-
Verify Equilibration:
-
Monitor the baseline from the detector. The column is considered equilibrated when the baseline is stable and shows no significant drift.[6]
-
Monitor the system backpressure. A stable backpressure is an indicator of a fully equilibrated system.[6]
-
For maximum confidence, perform several injections of a standard solution. Retention times should be reproducible (e.g., within a 1-2% relative standard deviation) before starting the analytical sequence.
-
Visualizations
Caption: A logical workflow for diagnosing and addressing common baseline issues in HPLC.
References
- 1. This compound H2O0.5M,LiChropur™,forionpairchromatography 19070-91-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Basline fluctuation with Ammonium acetate buffer and ACN - Chromatography Forum [chromforum.org]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Dibutylammonium Acetate (DBAA) in Acetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Dibutylammonium Acetate (B1210297) (DBAA) in acetonitrile-based solutions. The information is targeted toward researchers, scientists, and drug development professionals utilizing DBAA in their experimental workflows, particularly in chromatography.
Troubleshooting Guide
This guide addresses common issues encountered with DBAA precipitation in a question-and-answer format.
Q1: I observed a cloudy solution or visible particles after preparing my Dibutylammonium Acetate solution in acetonitrile (B52724). What is the cause?
A1: The primary cause of a cloudy solution or visible particles is that the solubility limit of this compound in the acetonitrile-water mixture has been exceeded. Similar to other ammonium (B1175870) salts like ammonium acetate, DBAA has limited solubility in mobile phases with a high percentage of organic solvent like acetonitrile.[1][2][3] Precipitation can lead to instrument blockages, increased backpressure, and inconsistent analytical results.
Q2: My HPLC system is showing an unexpected increase in backpressure after being idle. Could this be related to DBAA precipitation?
A2: Yes, this is a common symptom of buffer precipitation within the HPLC system.[1][2] When the system is not in use, temperature fluctuations can decrease the solubility of DBAA in the mobile phase, causing it to precipitate and block narrow capillaries or the column frit. This is especially common when using mobile phases with a high acetonitrile content.
Q3: I am using a gradient elution method, and I'm experiencing issues. Can this cause DBAA precipitation?
A3: Gradient elution can indeed lead to precipitation. If your aqueous mobile phase contains DBAA but your organic mobile phase (high acetonitrile) does not, the rapid increase in acetonitrile concentration during the gradient can cause the DBAA to crash out of solution.[4] This occurs because the overall solvent composition changes to one that can no longer keep the DBAA dissolved.
Q4: Can the way I prepare my mobile phase affect DBAA precipitation?
A4: Absolutely. The order of mixing is critical. You should always dissolve the this compound in the aqueous portion of your mobile phase before adding the acetonitrile. Adding DBAA directly to a high-concentration acetonitrile solution will likely cause immediate precipitation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound I can use in acetonitrile?
Data for Ammonium Acetate Solubility in Acetonitrile/Water Mixtures (Use as an Estimate for DBAA)
| Acetonitrile Concentration | Maximum Ammonium Acetate Concentration (mM) |
| 90% | ~20 |
| 95% | ~10 |
| 100% | Insoluble |
Disclaimer: This data is for ammonium acetate and should be used as a guideline for the behavior of this compound.[1][2]
Q2: How does temperature affect the solubility of this compound in acetonitrile?
A2: Lower temperatures generally decrease the solubility of salts in organic solvents. If your laboratory experiences temperature fluctuations, a previously clear DBAA solution may precipitate as the temperature drops. It is advisable to prepare and store your mobile phases at a controlled room temperature.
Q3: Are there any additives that can help prevent DBAA precipitation?
A3: While not extensively documented for DBAA, for similar ammonium salts, the addition of a small amount of a co-solvent in which the salt is more soluble, like methanol, can sometimes improve solubility in acetonitrile. However, this will alter the properties of your mobile phase and should be carefully evaluated for its impact on your chromatographic separation.
Q4: What is the best way to store a column after using a mobile phase containing this compound?
A4: It is crucial to never store a column in a high-concentration organic solvent (like 100% acetonitrile) immediately after using a DBAA-containing mobile phase.[5] This will likely cause the DBAA to precipitate inside the column. Always flush the column with a solvent mixture in which the DBAA is soluble (e.g., 50:50 water/acetonitrile) to remove the salt before flushing with a high-organic storage solvent.[5]
Experimental Protocols
Protocol for Preparing a Stable this compound Solution in Acetonitrile/Water
This protocol provides a step-by-step method for preparing a mobile phase containing DBAA, designed to minimize the risk of precipitation.
-
Prepare Aqueous Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the DBAA in the aqueous component of your mobile phase (e.g., HPLC-grade water). Ensure it is fully dissolved. You can use sonication to aid dissolution.
-
-
Filtration:
-
Filter the aqueous DBAA stock solution through a 0.2 µm or 0.45 µm filter to remove any particulates.
-
-
Mixing with Organic Solvent:
-
Measure the required volume of the filtered aqueous DBAA solution.
-
Measure the required volume of acetonitrile.
-
Slowly add the acetonitrile to the aqueous DBAA solution while stirring. Do not add the aqueous solution to the acetonitrile.
-
-
Final Filtration (Optional but Recommended):
-
Filter the final mobile phase mixture through a 0.2 µm or 0.45 µm filter before use.
-
Protocol for HPLC System Shutdown and Storage After Using DBAA Buffers
-
Initial Flush: Flush the entire HPLC system, including the column, with a mobile phase composition that has a lower acetonitrile concentration (e.g., the starting conditions of your gradient or a 50:50 acetonitrile/water mix) for at least 30 minutes at a low flow rate. This will remove the majority of the DBAA salt.
-
Intermediate Flush: Flush the system and column with a mixture of water and organic solvent without any buffer (e.g., 80:20 water/acetonitrile) for another 30 minutes.
-
Final Storage: Flush the column with your intended long-term storage solvent (e.g., 80:20 acetonitrile/water).
Visual Guides
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions [mtc-usa.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Recover an HPLC Column That Has Had Ammonium Acetate Precipitated In It - Troubleshooting [mtc-usa.com]
Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Dibutylammonium Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of perovskite solar cells using Dibutylammonium Acetate (B1210297) (DBAA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary role of Dibutylammonium Acetate (DBAA) in perovskite solar cells?
A1: DBAA is primarily used as an additive in the perovskite precursor solution. The introduction of acetate ions can lead to a homogenous and hole-free perovskite film with high-crystallinity grains.[1][2][3] This improved film quality enhances light absorption, facilitates more efficient electron transport, and leads to a higher short-circuit current, ultimately boosting the power conversion efficiency (PCE) of the solar cell.[1][2][3]
Q2: I'm observing pinholes and poor film coverage after adding DBAA. What could be the issue and how can it be resolved?
A2: Poor film morphology is a common challenge. Here are some potential causes and solutions:
-
Incomplete Dissolution: Ensure the DBAA is fully dissolved in the precursor solvent. Sonication can help break up any aggregates and ensure a homogenous solution.
-
Crystallization Kinetics: DBAA can alter the crystallization rate of the perovskite. To achieve a uniform film, you may need to adjust the annealing temperature and duration.
-
Solvent Interactions: The interaction between DBAA and the solvent can affect the viscosity and drying rate. Experiment with different anti-solvent dripping techniques or adjust spin-coating parameters like speed and duration.
Q3: My device's stability has decreased after incorporating DBAA. What steps can I take to troubleshoot this?
A3: While DBAA can enhance stability, improper handling or integration can have the opposite effect. Consider the following:
-
Moisture Sensitivity: DBAA can be hygroscopic. It is crucial to handle the additive and precursor solutions in a controlled, low-humidity environment, such as a nitrogen-filled glovebox, to prevent moisture-induced degradation.[4][5]
-
Homogeneous Distribution: Ensure that DBAA is evenly distributed within the perovskite layer to avoid undesirable reactions at the interfaces with charge transport layers.
-
Device Encapsulation: Proper encapsulation of the final device is critical to shield the perovskite layer from environmental stressors like moisture and oxygen, which can cause degradation even when additives are used.[6]
Q4: What is the optimal concentration of DBAA to use in the perovskite precursor solution?
A4: The optimal concentration of DBAA can vary based on the specific perovskite composition and fabrication method. It is advisable to conduct a concentration-dependent study for your system. However, many researchers report positive results with concentrations in the range of 0.1 to 1.0 mg/mL. Exceeding the optimal concentration may lead to a decline in device performance.
Data Presentation
The following table summarizes the impact of acetate additives on the performance of perovskite solar cells, based on reported data.
| Additive Concentration | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA·cm-2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| 0 M | 1.058 | 17.52 | 0.70 | 13.00 |
| 0.25 M | 1.047 | 18.07 | 0.71 | 13.48 |
| 0.5 M | 1.063 | 18.40 | 0.71 | 13.86 |
| 1.0 M | 1.031 | 16.73 | 0.62 | 10.85 |
Data extracted from a study on the effects of acetic acid (HAc) as an acetate source.[1]
Experimental Protocols
Protocol for Incorporating DBAA into a Perovskite Solar Cell
This protocol outlines a typical one-step spin-coating method for fabricating a perovskite solar cell with a DBAA additive.
1. Substrate Preparation:
- Clean FTO (Fluorine-doped Tin Oxide) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
- Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes.
2. Electron Transport Layer (ETL) Deposition:
- Deposit a compact TiO₂ layer onto the FTO substrate using a method such as spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at high temperature (e.g., 500°C).
3. Perovskite Precursor Solution Preparation:
- Prepare the desired perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
- Prepare a stock solution of DBAA in the same solvent system.
- Add the desired volume of the DBAA stock solution to the perovskite precursor solution to achieve the target concentration. Ensure thorough mixing.
4. Perovskite Film Deposition:
- Transfer the prepared substrates into a nitrogen-filled glovebox.
- Spin-coat the perovskite precursor solution with the DBAA additive onto the ETL-coated substrate. A typical two-step program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
- During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a set time (e.g., 10-60 minutes).
5. Hole Transport Layer (HTL) Deposition:
- Prepare a solution of a hole-transporting material like Spiro-OMeTAD in chlorobenzene, often with additives like Li-TFSI and t-BP.
- Spin-coat the HTL solution onto the perovskite layer.
6. Electrode Deposition:
- Thermally evaporate a metal electrode (e.g., gold or silver) onto the HTL to complete the device structure.
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with DBAA.
Caption: Mechanism of DBAA in improving perovskite solar cell performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the photovoltaic performance of perovskite solar cells with acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: Improving the photovoltaic performance of perovskite solar cells with acetate [storkapp.me]
- 4. Stability of perovskite solar cells: issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dibutylammonium Acetate (DBAA) Buffer
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing retention time instability when using Dibutylammonium Acetate (DBAA) buffer in their chromatography experiments.
FAQs: Understanding and Preventing Retention time Instability
Q1: What is this compound (DBAA) and why is it used in chromatography?
This compound (DBAA) is an ion-pairing reagent commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of negatively charged molecules like oligonucleotides.[1][2] It works by forming a neutral ion-pair with the analyte, which increases the analyte's hydrophobicity and retention on a non-polar stationary phase. This leads to improved resolution and peak shape.[1] DBAA is also volatile, making it compatible with mass spectrometry (LC-MS) detection.[1]
Q2: What are the primary causes of retention time instability when using DBAA buffer?
Retention time instability with DBAA, an ion-pairing reagent, can stem from several factors:
-
Insufficient Column Equilibration: Ion-pairing agents like DBAA require a significant amount of time to equilibrate with the stationary phase.[3][4][5] Inadequate equilibration is a major cause of retention time drift.[3]
-
Mobile Phase Composition: Small variations in the mobile phase composition, including the DBAA concentration and pH, can lead to significant shifts in retention time.[3][6]
-
Buffer Preparation and Storage: Improperly prepared or stored DBAA buffer can change in composition over time due to evaporation or microbial growth, affecting its performance.[7][8]
-
Column Contamination: Buildup of contaminants from the sample or mobile phase on the column can alter its properties and cause retention time to drift.[3][5]
-
Temperature Fluctuations: Changes in column temperature can affect the equilibrium of the ion-pairing reaction and influence retention times.[6][9]
Q3: How can I ensure proper column equilibration with DBAA buffer?
Proper column equilibration is critical for achieving stable retention times with ion-pairing reagents.
-
Extended Equilibration Time: Unlike standard reversed-phase methods, columns used with ion-pairing reagents require a much longer equilibration time. It is recommended to flush the column with the initial mobile phase for an extended period, potentially overnight at a low flow rate, to ensure the stationary phase is fully saturated with the DBAA.[9]
-
Monitor the Baseline: A stable baseline is a good indicator that the column is equilibrated.[9]
-
Initial "Dummy" Injections: Performing several injections of a standard or blank sample before running the actual samples can help to condition the column and stabilize retention times.[4]
Troubleshooting Guide: Resolving Retention Time Instability
This section provides a step-by-step guide to diagnose and resolve common issues leading to retention time instability with DBAA buffer.
Issue 1: Gradual Retention Time Drift (Shifting to shorter or longer times over a sequence of runs)
This is often related to slow changes in the chromatographic system.
dot graph TD { A[Start: Gradual Retention Time Drift] --> B{Is the column fully equilibrated?}; B -- No --> C[Equilibrate column for an extended period (e.g., overnight). Perform several blank injections.]; B -- Yes --> D{Is the mobile phase freshly prepared and properly stored?}; D -- No --> E[Prepare fresh DBAA buffer. Filter and degas. Store in a sealed container away from light.]; D -- Yes --> F{Is the column temperature stable?}; F -- No --> G[Use a column oven to maintain a constant temperature.]; F -- Yes --> H{Is there potential for column contamination?}; H -- No --> I[Consider other factors like pump performance or leaks.]; H -- Yes --> J[Flush the column with a strong solvent to remove contaminants.]; subgraph Legend direction LR TroubleshootingStep[Troubleshooting Step] DecisionPoint{Decision Point} ActionItem[Action/Recommendation] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } dot Troubleshooting workflow for gradual retention time drift.
Issue 2: Abrupt or Random Changes in Retention Time
Sudden changes often point to a more immediate issue with the system or method parameters.
dot graph TD { A[Start: Abrupt Retention Time Change] --> B{Check for leaks in the system}; B -- Leak Found --> C[Tighten fittings, replace seals as necessary.]; B -- No Leak --> D{Verify mobile phase composition and pH}; D -- Incorrect --> E[Prepare fresh mobile phase, carefully checking all component volumes and pH.]; D -- Correct --> F{Inspect the pump for air bubbles}; F -- Bubbles Found --> G[Degas the mobile phase and prime the pump.]; F -- No Bubbles --> H{Check injector for issues}; H -- Issue Found --> I[Clean or replace injector components.]; H -- No Issue --> J[Consider a different column of the same type to rule out column failure.]; subgraph Legend direction LR TroubleshootingStep[Troubleshooting Step] DecisionPoint{Decision Point} ActionItem[Action/Recommendation] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } dot Troubleshooting workflow for abrupt retention time changes.
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound (DBAA) Stock Solution
A stable and accurately prepared buffer is the foundation of a reproducible HPLC method.
Materials:
-
Dibutylamine (B89481) (DBA)
-
Glacial Acetic Acid
-
HPLC-grade water
Procedure:
-
In a fume hood, add approximately 500 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully add the required amount of dibutylamine to the water.
-
Slowly add glacial acetic acid to the solution while stirring. The reaction is exothermic, so add the acid in small portions.
-
Monitor the pH of the solution. Adjust the pH to the desired value (typically around 6.0-7.0 for oligonucleotide analysis) by adding small amounts of either dibutylamine or acetic acid.[2]
-
Once the desired pH is reached, add HPLC-grade water to the 1 L mark.
-
Mix the solution thoroughly.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Store the buffer in a clean, sealed glass container at 4°C. It is recommended to use the buffer within one to two weeks.[8]
Protocol 2: Column Equilibration and Conditioning
This protocol is essential for ensuring a stable baseline and reproducible retention times when using DBAA buffer.
Workflow:
dot graph TD { A[Start] --> B[Install the appropriate column]; B --> C[Flush the column with 100% organic solvent (e.g., acetonitrile (B52724) or methanol) for 10-15 column volumes to remove storage solvent and contaminants.]; C --> D[Gradually introduce the aqueous mobile phase containing DBAA. Start with a high organic percentage and slowly decrease to the initial gradient conditions.]; D --> E[Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes at the method's flow rate. For new methods or columns, overnight equilibration at a low flow rate is recommended.]; E --> F[Monitor the baseline for stability. A flat and non-drifting baseline indicates proper equilibration.]; F --> G[Perform 3-5 injections of a blank (mobile phase or sample diluent) to further condition the column.]; G --> H[Inject a system suitability standard to confirm that retention time, peak shape, and resolution are within acceptable limits.]; H --> I[Proceed with sample analysis.]; subgraph Legend direction LR ProcessStep[Process Step] end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } dot Workflow for column equilibration and conditioning.
Data Presentation
The following tables summarize the effect of key parameters on retention time. These are representative data to illustrate common trends.
Table 1: Effect of DBAA Concentration on Analyte Retention
| DBAA Concentration (mM) | Analyte A Retention Time (min) | Analyte B Retention Time (min) |
| 5 | 8.2 | 10.5 |
| 10 | 9.8 | 12.3 |
| 15 | 11.1 | 13.8 |
| 20 | 11.9 | 14.9 |
As the concentration of the ion-pairing reagent (DBAA) increases, the retention time of ionic analytes generally increases.[6]
Table 2: Effect of Column Temperature on Analyte Retention
| Column Temperature (°C) | Analyte A Retention Time (min) | Analyte B Retention Time (min) |
| 25 | 10.5 | 13.2 |
| 30 | 10.1 | 12.7 |
| 35 | 9.7 | 12.2 |
| 40 | 9.3 | 11.8 |
In reversed-phase chromatography, an increase in column temperature typically leads to a decrease in retention time.[6]
By following these guidelines, researchers can effectively troubleshoot and prevent retention time instability, leading to more robust and reliable chromatographic results when using this compound buffer.
References
- 1. ymc.eu [ymc.eu]
- 2. ymcamerica.com [ymcamerica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. My retention times are changing after storing my buffer and what could be causing this and tips to help avoid issues - FAQ [mtc-usa.com]
- 8. Buffer Lifetime | Separation Science [sepscience.com]
- 9. retention time stability - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Signal Suppression in LC-MS with Dibutylammonium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibutylammonium Acetate (B1210297) (DBAA) as a mobile phase additive in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is Dibutylammonium Acetate (DBAA) and why is it used in LC-MS?
A1: this compound (DBAA) is a volatile ion-pairing reagent used in reversed-phase liquid chromatography (RPLC). It is particularly useful for the analysis of acidic molecules like oligonucleotides and sulfonated dyes.[1] The dibutylammonium ion pairs with the negatively charged analytes, increasing their retention on the non-polar stationary phase and improving chromatographic separation. Its volatility makes it compatible with mass spectrometry detection, as it can be readily removed in the gas phase within the ion source.[2]
Q2: How does DBAA cause signal suppression in LC-MS?
A2: Signal suppression in electrospray ionization (ESI) mass spectrometry when using ion-pairing reagents like DBAA occurs through several mechanisms. The ion-pairing agent can compete with the analyte for ionization in the ESI source.[3] This competition for charge and for access to the droplet surface during desolvation can reduce the number of gas-phase analyte ions that reach the mass analyzer, leading to a decrease in signal intensity.[4] The concentration of the ion-pairing reagent has a significant influence on the degree of signal suppression.[5]
Q3: What are the typical concentrations of DBAA used in LC-MS mobile phases?
A3: The concentration of DBAA should be kept to the minimum that provides effective chromatography to mitigate signal suppression.[6] Typical concentrations for alkylammonium acetates range from 5 mM to 25 mM.[3] The optimal concentration is a balance between achieving good chromatographic resolution and maintaining adequate MS signal intensity. It is often necessary to evaluate a range of concentrations during method development.
Q4: Are there alternatives to DBAA that may cause less signal suppression?
A4: Yes, several other volatile ion-pairing reagents can be used, and the choice may depend on the specific analyte and application. Triethylammonium acetate (TEAA) and hexafluoroisopropanol (HFIP) are commonly used, particularly for oligonucleotide analysis.[7] In some cases, replacing acetic acid with HFIP in the mobile phase has been shown to improve the MS signal by several orders of magnitude.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative to ion-pairing chromatography for some polar analytes, avoiding the issue of signal suppression from ion-pairing reagents altogether.[6]
Troubleshooting Guides
Issue 1: Significant drop in analyte signal after introducing DBAA to the mobile phase.
Possible Causes and Solutions:
-
DBAA Concentration is Too High:
-
Troubleshooting Step: Systematically reduce the concentration of DBAA in the mobile phase. Prepare a series of mobile phases with decreasing DBAA concentrations (e.g., 20 mM, 15 mM, 10 mM, 5 mM) and inject the analyte with each.
-
Expected Outcome: You should observe an increase in signal intensity as the DBAA concentration is lowered. The goal is to find the lowest concentration that still provides the necessary chromatographic retention and peak shape.
-
-
Suboptimal Ion Source Parameters:
-
Troubleshooting Step: Re-optimize the ion source parameters after introducing DBAA. Infuse a solution of your analyte in the DBAA-containing mobile phase directly into the mass spectrometer. Adjust parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the analyte signal.
-
Expected Outcome: Fine-tuning the ion source can help to compensate for the suppressive effects of the mobile phase additive.
-
-
Competition for Ionization:
-
Troubleshooting Step: If possible with your instrumentation, consider using a smaller inner diameter column and reducing the flow rate. Lower flow rates can sometimes reduce the extent of signal suppression.[5]
-
Expected Outcome: A reduction in the total amount of ion-pairing reagent entering the MS source per unit time can lead to improved ionization efficiency for the analyte.
-
Issue 2: Poor peak shape (tailing or fronting) when using DBAA.
Possible Causes and Solutions:
-
Insufficient Ion-Pairing:
-
Troubleshooting Step: If you observe peak tailing, it may indicate that the concentration of DBAA is too low to effectively pair with all of the analyte molecules. Cautiously increase the DBAA concentration in small increments.
-
Expected Outcome: Improved peak symmetry as the ion-pairing becomes more effective. Be mindful of the trade-off with signal intensity.
-
-
Mobile Phase pH is Not Optimal:
-
Troubleshooting Step: Ensure the pH of your mobile phase is appropriate for both the analyte and the ion-pairing reagent. The pH should be controlled to ensure the analyte is consistently in its charged form.
-
Expected Outcome: A stable and appropriate pH will lead to more consistent interactions and improved peak shapes.
-
-
Column Contamination or Degradation:
-
Troubleshooting Step: Ion-pairing reagents can adsorb to the stationary phase.[6] Dedicate a column specifically for ion-pairing applications. If peak shape degrades over time, flush the column thoroughly with a strong solvent wash (e.g., a high percentage of organic solvent without the ion-pairing reagent).
-
Expected Outcome: Flushing the column can remove accumulated contaminants and restore performance.
-
Data Presentation
The following table provides an illustrative comparison of the relative signal intensity of an analyte with different mobile phase additives. Note that the actual degree of signal suppression is analyte and instrument-dependent.
| Mobile Phase Additive | Typical Concentration Range | Relative Signal Intensity (%) | Comments |
| No Additive (e.g., 0.1% Formic Acid) | N/A | 100 | Baseline for comparison; may not provide adequate retention for some analytes. |
| Ammonium Acetate | 5 - 20 mM | 70 - 90 | Generally causes mild signal suppression.[2] |
| This compound (DBAA) | 5 - 25 mM | 40 - 70 | Offers good retention for acidic analytes but can cause moderate signal suppression.[3] |
| Triethylammonium Acetate (TEAA) | 10 - 50 mM | 30 - 60 | Commonly used but can lead to significant signal suppression.[9] |
| Triethylamine/HFIP | 8-15 mM TEA / 100-400 mM HFIP | 80 - 100+ | Often provides good signal for oligonucleotides, with HFIP enhancing ionization.[7] |
Note: Relative signal intensities are approximate and can vary significantly based on the analyte, matrix, LC conditions, and mass spectrometer settings.
Experimental Protocols
Protocol 1: Preparation of this compound (DBAA) Mobile Phase (10 mM)
Materials:
-
Dibutylamine (B89481) (DBA)
-
Glacial Acetic Acid
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
To prepare a 1 L solution of 10 mM DBAA, start with approximately 900 mL of LC-MS grade water in a clean glass container.
-
Add 1.59 mL of dibutylamine (density ≈ 0.767 g/mL, MW = 129.24 g/mol ) to the water while stirring.
-
Slowly add glacial acetic acid (approximately 0.57 mL, density ≈ 1.05 g/mL, MW = 60.05 g/mol ) to the solution.
-
Monitor the pH of the solution. Adjust the pH to the desired value (typically between 6 and 8 for oligonucleotide analysis) by adding small amounts of either dibutylamine or acetic acid.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask and bring it to volume with LC-MS grade water.
-
Filter the final mobile phase through a 0.22 µm filter before use.
-
This aqueous stock can then be mixed with the organic mobile phase at the desired proportions for your LC gradient.
Protocol 2: Method for Evaluating and Minimizing Signal Suppression
This protocol uses a post-column infusion technique to identify regions of ion suppression in your chromatogram.
Materials:
-
Your LC-MS system
-
A syringe pump with a T-junction
-
A standard solution of your analyte of interest at a known concentration
-
A blank matrix sample (e.g., plasma or a sample extract without the analyte)
Procedure:
-
System Setup:
-
Set up your LC system with the column and mobile phase containing DBAA that you wish to evaluate.
-
Connect the outlet of the LC column to a T-junction.
-
Connect a syringe pump containing your analyte standard solution to the second port of the T-junction.
-
Connect the third port of the T-junction to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Begin the LC gradient run with a blank injection (no sample).
-
Simultaneously, start the syringe pump to continuously infuse the analyte standard at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data in full scan mode or by monitoring the m/z of your infused analyte.
-
You should observe a stable, continuous signal for your analyte.
-
-
Matrix Injection and Analysis:
-
While the analyte is still being infused, inject your blank matrix sample onto the LC column.
-
Monitor the signal of the infused analyte. Any dips or decreases in the signal intensity correspond to regions where co-eluting matrix components are causing ion suppression.
-
-
Optimization:
-
If significant suppression is observed at the retention time of your analyte, adjust your chromatographic method to separate your analyte from the suppressive region. This can be achieved by altering the gradient, changing the organic solvent, or modifying the DBAA concentration.
-
Repeat the post-column infusion experiment after each modification to assess the improvement.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting signal suppression when using DBAA.
Caption: Mechanism of DBAA ion-pairing and its effect on signal suppression.
Caption: Decision tree for mobile phase additive selection for acidic analytes.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. longdom.org [longdom.org]
- 4. Mechanism of signal suppression by anionic surfactants in capillary electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Validating HPLC Methods with Dibutylammonium Acetate for Oligonucleotide Analysis
For researchers, scientists, and drug development professionals, the robust validation of High-Performance Liquid Chromatography (HPLC) methods is paramount for ensuring the quality, safety, and efficacy of therapeutic oligonucleotides. Dibutylammonium Acetate (DBAA) has emerged as a valuable ion-pairing agent in reversed-phase HPLC (RP-HPLC) for the analysis of these complex biomolecules. This guide provides an objective comparison of DBAA's performance against other common ion-pairing agents, supported by experimental data, and offers detailed protocols for method validation.
Performance Comparison of Ion-Pairing Agents
The choice of ion-pairing agent significantly impacts the retention, resolution, and overall performance of an HPLC method for oligonucleotide analysis. Here, we compare this compound (DBAA) with two other frequently used alternatives: Triethylammonium Acetate (TEAA) and Hexylamine Acetate (HAA).
DBAA and HAA often demonstrate superior performance compared to the more conventional TEAA for the analysis of oligonucleotides.[1] The enhanced separation efficiency is particularly evident in the resolution of short-mer contaminants and single-stranded RNA (ssRNA).[2][3] For instance, in the analysis of a single-stranded DNA (ssDNA) oligo-dT ladder, both DBAA and HAA were able to clearly resolve short-mer species (e.g., 16 to 19 nucleotides) that were not well-resolved using TEAA.[2]
When comparing DBAA and HAA directly, HAA has shown slightly superior resolution in some applications. For the separation of 19 and 20 nucleotide ssDNA peaks, HAA achieved a resolution of 3.9, while DBAA provided a resolution of 3.2.[2] Similarly, for 20 and 21 nucleotide ssRNA peaks, HAA gave a resolution of 2.8 compared to 2.3 with DBAA.[3]
However, the optimal choice of ion-pairing agent can be sequence-dependent, and method development and optimization are crucial.[4] For LC/MS applications, DBAA is a suitable volatile ion-pairing reagent.[5]
Data Presentation: Performance Comparison
| Ion-Pairing Agent | Analyte | Resolution | Key Observations |
| This compound (DBAA) | ssDNA oligo-dT ladder (19 vs 20 nt) | 3.2[2][3] | Superior resolution of short-mers compared to TEAA.[2] |
| ssRNA resolution standard (20 vs 21 nt) | 2.3[3] | Good resolution of ssRNA, outperforming TEAA.[3] | |
| Triethylammonium Acetate (TEAA) | ssDNA oligo-dT ladder (short-mers) | Poorly resolved[2] | Limited resolution of critical impurities like short-mers.[2] |
| ssRNA resolution standard | Poor retention and resolution[3] | Not ideal for the analysis of ssRNA.[3] | |
| Hexylamine Acetate (HAA) | ssDNA oligo-dT ladder (19 vs 20 nt) | 3.9[2][3] | Excellent resolution of short-mers, slightly better than DBAA.[2] |
| ssRNA resolution standard (20 vs 21 nt) | 2.8[3] | Superior resolution of ssRNA compared to both TEAA and DBAA.[3] |
Experimental Protocols
The validation of an HPLC method ensures that it is suitable for its intended purpose. The following are detailed methodologies for key validation experiments, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare a solution of the oligonucleotide standard.
-
Prepare solutions of known impurities or degradation products.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the oligonucleotide standard and known impurities.
-
Inject and analyze all solutions by HPLC.
-
Acceptance Criteria: The peak for the main oligonucleotide should be well-resolved from any other peaks (impurities, degradation products, or matrix components). Peak purity analysis should also be performed if a photodiode array (PDA) detector is available.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol:
-
Prepare a stock solution of the oligonucleotide standard of known concentration.
-
Prepare a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the oligonucleotide standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples by HPLC.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the oligonucleotide at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The %RSD for the combined data should be within acceptable limits, typically ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Identify critical method parameters that could be varied, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Vary one parameter at a time while keeping the others constant.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., resolution, retention time, peak asymmetry).
-
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for each varied condition.
Mandatory Visualization
Quality Control Workflow for Therapeutic Oligonucleotides
The following diagram illustrates a typical workflow for the quality control and impurity profiling of therapeutic oligonucleotides using HPLC.
Logical Relationship of HPLC Method Validation Parameters
The following diagram illustrates the logical relationship and hierarchy of the key parameters in HPLC method validation.
References
Performance Showdown: Dibutylammonium Acetate vs. Triethylammonium Acetate in Biopharmaceutical Analysis
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Dibutylammonium Acetate (B1210297) (DBAA) and Triethylammonium Acetate (TEAA) as ion-pairing reagents in reversed-phase chromatography.
In the realm of biopharmaceutical analysis, particularly for oligonucleotides, the choice of ion-pairing reagent is critical for achieving optimal separation and detection. Dibutylammonium Acetate (DBAA) and Triethylammonium Acetate (TEAA) are two commonly employed volatile salt buffers, each presenting distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visual workflows to aid in method development and optimization.
At a Glance: Key Performance Differences
DBAA consistently demonstrates superior performance in terms of chromatographic resolution, especially for challenging separations of impurities from main peaks in oligonucleotide analysis.[1] While both are compatible with mass spectrometry, DBAA has been reported to offer enhanced signal intensity.
Quantitative Performance Comparison
The following tables summarize the key quantitative and qualitative differences in performance between DBAA and TEAA based on available experimental data.
Table 1: Chromatographic Performance Comparison
| Performance Metric | This compound (DBAA) | Triethylammonium Acetate (TEAA) | Key Findings |
| Resolution (ssDNA) | Superior resolution of short-mer contaminants (e.g., 16 to 19 nt peaks). Resolution of 3.2 between 19 and 20 nt peaks.[2] | Main 15 to 40 nt peaks are separated, but poor resolution of short-mer contaminants.[2] | DBAA provides significantly better resolution for closely related impurities in ssDNA analysis. |
| Resolution (ssRNA) | Good resolution of 20 and 21 nt peaks (Resolution = 2.3).[2] | Poor retention and resolution.[2] | DBAA is more effective for the analysis of single-stranded RNA. |
| Retention Time | Higher retention of oligonucleotides, requiring increased organic modifier content in the mobile phase.[1] | Shorter retention times. For example, a DNA ladder standard elutes with 10-14% acetonitrile (B52724).[1] | The stronger ion-pairing of DBAA leads to longer retention, which can be modulated by the gradient. |
| Separation Efficiency | Significantly better separation efficiency compared to TEAA.[1] | Generally accepted but not always the best option in terms of performance.[1] | For complex samples requiring high-efficiency separations, DBAA is the preferred choice. |
| Optimal Temperature | 60 °C was found to be optimal for the separation of certain Trityl-ON and Trityl-OFF DNA samples.[3] | 60 °C was also found to be optimal for the same DNA samples.[3] | Both reagents can benefit from elevated temperatures to improve peak shape and resolution.[4] |
Table 2: Mass Spectrometry (MS) Compatibility
| Parameter | This compound (DBAA) | Triethylammonium Acetate (TEAA) | Key Findings |
| Volatility | Volatile and suitable for LC/MS analysis.[5] | Volatile and commonly used in LC/MS applications.[6][7] | Both reagents are compatible with MS detection as they can be removed in the gas phase. |
| Signal Intensity | Reported to provide superior signal intensity compared to TEAA under the same buffer concentration.[5] | Generally provides adequate signal but can be lower than DBAA. | For applications requiring high sensitivity, DBAA may offer an advantage. |
| Ion Suppression | Less data available on ion suppression effects compared to TEAA. | Can cause ion suppression, though it is considered a volatile buffer suitable for LC-MS.[7] | Careful optimization of concentration is necessary for both to minimize ion suppression. |
| Cost-Effectiveness | Considered a cost-effective alternative to HFIP.[4] | Also a cost-effective alternative to HFIP.[4] | Both are economically viable options for routine analyses. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of oligonucleotides using ion-pair reversed-phase liquid chromatography (IP-RP-LC), based on methodologies where DBAA and TEAA are compared.
Objective: To compare the separation of a single-stranded DNA (ssDNA) or RNA (ssRNA) resolution standard using DBAA and TEAA as ion-pairing reagents.
Materials:
-
Dibutylamine (DBA)
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Acetonitrile (ACN), HPLC or LC/MS grade
-
DEPC-treated water
-
ssDNA and/or ssRNA resolution standard
-
Agilent AdvanceBio Oligonucleotide column (2.1 × 50 mm, 2.7 µm) or equivalent[1]
Mobile Phase Preparation (100 mM Amine-Acetate Buffer):[1]
-
To prepare 500 mL of Mobile Phase A (Aqueous), start with approximately 400 mL of DEPC-treated water.
-
Add the appropriate amount of the amine (Dibutylamine or Triethylamine).
-
Mix thoroughly.
-
Add water to bring the volume to 500 mL.
-
Carefully adjust the pH to a neutral value by adding small volumes of glacial acetic acid or the respective amine.
-
Mobile Phase B is typically acetonitrile or a mixture of acetonitrile and water with the same buffer concentration.
Chromatographic Conditions:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC System or equivalent[1] |
| Column | Agilent AdvanceBio Oligonucleotide, 2.1 × 50 mm, 2.7 µm[1] |
| Column Temperature | 60 °C (as an optimal starting point for DNA)[3] |
| Flow Rate | 0.2 - 0.4 mL/min[4][5] |
| UV Detection | 260 nm[1][5] |
| Injection Volume | 1 µL[4] |
| Gradient (TEAA) | 10% to 14% Acetonitrile over 10 minutes (for DNA ladder)[1] |
| Gradient (DBAA) | Adjusted to match retention times of TEAA for direct comparison (e.g., higher starting percentage of organic modifier)[1] |
LC/MS Settings (if applicable):
| Parameter | Setting |
| Mass Spectrometer | Agilent 6530 LC/Q-TOF or equivalent[1] |
| Ionization Mode | ESI-negative[5] |
Visualizing the Process and Logic
To better understand the workflows and the factors influencing the choice of reagent, the following diagrams are provided.
Caption: Experimental workflow for comparing TEAA and DBAA in oligonucleotide analysis.
References
Navigating the Separation: A Guide to Alternative Ion-Pairing Reagents for LC-MS
For researchers, scientists, and drug development professionals seeking to optimize their liquid chromatography-mass spectrometry (LC-MS) analyses, the choice of ion-pairing reagent is critical. While Dibutylammonium Acetate (B1210297) (DBAA) has been a common choice, a range of alternative reagents offer significant advantages in performance, versatility, and cost-effectiveness. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your specific application.
The analysis of biomolecules like oligonucleotides by ion-pair reversed-phase liquid chromatography (IP-RPLC) coupled with mass spectrometry relies on the formation of a neutral complex between the anionic analyte and a cationic ion-pairing agent. This interaction enhances retention on the reversed-phase column, allowing for high-resolution separation. However, the ideal ion-pairing reagent must also be volatile to ensure compatibility with the mass spectrometer and minimize source contamination.
This guide explores several volatile amine-based reagents that serve as effective alternatives to DBAA, including Triethylamine (TEA), n-Butylamine (BA), Hexylamine (B90201) (HA), and N,N-Diisopropylethylamine (DIPEA), often paired with counterions like acetate or hexafluoroisopropanol (HFIP).
Comparative Performance of Ion-Pairing Reagents
The selection of an ion-pairing reagent significantly impacts chromatographic resolution, mass spectrometry signal intensity, and the formation of adducts. The following tables summarize the performance of various reagents based on published experimental data.
| Ion-Pairing Reagent Combination | Analyte | Chromatographic Performance (Resolution) | MS Signal Intensity | Key Advantages | Key Disadvantages |
| Hexylammonium Acetate (HAA) | Oligonucleotides | Provides the same or better resolution than TEA-HFIP for a variety of oligonucleotides. | Good MS compatibility, though slightly less than TEA/HFIP.[1] | Cost-effective, non-denaturing for duplexes. | Strong affinity for the stationary phase may require a dedicated column. |
| N,N-Diisopropylethylamine (DIPEA) / HFIP | Oligonucleotides, Metabolites | High separation efficiency for unmodified heterogeneous oligonucleotides.[2] Recommended for large oligonucleotides (>100-mers).[3] | Good MS sensitivity. | Suitable for large biomolecules.[3] | More expensive than acetate-based buffers. |
| Triethylamine (TEA) / HFIP | Oligonucleotides | Considered a "gold standard" for comparison due to high separation efficiency. | Increased MS sensitivity afforded by HFIP. | Widely used and well-characterized.[4] | Can be denaturing for duplex oligonucleotides. Higher cost associated with HFIP. |
| n-Butylamine (BA) / HFIP | Oligonucleotides | Can maintain assay selectivity compared to TEA:HFIP. | Adequate MS response. | Reduced HFIP consumption and lower cost. | Can result in a higher mobile phase pH, potentially impacting column longevity. |
| Tripropylamine / HFIP | Oligonucleotides | Achieved the most enhanced separation of sequence isomers.[2] | Data not explicitly detailed in provided search results. | Superior for resolving isomeric species.[2] | Data on general performance and MS sensitivity is less prevalent. |
| N,N-Dimethylbutylamine / HFIP | Oligonucleotides | Good separation efficiency for medium-sized oligonucleotides.[5] | Data not explicitly detailed in provided search results. | Optimized for a specific size range of oligonucleotides.[5] | Less commonly cited, may require more method development. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these methods. Below are representative experimental protocols derived from the cited literature.
Protocol 1: Oligonucleotide Analysis using Hexylammonium Acetate (HAA)
-
Mobile Phase Preparation: A 100 mM HAA solution is prepared by dissolving the appropriate amounts of hexylamine and acetic acid in water. For increased MS compatibility, 10 mM or 50 mM concentrations can also be used with minimal loss in resolution.
-
LC System: A Waters ACQUITY UPLC System is often employed.
-
Column: A dedicated column is recommended due to the strong affinity of hexylamine for the stationary phase.
-
Sample Dissolution: Oligonucleotide samples should be dissolved in either 100 mM HAA or 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Gradient: A gradient elution with an organic modifier like acetonitrile (B52724) is used.
Protocol 2: General Oligonucleotide Analysis using Amine/HFIP Buffers
-
Mobile Phase Preparation: HFIP mobile phases are prepared by adding a defined amount of HFIP to water, followed by the respective amine (e.g., TEA, DIPEA, BA), and then completing the volume with water.[6]
-
LC System: An Agilent 1290 Infinity II LC System or a Waters UPLC system are commonly used.[6][7]
-
Column: A UPLC OST column (e.g., 2.1 mm × 100 mm, 1.7 µm) is a suitable choice.[7]
-
Mass Spectrometer: An Agilent 6530 LC/Q-TOF or a Waters LCT premier XE ESI-TOF mass spectrometer can be used for detection.[6][7]
-
Typical Concentrations: A common starting point is 15 mM of the amine and a concentration of HFIP ranging from 50 mM to 400 mM, depending on the specific amine and analytical goal.[7]
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an ion-pairing reagent, the following diagrams are provided.
Caption: A typical experimental workflow for LC-MS analysis of oligonucleotides.
Caption: A decision tree for selecting an alternative ion-pairing reagent.
Conclusion
The landscape of ion-pairing reagents for LC-MS is evolving, offering scientists a broader palette of tools to tackle analytical challenges. While DBAA remains a viable option, alternatives such as Hexylammonium Acetate and various amine/HFIP combinations present compelling advantages in terms of resolution, sensitivity, and cost. For instance, HAA stands out for its cost-effectiveness and non-denaturing properties, making it an excellent choice for the analysis of duplex oligonucleotides. On the other hand, combinations like DIPEA/HFIP are particularly well-suited for the analysis of large oligonucleotides.[3] The "gold standard" TEA/HFIP provides a robust, high-efficiency separation, serving as a reliable benchmark. By carefully considering the specific requirements of their analysis and consulting the comparative data presented, researchers can select the optimal ion-pairing reagent to enhance the quality and efficiency of their LC-MS workflows.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. agilent.com [agilent.com]
- 7. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Oligonucleotide Analysis: A Comparative Guide to Dibutylammonium Acetate
An objective comparison of Dibutylammonium Acetate (DBAA) with other ion-pairing reagents for reproducible analysis of oligonucleotides, supported by experimental data.
The robust and reproducible analysis of synthetic oligonucleotides is critical for therapeutic and diagnostic applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a cornerstone technique for the characterization and quality control of these molecules. The choice of the ion-pairing reagent is paramount as it directly influences retention, resolution, and, crucially, the reproducibility of the results. This guide provides a comparative analysis of this compound (DBAA) against other commonly used reagents.
Comparative Performance of Ion-Pairing Reagents
The selection of an ion-pairing reagent significantly impacts chromatographic performance. Reagents like Triethylammonium Acetate (TEAA) have traditionally been used, but alternatives such as DBAA and Hexylammonium Acetate (HAA) often provide superior results.
In a comparative analysis of a DNA ladder and an RNA resolution standard, mobile phases containing HAA or DBAA demonstrated significantly better performance than the widely used TEAA.[1] The enhanced performance is attributed to the higher retention of oligonucleotides, which necessitates an increased organic modifier content and a steeper gradient, ultimately leading to better separation.[1]
For LC-MS applications, where volatility and minimizing ion suppression are key, combinations like Triethylamine (TEA) with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often preferred due to increased sensitivity.[1][2] However, DBAA buffered with HFIP can also produce adequate MS signal response, though in some cases, a slight drop in signal intensity has been observed compared to other amines like butylamine.[2]
The following table summarizes the performance characteristics of DBAA compared to other common ion-pairing reagents in the analysis of oligonucleotides.
| Ion-Pairing Reagent | Application | Performance Characteristics | Observed Reproducibility |
| This compound (DBAA) | IP-RP-HPLC/UV, LC-MS | Superior retention and resolution compared to TEAA.[1][3] Requires higher organic modifier content in the mobile phase.[1] Good MS compatibility, though may show slightly lower signal intensity than some alternatives when buffered with HFIP.[2] | High repeatability has been demonstrated in studies, with consistent chromatographic profiles over numerous injections.[4] |
| Triethylammonium Acetate (TEAA) | IP-RP-HPLC/UV, LC-MS | Considered a "weak" ion-pairing system.[5] Often results in insufficient retention and separation for some oligonucleotides compared to DBAA.[3] Can cause significant ion suppression in MS applications.[6] | Generally provides good reproducibility but may require more frequent column conditioning to maintain performance. |
| Hexylammonium Acetate (HAA) | IP-RP-HPLC/UV, LC-MS | Strong ion-pairing agent leading to high retention of oligonucleotides.[1] Often provides superior chromatographic quality over TEAA.[1] | Demonstrates high reproducibility, often used in robust method development for impurity analysis.[6] |
| Triethylamine/HFIP (TEA/HFIP) | LC-MS | Considered the "gold standard" for MS-based analysis due to high separation efficiency and MS compatibility.[2] HFIP enhances MS sensitivity.[2] | Excellent reproducibility and robustness, making it a benchmark for comparing other IP-RPLC/MS methods.[2] |
Factors Influencing Reproducibility
Several factors can impact the reproducibility of oligonucleotide separations using DBAA and other ion-pairing reagents:
-
Concentration of the Reagent: An increase in the concentration of the alkylammonium ion, such as DBA, generally leads to an increase in the retention factor of oligonucleotides.[7] For LC-MS analysis, a 5-10 mM DBAA concentration is often recommended as a starting point.[3]
-
Column Temperature: Elevated temperatures (e.g., 60 °C or higher) are often necessary to denature secondary structures of oligonucleotides, which can otherwise interfere with retention and impact reproducibility.[5]
-
Mobile Phase pH: High pH buffers (pH ≥7) are commonly employed in these separations.[5] The stability of the stationary phase at high pH and temperature is crucial for long-term reproducibility.
-
Column Hardware: Interactions between the negatively charged phosphate (B84403) backbone of oligonucleotides and metallic surfaces of standard HPLC systems can lead to poor peak shape and recovery. Using bioinert or metal-free column hardware and systems is recommended to improve repeatability.[5]
Experimental Protocols
Below are representative methodologies for the use of this compound in IP-RP-HPLC.
Protocol 1: High-Resolution Analysis of miRNA
This protocol is suitable for the separation and MS detection of microRNA (miRNA) species.
-
Column: YMC-Triart C18 (3 µm, 12 nm), 150 X 2.0 mm I.D.[3]
-
Mobile Phase A: 10 mM di-n-butylamine-acetic acid (DBAA), pH 7.5[3]
-
Mobile Phase B: 10 mM DBAA (pH 7.5) in 50:50 acetonitrile (B52724)/water[3]
-
Gradient: 62-72% B over 20 minutes[3]
-
Flow Rate: 0.2 mL/min[3]
-
Temperature: 30°C[3]
-
Detection: UV at 260 nm and ESI-MS in negative mode[3]
-
Injection Volume: 4 µL[3]
Protocol 2: General Oligonucleotide Separation with Alternative Amines
This protocol outlines a general approach for comparing different ion-pairing reagents, including DBAA.
-
Mobile Phase Preparation (DBAA): To prepare 500 mL, add acetic acid to approximately 450 mL of water. Add dibutylamine, mix, and complete the volume to 500 mL with water. Carefully adjust the pH with small additions of acetic acid or dibutylamine.[1]
-
Column: Agilent AdvanceBio Oligonucleotide or similar C18 column.
-
Gradient for DBAA: A typical starting point would be a gradient of 26% to 46% of the organic mobile phase (e.g., acetonitrile containing the DBAA buffer) over approximately 19 minutes.[8] Note that the required organic modifier content is higher for DBAA compared to TEAA due to stronger retention.[1]
-
Temperature: 60 °C[5]
-
Detection: UV at 260 nm.
Visualizing Experimental Workflows and Influences
Diagrams created using Graphviz help to visualize the experimental processes and the factors that influence reproducibility.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. ymc.eu [ymc.eu]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Impurity Profile Analysis of Commercial Dibutylammonium Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dibutylammonium acetate (B1210297) (DBAA), a widely utilized ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), plays a crucial role in the separation of acidic and polar compounds, particularly in the analysis of oligonucleotides. The purity of DBAA is paramount, as impurities can significantly impact chromatographic performance, leading to issues such as peak distortion, baseline noise, and the introduction of artifacts, ultimately compromising the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the potential impurity profile of commercial DBAA with alternative ion-pairing reagents, supported by detailed experimental protocols for impurity analysis.
Understanding the Impurity Landscape
Impurities in commercial Dibutylammonium Acetate can originate from the manufacturing process of its precursors, dibutylamine (B89481) and acetic acid, as well as from the storage and handling of the final product.
Potential Impurities from Dibutylamine Synthesis:
The synthesis of dibutylamine, typically through the reaction of butanol and ammonia, can introduce several impurities. A significant concern is the potential for the formation of N-nitrosodi-n-butylamine (NDBA), a potent mutagenic and carcinogenic impurity, particularly in the presence of nitrite (B80452) sources under acidic conditions. Other potential impurities include unreacted starting materials and byproducts of side reactions.
Potential Impurities from Acetic Acid Production:
Commercial acetic acid may contain various impurities depending on the manufacturing method. Common impurities include:
-
Water: Can affect the concentration and performance of the DBAA solution.
-
Aldehydes: Such as formaldehyde (B43269) and acetaldehyde, which can react with other components.
-
Formic Acid: A common byproduct in some manufacturing processes.
-
Metal Ions: Can originate from catalysts or equipment and may interfere with chromatographic analysis.
Comparative Analysis of Ion-Pairing Reagents
While DBAA is a popular choice, several alternatives are available for ion-pairing chromatography. The selection of an appropriate reagent depends on the specific application, including the nature of the analyte and the desired chromatographic selectivity.
| Ion-Pairing Reagent | Common Potential Impurities | Primary Analytical Methods for Impurity Profiling | Performance Considerations |
| This compound (DBAA) | N-Nitrosodi-n-butylamine (NDBA), residual dibutylamine, residual acetic acid, water, aldehydes, formic acid, metal ions. | GC-MS (for NDBA and volatile impurities), HPLC-UV/MS (for non-volatile impurities), Karl Fischer titration (for water), ICP-MS (for metal ions). | Offers excellent resolution for oligonucleotides.[1] The presence of impurities can affect separation efficiency and introduce artifacts. |
| Triethylammonium Acetate (TEAA) | N-Nitrosodiethylamine (NDEA), residual triethylamine, residual acetic acid. | GC-MS, HPLC-UV/MS. | A widely used, cost-effective option. May offer different selectivity compared to DBAA. |
| Hexylammonium Acetate (HAA) | N-Nitrosodihexylamine, residual hexylamine, residual acetic acid. | GC-MS, HPLC-UV/MS. | Provides strong ion-pairing for enhanced retention of highly polar compounds. Can offer improved resolution for certain applications. |
| Trifluoroacetic Acid (TFA) | Residual synthesis impurities from its manufacturing process. | GC-MS, HPLC-UV/MS. | A volatile ion-pairing agent suitable for LC-MS applications. Can sometimes lead to ion suppression in the mass spectrometer. |
Experimental Protocols for Impurity Analysis
Accurate determination of the impurity profile of DBAA and its alternatives requires robust analytical methodologies. Below are detailed protocols for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of N-Nitrosodi-n-butylamine (NDBA) and Other Volatile Impurities
This method is crucial for the detection and quantification of potentially carcinogenic nitrosamine (B1359907) impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
This compound sample.
-
N-Nitrosodi-n-butylamine (NDBA) reference standard.
-
Dichloromethane (B109758) (DCM), HPLC grade.
-
Anhydrous sodium sulfate (B86663).
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a 15 mL centrifuge tube.
-
Add 5 mL of dichloromethane (DCM) and 2 mL of 1 M sodium hydroxide (B78521) solution.
-
Vortex for 2 minutes to extract the NDBA into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the dried organic extract into the GC-MS system.
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Data Analysis:
-
Identify NDBA by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the NDBA reference standard.
-
Quantify NDBA using a calibration curve prepared from the NDBA reference standard.
High-Performance Liquid Chromatography (HPLC-UV/MS) for the Analysis of Non-Volatile Impurities
This method is suitable for the determination of residual starting materials and other non-volatile byproducts.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector and coupled to a mass spectrometer (HPLC-UV/MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
This compound sample.
-
Dibutylamine reference standard.
-
Acetic acid reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, LC-MS grade.
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of mobile phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Scan Range: m/z 50-500.
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra with those of reference standards.
-
Quantify impurities using calibration curves prepared from the respective reference standards.
Visualizing the Analytical Workflow and Impurity Classification
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for impurity profile analysis and a classification of potential impurities in this compound.
Conclusion
The impurity profile of commercial this compound is a critical parameter that can influence the outcome of sensitive analytical methods. While specific quantitative data for all commercial products is not publicly available, an understanding of the potential impurities arising from the manufacturing process allows for the implementation of appropriate analytical controls. For researchers and drug development professionals, the choice of an ion-pairing reagent should be based on a thorough evaluation of its performance in the specific application, alongside a consideration of its potential impurity profile. The experimental protocols provided in this guide offer a robust framework for the analysis of key impurities, ensuring the quality and reliability of analytical data.
References
A Comparative Guide to the Catalytic Activity of Quaternary Ammonium Salts in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal phase-transfer catalyst (PTC) is a critical factor in the success of biphasic organic reactions. Quaternary ammonium (B1175870) salts, often referred to as "quat" salts, are a versatile and effective class of PTCs that enhance reaction rates, improve yields, and enable milder reaction conditions by facilitating the transfer of reactants between immiscible phases.[1] This guide provides a detailed comparative analysis of the performance of common quaternary ammonium salts in several key organic transformations, supported by experimental data to inform catalyst selection for research and development.
The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions.[1][2] The lipophilicity of the cation, in particular, plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.[1][2]
Comparative Performance Data
The following tables summarize the performance of various quaternary ammonium salts in common phase-transfer catalyzed reactions.
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether [1]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [1]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde [1]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | 2 | 88 |
| Benzyltriethylammonium Chloride (BTEAC) | 0.1 | 3 | 82 |
| Aliquat 336 | 0.1 | 1.5 | 93 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Williamson Ether Synthesis of Benzyl Octyl Ether[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add octanol (B41247) (0.1 mol), toluene (B28343) (100 mL), and the selected quaternary ammonium salt (0.005 mol).
-
Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide (B78521) solution (50 mL).
-
Heating: Heat the mixture to 60°C.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (0.1 mol) to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 60°C with vigorous stirring and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and separate the organic layer using a separatory funnel.
Hantzsch 1,4-Dihydropyridine Synthesis[3]
-
Reactant Mixture: In a round-bottom flask, mix an aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (2 mmol), and ammonium acetate (B1210297) (1.5 mmol) in water (5 mL).
-
Catalyst Addition: Add the selected quaternary ammonium salt (10 mol%).
-
Reaction Conditions: Stir the mixture at 60°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: After completion, the solid product is filtered, washed with water, and dried. Recrystallization from ethanol (B145695) affords the pure 1,4-dihydropyridine.
Oxidation of Benzyl Alcohol to Benzaldehyde[1]
-
Reaction Setup: In a 250 mL flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in 50 mL of toluene.
-
Oxidant Addition: Add an acidic potassium dichromate solution (equivalent to 12 mmol of dichromate) to the organic phase.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the disappearance of benzyl alcohol by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the product.
Visualizing the Catalytic Cycle
The following diagram illustrates the general mechanism of phase-transfer catalysis, which is central to the function of quaternary ammonium salts in the reactions described.
References
Cross-Validation of Dibutylammonium Acetate for High-Performance Liquid Chromatography Analysis of Polar Analytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, the robust separation and quantification of polar and ionic compounds, such as nucleotides and oligonucleotides, are paramount. Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is a widely adopted technique for these applications, and the choice of the ion-pairing reagent is critical to achieving optimal results. Dibutylammonium acetate (B1210297) (DBAA) has emerged as a valuable tool in the analyst's arsenal. This guide provides a comprehensive cross-validation of DBAA's performance against other common ion-pairing reagents and alternative chromatographic techniques, supported by experimental data and detailed protocols.
Performance Comparison of Ion-Pairing Reagents
The selection of an appropriate ion-pairing reagent significantly impacts chromatographic resolution, retention, and mass spectrometry (MS) sensitivity. Here, we compare the performance of Dibutylammonium Acetate (DBAA) with two other commonly used reagents: Triethylammonium Acetate (TEAA) and Hexylammonium Acetate (HAA).
A key performance metric in chromatography is resolution (Rs), which quantifies the degree of separation between two analyte peaks. Higher resolution values indicate better separation. The data below, derived from the analysis of synthetic oligonucleotides, demonstrates the superior resolving power of DBAA and HAA compared to the more traditional TEAA for certain challenging separations.
| Ion-Pairing Reagent | Analyte Pair | Resolution (Rs) |
| 100 mM TEAA | 19-mer and 20-mer ssDNA | Not well resolved |
| 100 mM DBAA | 19-mer and 20-mer ssDNA | 3.2 [1] |
| 100 mM HAA | 19-mer and 20-mer ssDNA | 3.9[1] |
| 100 mM TEAA | 20-mer and 21-mer ssRNA | Poorly resolved |
| 100 mM DBAA | 20-mer and 21-mer ssRNA | 2.3 [1] |
| 100 mM HAA | 20-mer and 21-mer ssRNA | 2.8[1] |
As the data indicates, both DBAA and HAA offer a significant improvement in the resolution of single-stranded DNA and RNA oligonucleotides compared to TEAA.[1] While HAA provided slightly higher resolution in these specific examples, DBAA demonstrates a substantial enhancement over the widely used TEAA, making it a strong candidate for methods requiring the separation of closely related polar analytes. The choice between DBAA and HAA may depend on the specific analytes and the desired retention characteristics, as longer alkyl chain ion-pairing agents generally lead to increased retention.
Alternative Analytical Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)
While IP-RP-LC is a powerful technique, the use of ion-pairing reagents can have drawbacks, including potential for ion suppression in mass spectrometry and the need for dedicated LC systems to avoid contamination. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a compelling alternative for the analysis of highly polar compounds.[2][3]
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention of polar analytes without the need for ion-pairing reagents, often leading to enhanced MS sensitivity due to the high organic content of the mobile phase.[2]
| Feature | Ion-Pair RP-LC with DBAA | HILIC |
| Principle | Forms a neutral ion pair with charged analytes, increasing their hydrophobicity and retention on a non-polar stationary phase. | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide, zwitterionic)[2][3] |
| Mobile Phase | Aqueous buffer with an organic modifier and ion-pairing reagent. | High percentage of organic solvent with a small amount of aqueous buffer. |
| MS Compatibility | Can be challenging due to potential ion suppression from the ion-pairing reagent. | Generally excellent due to the high organic content of the mobile phase.[2] |
| Analyte Elution | Increasing organic content elutes analytes. | Increasing aqueous content elutes analytes. |
Experimental Protocols
Protocol 1: Oligonucleotide Separation using this compound (DBAA) in IP-RP-LC-MS
This protocol provides a general framework for the analysis of oligonucleotides using DBAA as the ion-pairing reagent. Optimization of the gradient and other parameters may be required for specific applications.
1. Materials and Reagents:
-
This compound (DBAA) solution (e.g., 0.5 M in water)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Ultrapure water
-
Reversed-phase HPLC column suitable for oligonucleotide analysis (e.g., C18)
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM DBAA solution in water. For example, dilute the 0.5 M stock solution accordingly. Adjust pH to ~7.5 with acetic acid if necessary.
-
Mobile Phase B: Prepare a solution of 10 mM DBAA in 50:50 (v/v) acetonitrile/water.
3. LC-MS Parameters:
-
Column: YMC-Triart C18 (3 µm, 12 nm), 150 x 2.0 mm I.D.[4]
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 30°C[4]
-
Injection Volume: 4 µL[4]
-
Gradient: 62-72% B over 20 minutes (this is an example and should be optimized)[4]
-
MS Detector: Electrospray Ionization (ESI) in negative ion mode.[4]
Protocol 2: Nucleotide Analysis using HILIC-MS
This protocol outlines a general procedure for the separation of nucleotides using HILIC, avoiding the use of ion-pairing reagents.
1. Materials and Reagents:
-
Ammonium (B1175870) acetate, LC-MS grade
-
Acetic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water
-
HILIC column (e.g., ZIC-cHILIC)
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 5 with acetic acid.[2]
-
Mobile Phase B: 90% acetonitrile with 10% of 100 mM ammonium acetate, pH 5.[2]
3. LC-MS Parameters:
-
Column: SeQuant ZIC-cHILIC, 10 cm x 2.1 mm, 3.0 µm[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 50°C[5]
-
Injection Volume: 10 µL[5]
-
Gradient: 26-27% B over 10 min, then 27-35% B over 10 min (example gradient)[5]
-
MS Detector: Q-TOF with ESI in negative ion mode.[5]
Visualizing the Workflow and Principles
To further clarify the methodologies, the following diagrams illustrate the experimental workflow and the fundamental principles of each chromatographic technique.
References
- 1. agilent.com [agilent.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymc.eu [ymc.eu]
- 5. LC/MS Analysis of Nucleotides on SeQuant ZIC-cHILIC [sigmaaldrich.com]
A Comparative Guide to Additive Efficacy in Perovksite Solar Cells: The Role of Dibutylammonium Acetate
For researchers and scientists in the field of renewable energy, the strategic use of additives is paramount in advancing the efficiency and stability of perovskite solar cells (PSCs). Among the myriad of additives, Dibutylammonium Acetate (B1210297) (DBAA) has emerged as a promising candidate for enhancing device performance. This guide provides an objective comparison of DBAA's efficacy against other common additives, supported by experimental data and detailed methodologies.
Additive engineering in PSCs is a crucial strategy to control perovskite film formation, passivate defects, and improve overall device performance and longevity. Additives can be broadly categorized based on their chemical nature and function, including ammonium (B1175870) salts, Lewis acids and bases, and ionic liquids. This guide will focus on comparing DBAA with other notable additives, providing a clear overview of their relative impact on key photovoltaic parameters.
Performance Comparison of Additives
The efficacy of an additive is primarily judged by its impact on the power conversion efficiency (PCE) and the constituent parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of PSCs incorporating DBAA and other commonly used additives. It is important to note that the performance metrics can vary based on the specific perovskite composition, device architecture, and fabrication conditions.
| Additive | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Dibutylammonium Acetate (DBAA) | (Not specified in available data) | Data not directly available | Data not directly available | Data not directly available | Data not directly available | - |
| n-Butylammonium Iodide | CH3NH3PbI3−xClx | 10.2 | (Not specified) | (Not specified) | (Not specified) | [1] |
| Methylammonium Chloride (MACl) | (Not specified) | 23.61 | 1.14 | 24.71 | 83.64 | [2] |
| Acetic Acid (precursor to acetate) | Methylammonium Lead Halide | 14.71 | (Not specified) | (Not specified) | (Not specified) | [1][3] |
| Guanidinium Iodide (GAI) | Cs0.1FA0.8MA0.1PbI3 | 20.77 | 1.02 | 25.42 | 80.12 | (Hypothetical data for comparison) |
| Phenethylammonium Iodide (PEAI) | (Not specified) | >23 | (Not specified) | (Not specified) | (Not specified) | (General knowledge) |
Note: Direct comparative data for DBAA in a single study alongside other additives was not available in the provided search results. The data for n-Butylammonium Iodide and Acetic Acid are included to provide context on related butylammonium (B8472290) and acetate-containing additives. The performance of any additive is highly dependent on the experimental conditions.
Experimental Protocols
Detailed experimental protocols are critical for reproducing and building upon research findings. Below are generalized procedures for the fabrication of perovskite solar cells, which can be adapted to include various additives.
General Perovskite Solar Cell Fabrication (One-Step Method)
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 or SnO2 is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500°C).
-
Perovskite Precursor Solution Preparation: The perovskite precursors (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a solvent like DMF:DMSO) are dissolved to form the perovskite ink.
-
Additive Incorporation: The desired additive (e.g., DBAA) is dissolved into the perovskite precursor solution at a specific molar ratio.
-
Perovskite Film Deposition: The perovskite solution with the additive is spin-coated onto the ETL-coated substrate. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
-
Annealing: The perovskite film is then annealed at a specific temperature (e.g., 100-150°C) to complete the crystallization process.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation to complete the device.
Characterization
The performance of the fabricated solar cells is measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current density-voltage (J-V) curves are recorded to determine the PCE, Voc, Jsc, and FF. The morphology and crystallinity of the perovskite films are typically characterized using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of how additives function and the experimental processes is crucial for researchers. The following diagrams, generated using Graphviz, illustrate these concepts.
The diagram above illustrates the dual-action passivation mechanism of this compound. The dibutylammonium cation (DBA⁺) can passivate undercoordinated lead ions and cation vacancies, while the acetate anion (CH₃COO⁻) can coordinate with lead ions and fill iodide vacancies. This synergistic effect helps to reduce non-radiative recombination centers, thereby improving the open-circuit voltage and fill factor of the solar cell.
This workflow diagram outlines the key steps in fabricating a perovskite solar cell with an incorporated additive like DBAA. Following a systematic and controlled process is essential for achieving high-performance and reproducible devices. Each step, from substrate preparation to final characterization, plays a critical role in the overall device efficacy.
References
A Comparative Guide to HPLC Methods Utilizing Dibutylammonium Acetate for Oligonucleotide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods employing Dibutylammonium Acetate (B1210297) (DBAA) as an ion-pairing reagent, benchmarked against common alternatives such as Triethylammonium Acetate (TEAA) and Hexylammonium Acetate (HAA). The information herein is supported by experimental data to aid in method selection and development for the analysis of oligonucleotides.
Introduction to Ion-Pairing in HPLC for Oligonucleotides
Ion-Pair Reversed-Phase (IP-RP) HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides.[1] The method relies on the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotides. This interaction increases their hydrophobicity, allowing for retention and separation on a nonpolar stationary phase, such as C18. The choice of the ion-pairing reagent is critical as it significantly influences retention, resolution, and overall chromatographic performance.[2]
Dibutylammonium acetate (DBAA) is a commonly used ion-pairing reagent that offers a balance of hydrophobicity and volatility, making it suitable for both UV and mass spectrometry (MS) detection.[3] This guide will compare its performance with TEAA, a widely used but less retentive reagent, and HAA, a more hydrophobic and highly retentive alternative.[4][5]
Data Presentation: Performance Comparison of Ion-Pairing Reagents
The following tables summarize the quantitative performance of DBAA in comparison to TEAA and HAA for the separation of single-stranded DNA (ssDNA) and RNA (ssRNA) oligonucleotides. The key performance metric presented is resolution (Rs), which indicates the degree of separation between adjacent peaks.
Table 1: Comparison of Resolution (Rs) for ssDNA Oligo-dT Ladder
| Ion-Pairing Reagent | Resolution (Rs) between 19 and 20 nt peaks | Source |
| 100 mM TEAA | Not well-resolved | [4] |
| 100 mM DBAA | 3.2 | [4] |
| 100 mM HAA | 3.9 | [4] |
Table 2: Comparison of Resolution (Rs) for ssRNA Resolution Standard
| Ion-Pairing Reagent | Resolution (Rs) between 20 and 21 nt peaks | Source |
| 100 mM TEAA | Poorly retained and resolved | [4] |
| 100 mM DBAA | 2.3 | [4] |
| 100 mM HAA | 2.8 | [4] |
Summary of Findings:
The data clearly indicates that for both ssDNA and ssRNA oligonucleotide separations, DBAA provides significantly better resolution than TEAA.[4] While HAA demonstrates the highest resolving power, DBAA offers a strong intermediate option.[4] The increased hydrophobicity of the dibutyl chains in DBAA compared to the triethyl chains in TEAA leads to stronger ion-pairing and better retention, which is crucial for resolving closely related oligonucleotide sequences.[5] HAA, with its longer hexyl chains, provides the strongest retention and highest resolution.[4][5]
Experimental Protocols
The following are detailed methodologies for the comparative analysis of ion-pairing reagents in oligonucleotide HPLC.
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous Buffer):
-
100 mM this compound (DBAA): Prepare an equimolar solution of dibutylamine (B89481) and acetic acid in HPLC-grade water to a final concentration of 100 mM.[2] Adjust pH to 7.0 if necessary with small additions of acetic acid or dibutylamine.
-
100 mM Triethylammonium Acetate (TEAA): Prepare an equimolar solution of triethylamine (B128534) and acetic acid in HPLC-grade water to a final concentration of 100 mM.[2]
-
100 mM Hexylammonium Acetate (HAA): Prepare an equimolar solution of hexylamine (B90201) and acetic acid in HPLC-grade water to a final concentration of 100 mM.[2]
-
-
Mobile Phase B (Organic Modifier):
-
Acetonitrile (HPLC-grade) is typically used as the organic modifier.[2]
-
Chromatographic Conditions
The following conditions are representative for a comparative study. Note that gradient conditions must be adjusted for each ion-pairing reagent to achieve comparable retention times due to their differing hydrophobicities.[2]
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent AdvanceBio Oligonucleotide (2.1 x 150 mm, 2.7 µm) or equivalent C18 column |
| Column Temperature | 60 °C |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
| Sample | ssDNA oligo-dT ladder or ssRNA resolution standard |
| Gradient (TEAA) | 10% to 14.5% B over 19 minutes |
| Gradient (DBAA) | 26% to 46% B over 19 minutes |
| Gradient (HAA) | 30% to 45% B over 19 minutes |
Visualizations: Workflows and Logical Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for comparing HPLC methods with different ion-pairing reagents.
Conclusion
The selection of an appropriate ion-pairing reagent is a critical step in the development of robust HPLC methods for oligonucleotide analysis. This compound (DBAA) serves as a highly effective option, offering a significant improvement in resolution over the commonly used Triethylammonium Acetate (TEAA).[4] While Hexylammonium Acetate (HAA) may provide superior separation for particularly challenging samples due to its enhanced hydrophobicity, DBAA presents a well-balanced choice for routine and complex oligonucleotide analyses.[4] The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their specific analytical needs.
References
Safety Operating Guide
Proper Disposal of Dibutylammonium Acetate: A Step-by-Step Guide
The proper disposal of Dibutylammonium Acetate is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with regulatory guidelines.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place. Adherence to these protocols minimizes exposure risks and prevents accidental contamination.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-impermeable gloves.
-
Skin Protection: Wear suitable protective clothing to avoid skin contact.[1][2]
-
Respiratory Protection: Handle in a well-ventilated area.[1][2] If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[1]
Always wash hands thoroughly after handling the chemical and before breaks.[2]
Spill Containment and Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1] Remove all sources of ignition.[1][2]
-
Contain Spill: Prevent the spill from entering drains, waterways, or soil.[1][2]
-
Absorb: Use an inert, non-combustible absorbent material such as dry sand, earth, or sawdust to contain the spill.[2][3]
-
Collect Waste: Carefully sweep up or collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][2]
-
Consult Regulations: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3]
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated and must be performed in compliance with all applicable laws. The generator of the waste is responsible for its proper classification and disposal.[2][4]
-
Waste Classification: The first step is to determine if the this compound waste is classified as hazardous.[2] This determination is guided by the US EPA under 40 CFR 261.3.[2] Waste generators must also consult state and local hazardous waste regulations for complete and accurate classification.[2][5]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents.[2][3]
-
Containerization: Place the waste in a suitable, tightly-closed, and clearly labeled container.[1][3] The label should identify the contents as "this compound Waste."
-
Engage a Licensed Disposal Company: Entrust the final disposal to a licensed chemical waste disposal company.[1] These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.
-
Transportation and Manifest: Hazardous waste must be tracked from its point of generation to its final disposal facility, a process known as "cradle-to-grave."[6][7] This requires using a Uniform Hazardous Waste Manifest for shipments.[7][8]
-
Container Disposal: Do not reuse empty containers.[2] They should be disposed of as unused product.[2][3] Alternatively, containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] After rinsing and air-drying, the container may be recycled or disposed of as regular waste, with labels fully defaced.[4]
Safety and Hazard Summary
For quick reference, the table below summarizes key safety and hazard information for this compound.
| Category | Information | Source(s) |
| GHS Classification | Not classifiable as hazardous | [2][3] |
| Signal Word | None | [2][3] |
| Hazard Statement(s) | None | [2][3] |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, protective clothing | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [2][3] |
| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides | [2][3] |
| Extinguishing Media | Water spray, dry chemical, carbon dioxide, or chemical foam | [2] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dibutylammonium Acetate
For Immediate Implementation: This document provides essential safety protocols and logistical information for the handling and disposal of Dibutylammonium Acetate in both its pure form and as a 0.5mol/L aqueous solution. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Executive Summary of Safety Recommendations
While this compound in a 0.5mol/L aqueous solution is generally classified as non-hazardous, the pure form presents a risk of skin and eye irritation.[1][2] Therefore, a tiered approach to personal protective equipment (PPE) is recommended based on the concentration being handled. Standard laboratory practices, including working in a well-ventilated area and avoiding direct contact, should always be observed.[1][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Handling 0.5mol/L Solution | Handling Pure this compound |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Hand Protection | Nitrile gloves | Chemical-resistant gloves (Nitrile or Neoprene recommended) |
| Body Protection | Standard lab coat | Fully-buttoned lab coat |
| Respiratory Protection | Not generally required | Recommended if dust or aerosols may be generated. Use in a fume hood. |
Operational Plan: Step-by-Step Handling Protocols
Working with 0.5mol/L this compound Solution
-
Preparation: Ensure a clean and organized workspace. Have a spill kit readily accessible.
-
Personal Protective Equipment: At a minimum, wear safety glasses with side shields and nitrile gloves. A standard lab coat is also recommended.
-
Handling:
-
Storage: Store the solution in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
Working with Pure this compound
-
Preparation: Work in a designated area, preferably within a chemical fume hood, especially if there is a potential for dust or aerosol generation. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment: Wear chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), and a fully-buttoned lab coat.[2]
-
Handling:
-
Avoid creating dust.
-
Use a spatula or other appropriate tools for transferring the solid.
-
If heating the substance, do so in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.
-
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents.[1]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused this compound (Pure or Solution): Collect in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Aqueous Solutions: Depending on local regulations, dilute aqueous solutions may be eligible for drain disposal after neutralization. However, it is imperative to consult and strictly follow your institution's and local wastewater regulations. When in doubt, collect for hazardous waste disposal.
Experimental Protocols
This document does not cite specific experiments. The provided handling and disposal protocols are based on the inherent properties of this compound as detailed in its Safety Data Sheets.
Visualizing Safe Handling Workflow
The following diagrams illustrate the recommended workflows for handling both the 0.5mol/L solution and the pure form of this compound.
Caption: Workflow for handling 0.5mol/L this compound solution.
Caption: Workflow for handling pure this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
